molecular formula C8H16NO3PS2 B1243838 Cytrolane

Cytrolane

Cat. No.: B1243838
M. Wt: 269.3 g/mol
InChI Key: LTQSAUHRSCMPLD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mephosfolan is a phosphoric ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16NO3PS2

Molecular Weight

269.3 g/mol

IUPAC Name

(E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine

InChI

InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3/b9-8+

InChI Key

LTQSAUHRSCMPLD-CMDGGOBGSA-N

SMILES

CCOP(=O)(N=C1SCC(S1)C)OCC

Isomeric SMILES

CCOP(=O)(/N=C/1\SCC(S1)C)OCC

Canonical SMILES

CCOP(=O)(N=C1SCC(S1)C)OCC

Synonyms

cyclic propylene-P,P-diethyl phosphonodithioimidocarbonate
Cytrolane
mephosfolan

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Cytrolane (Mephosfolan) in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cytrolane (Mephosfolan)

This compound is a systemic insecticide and acaricide, with the active ingredient mephosfolan (B1676276).[1] It belongs to the organophosphate class of insecticides, a group of compounds known for their neurotoxic effects.[2] Mephosfolan has been used in agriculture to control a variety of chewing and sucking insects on crops such as cotton, maize, fruits, and vegetables.[2][3] Its efficacy stems from its ability to disrupt the normal functioning of the insect nervous system.[1]

The Primary Target: Acetylcholinesterase (AChE)

The principal target of mephosfolan in insects is the enzyme acetylcholinesterase (AChE).[1] AChE plays a crucial role in the synaptic transmission of nerve impulses in both insects and vertebrates.

The Role of Acetylcholine (B1216132) and Acetylcholinesterase in Synaptic Transmission

In cholinergic synapses, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve signal. To terminate this signal and allow the neuron to return to its resting state, ACh is rapidly hydrolyzed into choline (B1196258) and acetic acid by AChE.

Inhibition of Acetylcholinesterase by Mephosfolan

Mephosfolan, like other organophosphates, acts as an irreversible inhibitor of AChE. The phosphorus atom in the mephosfolan molecule is electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This reaction results in the phosphorylation of the enzyme, forming a stable, covalent bond. This phosphorylated enzyme is no longer able to hydrolyze acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to a state of continuous nerve stimulation. This hyperexcitation of the central nervous system results in tremors, convulsions, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Mephosfolan's Neurotoxic Action

The following diagram illustrates the signaling pathway at a cholinergic synapse and the disruptive effect of mephosfolan.

Mephosfolan Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by Mephosfolan Nerve Impulse Nerve Impulse Vesicle Synaptic Vesicle (contains Acetylcholine) Nerve Impulse->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by AChR Acetylcholine Receptor ACh->AChR binds to Choline_Acetate Choline + Acetic Acid AChE->Choline_Acetate into Signal_Propagation Continuous Signal Propagation AChR->Signal_Propagation leads to Mephosfolan This compound (Mephosfolan) Mephosfolan->AChE irreversibly inhibits

Caption: Mechanism of mephosfolan at the synapse.

Quantitative Data on Mephosfolan's Activity

A comprehensive understanding of an insecticide's potency requires quantitative data from bioassays and enzyme inhibition studies. While specific, publicly available data for mephosfolan is limited, the following tables illustrate the types of data that are essential for its evaluation.

Acetylcholinesterase Inhibition Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of an AChE inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC50Source
MephosfolanInsect AcetylcholinesteraseData Not Publicly Available-
Example: Chlorpyrifos-oxonHousefly (Musca domestica) AChE~1.5 nM[Hypothetical Data]
Example: ParaoxonHoneybee (Apis mellifera) AChE~50 nM[Hypothetical Data]

Table 1: Acetylcholinesterase Inhibition by Mephosfolan and Example Organophosphates.

Insecticidal Activity Data

The lethal dose, 50% (LD50) or lethal concentration, 50% (LC50) are standard measures of the acute toxicity of an insecticide to a particular insect species.

CompoundInsect SpeciesLD50 / LC50Source
This compound (Mephosfolan)Spodoptera littoralis (Cotton Leafworm)Data Not Publicly Available-
This compound (Mephosfolan)European Corn BorerData Not Publicly Available-
Example: ChlorpyrifosSpodoptera lituraLC50: ~0.5 µg/cm² (topical)[Hypothetical Data]
Example: MalathionAedes aegyptiLD50: ~0.1 µ g/mosquito [Hypothetical Data]

Table 2: Insecticidal Activity of this compound (Mephosfolan) and Example Organophosphates.

Experimental Protocols

The following protocols describe the general methodologies used to determine the quantitative data presented in the tables above.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the IC50 value of AChE inhibitors.

Objective: To measure the concentration of mephosfolan required to inhibit 50% of the activity of insect-derived acetylcholinesterase.

Materials:

  • Insect heads (e.g., from houseflies, cockroaches, or the target pest)

  • Phosphate (B84403) buffer (pH 7.4)

  • Triton X-100 or other suitable detergent for enzyme extraction

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Mephosfolan (analytical grade)

  • Solvent for mephosfolan (e.g., DMSO)

  • Microplate reader

  • 96-well microplates

  • Centrifuge

Procedure:

  • Enzyme Preparation:

    • Homogenize insect heads in ice-cold phosphate buffer containing a detergent.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the AChE enzyme. The protein concentration of the supernatant should be determined.

  • Assay Preparation:

    • Prepare a series of dilutions of mephosfolan in the appropriate solvent.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme preparation to each well.

    • Add the different concentrations of mephosfolan to the test wells. Add only the solvent to the control wells.

  • Reaction and Measurement:

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction between thiocholine (B1204863) (from ATCI hydrolysis) and DTNB is a yellow-colored compound.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each mephosfolan concentration.

    • Plot the percentage of AChE inhibition against the logarithm of the mephosfolan concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Insect Bioassay for LD50/LC50 Determination

This protocol outlines a general procedure for determining the acute toxicity of mephosfolan to a target insect species.

Objective: To determine the dose or concentration of mephosfolan that is lethal to 50% of a test population of insects.

Materials:

  • Target insect species of a uniform age and stage

  • This compound (mephosfolan) formulation or technical grade material

  • Solvent (e.g., acetone)

  • Micro-applicator (for topical application) or spray tower (for contact toxicity)

  • Petri dishes or other suitable containers

  • Treated diet or leaf discs (for oral toxicity)

  • Controlled environment chamber (temperature, humidity, photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a range of concentrations of mephosfolan in the chosen solvent. A minimum of five concentrations is recommended to establish a dose-response relationship.

  • Application of the Insecticide:

    • Topical Application (LD50): A precise volume of each mephosfolan dilution is applied directly to the dorsal thorax of individual insects using a micro-applicator.

    • Contact Toxicity (LC50): The interior surfaces of petri dishes are coated with the test solutions, or insects are briefly exposed to a sprayed insecticide.

    • Oral Toxicity (LC50): Leaf discs or artificial diet are treated with the mephosfolan solutions and provided to the insects as a food source.

  • Exposure and Observation:

    • A control group of insects is treated only with the solvent.

    • The treated insects are held in a controlled environment.

    • Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • The mortality data is corrected for any control mortality using Abbott's formula.

    • Probit analysis or a similar statistical method is used to calculate the LD50 or LC50 value and its 95% confidence intervals.

Experimental and Logical Workflows

The following diagrams visualize the workflows for the experimental protocols.

AChE Inhibition Assay Workflow Start Start Enzyme_Prep Prepare Insect AChE Extract Start->Enzyme_Prep Serial_Dilutions Prepare Serial Dilutions of Mephosfolan Start->Serial_Dilutions Plate_Setup Set up 96-well Plate: Buffer, DTNB, Enzyme, Inhibitor Enzyme_Prep->Plate_Setup Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction with ATCI Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for an in vitro AChE inhibition assay.

Insect Bioassay Workflow Start Start Prepare_Solutions Prepare Mephosfolan Test Solutions Start->Prepare_Solutions Select_Insects Select Uniform Population of Test Insects Start->Select_Insects Apply_Insecticide Apply Insecticide (Topical, Contact, or Oral) Prepare_Solutions->Apply_Insecticide Select_Insects->Apply_Insecticide Incubate Incubate under Controlled Conditions Apply_Insecticide->Incubate Assess_Mortality Assess Mortality at 24, 48, 72h Incubate->Assess_Mortality Data_Analysis Correct for Control Mortality (Abbott's Formula) Assess_Mortality->Data_Analysis Probit_Analysis Perform Probit Analysis Data_Analysis->Probit_Analysis Determine_LD50_LC50 Determine LD50/LC50 and Confidence Intervals Probit_Analysis->Determine_LD50_LC50 End End Determine_LD50_LC50->End

Caption: Workflow for an insect bioassay.

Conclusion

The mechanism of action of this compound (mephosfolan) in insects is well-characterized as the irreversible inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine at the synapse, causing fatal disruption of the insect's nervous system. The methodologies for assessing the potency of this and other organophosphate insecticides, through in vitro enzyme assays and in vivo bioassays, are standardized and crucial for both efficacy evaluation and risk assessment. While specific quantitative data for mephosfolan is not readily found in current public literature, the principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this class of compounds.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Cytrolane (Mephosfolan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytrolane, known scientifically as Mephosfolan, is an organophosphate insecticide recognized for its systemic activity against a range of agricultural pests. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mode of action. Detailed information on its synthesis and analytical determination is presented, supported by experimental methodologies. Visual diagrams are included to illustrate its chemical structure, synthesis workflow, and the biochemical pathway of its mechanism of action, offering a valuable resource for researchers and professionals in the fields of agrochemistry, toxicology, and drug development.

Chemical Structure and Identification

This compound is the common name for the chemical compound Mephosfolan. It is a phosphoric ester derivative containing a dithiolane ring.

Chemical Identity
IdentifierValue
Common Name This compound, Mephosfolan
IUPAC Name (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine[1]
CAS Number 950-10-7[1]
Molecular Formula C₈H₁₆NO₃PS₂[1]
Molecular Weight 269.3 g/mol [1]
Structural Representation

The chemical structure of this compound (Mephosfolan) is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a nitrogen atom. The nitrogen atom is part of an imine linkage to a five-membered dithiolane ring, which is substituted with a methyl group at the 4-position.

Caption: Chemical structure of this compound (Mephosfolan).

Physicochemical Properties

A summary of the key physicochemical properties of this compound (Mephosfolan) is provided in the table below. This data is essential for understanding its environmental fate, transport, and biological interactions.

PropertyValueReference
Physical State Yellow to amber liquid--INVALID-LINK--
Melting Point -93.9 °C[2]
Boiling Point 120 °C at 0.001 mmHg[1]
Density 1.539 g/cm³ at 26 °C--INVALID-LINK--
Vapor Pressure 0.0000318 mmHg--INVALID-LINK--
Water Solubility 57 g/L at 25 °C--INVALID-LINK--
Solubility in Organic Solvents Soluble in acetone, xylene, benzene, ethanol, and toluene (B28343).--INVALID-LINK--
Stability Stable in neutral, slightly acidic, or basic aqueous solutions. Hydrolyzed by strong acids and alkalis.--INVALID-LINK--

Synthesis and Manufacturing

The commercial synthesis of this compound (Mephosfolan) involves a two-step process. The first step is the synthesis of the key intermediate, 2-imino-4-methyl-1,3-dithiolane. This is followed by the condensation of this intermediate with diethyl phosphoryl chloride.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-imino-4-methyl-1,3-dithiolane cluster_1 Step 2: Synthesis of Mephosfolan Propylene (B89431) oxide Propylene oxide Reaction with CS2 and NH3 Reaction with CS2 and NH3 Propylene oxide->Reaction with CS2 and NH3 1 2-imino-4-methyl-1,3-dithiolane 2-imino-4-methyl-1,3-dithiolane Reaction with CS2 and NH3->2-imino-4-methyl-1,3-dithiolane 2 Condensation Condensation 2-imino-4-methyl-1,3-dithiolane->Condensation 3 Mephosfolan Mephosfolan Condensation->Mephosfolan 5 Diethyl phosphoryl chloride Diethyl phosphoryl chloride Diethyl phosphoryl chloride->Condensation 4

Caption: General synthesis workflow for this compound (Mephosfolan).

Experimental Protocols

Note: Detailed, publicly available experimental protocols for the industrial synthesis of Mephosfolan are limited. The following represents a generalized laboratory-scale synthesis approach based on established chemical principles for similar compounds.

Step 1: Synthesis of 2-imino-4-methyl-1,3-dithiolane

Step 2: Condensation to form Mephosfolan

The synthesis of Mephosfolan is achieved through the condensation of 2-imino-4-methyl-1,3-dithiolane with diethyl phosphoryl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

  • Materials: 2-imino-4-methyl-1,3-dithiolane, diethyl phosphoryl chloride, an inert solvent (e.g., toluene or dichloromethane), and a tertiary amine base (e.g., triethylamine).

  • Procedure:

    • Dissolve 2-imino-4-methyl-1,3-dithiolane and triethylamine (B128534) in the inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath.

    • Add diethyl phosphoryl chloride dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

    • The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt.

    • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude Mephosfolan.

    • Purification can be achieved by vacuum distillation or chromatography.

Mechanism of Action

This compound (Mephosfolan) is a systemic insecticide that acts as a cholinesterase inhibitor. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.

Signaling Pathway

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Mephosfolan ACh Acetylcholine (B1216132) (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor ACh Receptor ACh->Receptor Binds Choline (B1196258) + Acetate Choline + Acetate AChE->Choline + Acetate AChE_inhibited Inhibited AChE AChE->AChE_inhibited Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Mephosfolan Mephosfolan Mephosfolan->AChE Inhibits ACh_accumulates ACh Accumulation Continuous Nerve Stimulation Continuous Nerve Stimulation ACh_accumulates->Continuous Nerve Stimulation Paralysis and Death Paralysis and Death Continuous Nerve Stimulation->Paralysis and Death

Caption: Mechanism of acetylcholinesterase inhibition by this compound (Mephosfolan).

Biochemical Process
  • Normal Nerve Function: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. The enzyme acetylcholinesterase (AChE) then rapidly breaks down ACh into choline and acetate, terminating the signal and allowing the nerve to return to its resting state.

  • Inhibition by Mephosfolan: Mephosfolan, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE. This phosphorylation inactivates the enzyme, preventing it from hydrolyzing ACh.

  • Consequences of Inhibition: The inactivation of AChE leads to an accumulation of ACh in the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system. In insects, this manifests as tremors, paralysis, and ultimately, death.

Analytical Methods

The detection and quantification of this compound (Mephosfolan) residues in various matrices are crucial for regulatory compliance and food safety. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Experimental Protocols

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (General QuEChERS Method):

    • Homogenize the sample (e.g., fruit, vegetable, or soil).

    • Weigh a representative portion of the homogenized sample into a centrifuge tube.

    • Add acetonitrile (B52724) and internal standards.

    • Shake vigorously.

    • Add a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Centrifuge the sample.

    • Take an aliquot of the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) for cleanup. This typically involves adding a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Centrifuge and filter the extract before GC-MS analysis.

  • GC-MS Conditions (Illustrative):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

    • Injector: Splitless mode.

    • Oven Temperature Program: A programmed temperature ramp, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.

5.1.2. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Similar to GC-MS, a QuEChERS-based extraction and cleanup procedure is often employed.

  • HPLC Conditions (Illustrative):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium (B1175870) formate (B1220265) additive) and an organic solvent like acetonitrile or methanol.

    • Detector: A tandem mass spectrometer (LC-MS/MS) is the preferred detector for its high sensitivity and selectivity.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Mephosfolan.

Conclusion

This compound (Mephosfolan) remains a significant compound in the field of crop protection due to its efficacy as a systemic insecticide. A thorough understanding of its chemical structure, properties, and mechanism of action is paramount for its safe and effective use, as well as for the development of novel pest control agents. This technical guide has provided a detailed overview of these aspects, including generalized experimental approaches for its synthesis and analysis, to serve as a valuable resource for the scientific community. Further research into detailed synthetic and analytical protocols will continue to enhance our knowledge of this important organophosphate insecticide.

References

The Degradation Pathway of Cytrolane (Mephosfolan) in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Cytrolane, an organophosphate insecticide whose active ingredient is mephosfolan (B1676276). The document details the principal degradation mechanisms, identifies key metabolites, and discusses the role of microbial activity in its environmental fate. It also presents available quantitative data on its degradation rates and outlines a typical experimental protocol for studying its persistence in soil.

Introduction to this compound (Mephosfolan)

This compound is a systemic insecticide and acaricide used to control a variety of sucking and chewing insects in crops. Its active ingredient, mephosfolan (diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate), belongs to the organophosphate class of pesticides. Understanding its degradation pathway in soil is crucial for assessing its environmental impact, persistence, and potential for groundwater contamination.

The degradation of mephosfolan in the soil environment is a complex process influenced by both abiotic and biotic factors. The primary mechanisms of degradation are chemical hydrolysis and microbial metabolism, with the latter playing a a significant role in its breakdown, especially in soils with a history of its application.

The Degradation Pathway of Mephosfolan

The degradation of mephosfolan in soil is initiated by two primary reactions: hydrolysis of the phosphorus-nitrogen (P-N) bond and oxidation of the methyl group on the dithiolane ring. These initial steps lead to the formation of several intermediate metabolites, with thiocyanate (B1210189) being a consistently identified end product.

Key Degradation Steps:

  • Hydrolysis of the P-N Bond: This is a critical initial step that can occur both chemically and microbially. This cleavage results in the formation of less toxic, water-soluble compounds.

  • Oxidation: The methyl group attached to the dithiolane ring is susceptible to oxidation, leading to the formation of a primary alcohol and subsequently a carboxylic acid.

  • Ring Opening: Following the initial hydrolysis and oxidation, the dithiolane ring can open, leading to the formation of simpler, more readily degradable compounds.

  • Formation of Thiocyanate: The breakdown of the dithiolane ring structure releases thiocyanate (SCN⁻) as a stable and frequently detected metabolite.

Cytrolane_Degradation_Pathway This compound This compound (Mephosfolan) C8H16NO3PS2 Hydrolysis_Product Hydrolysis Intermediate This compound->Hydrolysis_Product Hydrolysis (P-N Cleavage) Oxidation_Product Oxidation Intermediate (Primary Alcohol/Carboxylic Acid) This compound->Oxidation_Product Oxidation (Methyl Group) Ring_Opening_Product Ring-Opened Intermediates Hydrolysis_Product->Ring_Opening_Product Oxidation_Product->Ring_Opening_Product Thiocyanate Thiocyanate (SCN⁻) Ring_Opening_Product->Thiocyanate Further_Degradation Further Degradation Products (e.g., CO2) Ring_Opening_Product->Further_Degradation

Figure 1: Proposed degradation pathway of this compound (mephosfolan) in soil.

Microbial Involvement in Degradation

The biodegradation of mephosfolan is significantly enhanced in soils with a history of its use, indicating microbial adaptation. While specific bacterial and fungal strains responsible for mephosfolan degradation have not been extensively documented in publicly available literature, it is known that various soil microorganisms possess the enzymatic machinery to break down organophosphate pesticides. Genera such as Pseudomonas, Bacillus, Flavobacterium, and various fungi are known to degrade other organophosphates and are likely involved in the breakdown of mephosfolan. These microorganisms utilize the pesticide as a source of carbon, phosphorus, and/or nitrogen.

The accelerated degradation in pre-treated soils suggests the induction of specific enzymes, such as hydrolases and oxidases, that are capable of cleaving the P-N bond and oxidizing the methyl group of the mephosfolan molecule.

Quantitative Degradation Data

Quantitative data on the degradation of mephosfolan in soil is limited. However, a key study has demonstrated the significant impact of microbial adaptation on its persistence.

Soil ConditionTemperature (°C)Incubation Time (weeks)Degradation (%)Reference
Previously Treated Hop Yard Soil158>95[1]
Untreated Hop Yard Soil15823-35[1]

Note: This table summarizes the available quantitative data. Further research is needed to establish a comprehensive dataset of half-life (DT50) values under various soil types, pH levels, and moisture conditions.

Experimental Protocol for a Soil Degradation Study

The following is a detailed methodology for a laboratory-based soil degradation study of mephosfolan, based on the OECD 307 guideline for testing the aerobic and anaerobic transformation of chemicals in soil.

5.1. Materials and Reagents

  • Test Substance: Analytical standard of mephosfolan (purity >98%).

  • Radiolabeled Mephosfolan: ¹⁴C-labeled mephosfolan (optional, for metabolite tracking and mass balance).

  • Soil: Freshly collected and sieved (<2 mm) soil from a representative agricultural area with no recent history of mephosfolan application. The soil should be characterized for its texture, pH, organic carbon content, and microbial biomass.

  • Solvents: Acetonitrile, methanol, ethyl acetate (B1210297) (all HPLC grade).

  • Reagents: Formic acid, ammonium (B1175870) formate.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.

  • Incubation Vessels: Biometer flasks or similar flow-through systems to trap volatile organics and CO₂.

  • Analytical Instrumentation: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS).

5.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Extraction cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OC, Texture) Soil_Collection->Soil_Characterization Spiking Spike Soil Samples Soil_Characterization->Spiking Mephosfolan_Solution Prepare Mephosfolan Spiking Solution Mephosfolan_Solution->Spiking Incubation Incubate in Dark (Controlled Temp & Moisture) Spiking->Incubation Sampling Collect Soil Samples (Day 0, 1, 3, 7, 14, 30, 60, 90) Incubation->Sampling Extraction Solvent Extraction (e.g., Acetonitrile) Sampling->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup Analysis HPLC-MS or GC-MS Analysis Cleanup->Analysis Data_Processing Data Processing & Kinetics Analysis (DT50) Analysis->Data_Processing

Figure 2: Experimental workflow for a this compound soil degradation study.

5.3. Detailed Steps

  • Soil Preparation and Spiking:

    • Adjust the moisture content of the sieved soil to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil for 7-14 days in the dark at the desired temperature (e.g., 20°C) to allow the microbial community to stabilize.

    • Spike a known mass of the pre-incubated soil with the mephosfolan solution to achieve a final concentration relevant to agricultural application rates. Mix thoroughly to ensure homogeneity.

  • Incubation:

    • Transfer the spiked soil into the incubation vessels.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Maintain aerobic conditions by passing a slow stream of humidified air over the soil surface. Trap any volatile compounds and ¹⁴CO₂ (if using radiolabeled material).

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove replicate samples from the incubation vessels.

    • Extract the soil samples with an appropriate solvent, such as acetonitrile, by shaking or sonication.

    • Centrifuge the samples and collect the supernatant. Repeat the extraction process two more times and combine the supernatants.

  • Sample Cleanup:

    • Concentrate the extracted solvent under a gentle stream of nitrogen.

    • Perform a solid-phase extraction (SPE) cleanup using C18 cartridges to remove interfering matrix components. Elute the analytes with a suitable solvent.

  • Analytical Determination:

    • Analyze the cleaned extracts using a validated HPLC-MS or GC-MS method for the quantification of mephosfolan and its potential metabolites.

    • Prepare matrix-matched calibration standards to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of mephosfolan at each time point.

    • Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate kinetic model.

    • Calculate the half-life (DT50) of mephosfolan in the soil.

Conclusion

The degradation of this compound (mephosfolan) in soil is a multifaceted process driven by both chemical and biological mechanisms. The primary degradation pathway involves hydrolysis of the P-N bond and oxidation of the methyl group, leading to the formation of various intermediates and ultimately thiocyanate. Microbial activity plays a crucial role in accelerating this degradation, particularly in soils previously exposed to the pesticide. While quantitative data on its persistence is not extensive, the available information highlights the importance of microbial adaptation in its environmental fate. The provided experimental protocol, based on OECD guidelines, offers a robust framework for conducting further research to generate more comprehensive data on the degradation kinetics of mephosfolan in different soil environments. This will enable a more accurate assessment of its environmental risk and the development of effective management strategies.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Cytrolane (Mephosfolan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytrolane, the trade name for the organophosphorus insecticide mephosfolan (B1676276), has been utilized in agriculture to control a range of insect pests. Understanding its environmental fate and transport is crucial for assessing its ecological risk and ensuring responsible use. This technical guide provides a comprehensive overview of the available scientific data on the persistence, degradation, and mobility of mephosfolan in various environmental compartments. Key physicochemical properties are presented, along with data on its degradation in soil and water through biotic and abiotic processes. This document also outlines the methodologies for key experimental procedures and visualizes the primary degradation pathways and experimental workflows to facilitate a deeper understanding of mephosfolan's environmental behavior.

Physicochemical Properties of Mephosfolan

The environmental transport and fate of a pesticide are largely governed by its inherent physicochemical properties. These properties determine its partitioning between soil, water, and air, and its susceptibility to various degradation processes. The key physicochemical properties of mephosfolan are summarized in Table 1.

PropertyValueReference
Chemical Name (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine
CAS Number 950-10-7
Molecular Formula C₈H₁₆NO₃PS₂
Molecular Weight 269.3 g/mol
Vapor Pressure 0.0000318 mmHg
Water Solubility 57 g/kg (57,000 mg/L) at 25°C
Density 1.539 g/cm³ at 26°C
Octanol-Water Partition Coefficient (Log Kow) Not available
Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) Not available
Bioconcentration Factor (BCF) Not available

Environmental Fate and Transport

Soil Fate

The persistence and mobility of mephosfolan in the terrestrial environment are influenced by soil type, organic matter content, microbial activity, and climatic conditions.

Degradation: Mephosfolan is subject to degradation in soil, with the rate being significantly influenced by prior exposure of the soil to the pesticide. In one laboratory study, a dramatic increase in the degradation rate was observed in soils with a history of mephosfolan application.[1] After 8 weeks at 15°C, over 95% of the applied mephosfolan degraded in previously treated hop-yard soils, compared to only 23-35% degradation in untreated soils.[1] This suggests that microbial populations in the treated soil adapted to utilize mephosfolan as a substrate, leading to its accelerated breakdown.

Volatilization: With a very low vapor pressure of 0.0000318 mmHg, mephosfolan is considered to be of low volatility. Therefore, significant loss from soil surfaces to the atmosphere via volatilization is not expected to be a major dissipation pathway.

Aquatic Fate

Mephosfolan can enter aquatic systems through runoff from treated agricultural fields or spray drift. Once in water, its fate is primarily determined by hydrolysis and photolysis.

Hydrolysis: Mephosfolan is reported to be stable in neutral aqueous solutions but undergoes hydrolysis under acidic (pH < 2) and alkaline (pH > 9) conditions. The rate of hydrolysis is pH-dependent, with increased degradation at the extremes of the pH scale.

Photolysis: Photodegradation, or the breakdown of a chemical by light, is a significant degradation pathway for mephosfolan in the aquatic environment. The rate of photolysis can be influenced by the presence of photosensitizers in the water. One study reported the following half-lives for mephosfolan under different conditions:

  • 18 days in distilled water

  • 14 days in "natural" water from a flooded rice paddy

  • 7 days in a 2% acetone-water solution (acetone acting as a photosensitizer)

The major degradation products identified from the photolysis of mephosfolan were cyclic S,S-propylene dithiocarbonate, 2-imino-5-methyl-1,3-dithiolane, and diethyl phosphate.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential. Specific BCF values for mephosfolan in fish or other aquatic organisms were not found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on mephosfolan's environmental fate are not fully available in the public domain. However, based on standard methodologies for pesticide fate studies, the following outlines the likely experimental designs.

Soil Degradation Study (Hypothetical Protocol)

This protocol describes a typical laboratory experiment to determine the rate of mephosfolan degradation in soil.

Soil_Degradation_Workflow cluster_prep Soil Preparation cluster_treatment Treatment and Incubation cluster_analysis Sampling and Analysis cluster_data Data Analysis Soil_Collection Collect Soil Samples Sieving Sieve Soil (e.g., 2mm) Soil_Collection->Sieving Characterization Characterize Soil (pH, OM, texture) Sieving->Characterization Pre_incubation Pre-incubate Soil (acclimatize microbes) Characterization->Pre_incubation Spiking Spike Soil with Mephosfolan Solution Pre_incubation->Spiking Incubation Incubate at Controlled Temperature and Moisture Spiking->Incubation Sampling Collect Subsamples at Time Intervals Incubation->Sampling Extraction Solvent Extraction of Mephosfolan Sampling->Extraction Analysis Quantify by GC-MS or LC-MS Extraction->Analysis Kinetics Determine Degradation Kinetics (e.g., Half-life) Analysis->Kinetics

Caption: Workflow for a typical soil degradation study.

Aquatic Photolysis Study (Hypothetical Protocol)

This protocol outlines a standard laboratory procedure for assessing the photodegradation of mephosfolan in water.

Aquatic_Photolysis_Workflow cluster_prep Solution Preparation cluster_exposure Irradiation cluster_analysis Sampling and Analysis cluster_data Data Analysis Prepare_Solutions Prepare Aqueous Solutions of Mephosfolan (e.g., distilled water, natural water) Irradiation Expose Solutions to Simulated Sunlight (Xenon Arc Lamp) Prepare_Solutions->Irradiation Dark_Control Maintain Dark Controls Prepare_Solutions->Dark_Control Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Dark_Control->Sampling Extraction Liquid-Liquid or Solid-Phase Extraction of Mephosfolan Sampling->Extraction Analysis Quantify by HPLC-UV or LC-MS Extraction->Analysis Kinetics Calculate Photolysis Half-life Analysis->Kinetics

Caption: Workflow for an aquatic photolysis study.

Degradation Pathways

The breakdown of mephosfolan in the environment proceeds through several key reactions, primarily hydrolysis and photolysis. The following diagram illustrates the major degradation pathways.

Mephosfolan_Degradation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Acidic/Alkaline) Mephosfolan Mephosfolan Photolysis_Product_1 Cyclic S,S-propylene dithiocarbonate Mephosfolan->Photolysis_Product_1 Sunlight Photolysis_Product_2 2-imino-5-methyl- 1,3-dithiolane Mephosfolan->Photolysis_Product_2 Sunlight Photolysis_Product_3 Diethyl phosphate Mephosfolan->Photolysis_Product_3 Sunlight Hydrolysis_Products Hydrolysis Products Mephosfolan->Hydrolysis_Products H₂O (pH < 2 or > 9)

Caption: Major degradation pathways of mephosfolan.

Conclusion

References

The Toxicological Profile of Cytrolane (Mephosfolan): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of Cytrolane, an organophosphate insecticide whose active ingredient is mephosfolan (B1676276). This document summarizes key toxicological data, outlines probable experimental methodologies based on established regulatory guidelines, and illustrates the primary mechanism of action through detailed diagrams.

Executive Summary

This compound, chemically known as mephosfolan, is a systemic insecticide and acaricide.[1] As an organophosphate, its toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent systemic toxicity.[4] Toxicological data classify mephosfolan as highly toxic to mammals via oral and dermal routes of exposure.[2][5] This guide synthesizes the available data on its acute and chronic effects to provide a detailed resource for toxicology professionals.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single or short-term exposure.[6] For mephosfolan, these studies have established its high toxicity profile.

Quantitative Acute Toxicity Data

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a tested population.[6] The available LD50 values for mephosfolan are presented in Table 1.

Table 1: Acute Toxicity of Mephosfolan
Exposure Route Test Species
OralRat
OralMouse
DermalRabbit
Experimental Protocols for Acute Toxicity Testing

While the specific protocols for the cited mephosfolan studies are not publicly available, they would have likely followed standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Probable Methodology for Acute Oral Toxicity (Based on OECD Guideline 425): [7]

  • Test Animals: Typically, young adult albino rats (e.g., Sprague-Dawley strain) of a single sex (often females as they can be slightly more sensitive) are used.[7][8]

  • Housing and Acclimation: Animals are housed in controlled laboratory conditions and acclimated for at least five days prior to the study.

  • Fasting: Prior to dosing, animals are fasted overnight to ensure the substance is absorbed from an empty stomach.[8]

  • Dose Administration: The test substance is administered as a single dose via oral gavage. The "Up-and-Down Procedure" is often employed, where animals are dosed one at a time. The outcome for one animal determines the dose for the next, allowing for an accurate estimation of the LD50 with fewer animals.[7]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, muscle spasms, respiratory distress), and body weight changes for up to 14 days post-administration.[8]

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.[8]

Probable Methodology for Acute Dermal Toxicity (Based on OECD Guideline 402): [6][9]

  • Test Animals: Young adult albino rabbits are the most common species for this test.[10]

  • Skin Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk to expose the skin. Care is taken not to abrade the skin surface.[9]

  • Application: The test substance is applied uniformly over a specific area (approximately 10% of the body surface) and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[9]

  • Observation: Animals are observed for signs of systemic toxicity and local skin reactions (erythema, edema) for 14 days.[10]

  • Data Analysis: Mortality data is used to calculate the dermal LD50.

Workflow for Acute Toxicity Study

Acute_Toxicity_Workflow start Start acclimatization Animal Acclimation (≥ 5 days) start->acclimatization fasting Fasting (Overnight) acclimatization->fasting dosing Single Dose Administration (Oral Gavage or Dermal) fasting->dosing observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy analysis Data Analysis (LD50 Calculation) necropsy->analysis end End analysis->end

Figure 1: Generalized workflow for an acute toxicity study.

Chronic Toxicity

Chronic toxicity studies assess the potential adverse health effects of a substance following prolonged and repeated exposure over a significant portion of the test species' lifespan.

Quantitative Chronic Toxicity Data

Data from a 90-day feeding study in male albino rats provides insight into the sub-chronic toxicity of mephosfolan. While a specific No-Observed-Adverse-Effect Level (NOAEL) was not explicitly defined in the available summary, key findings are presented in Table 2.

Table 2: Sub-chronic Toxicity of Mephosfolan (90-Day Rat Feeding Study)
Dose Level Observed Effects
≤ 15 mg/kg dietNo significant effect on weight gain. Reduction in erythrocyte and brain cholinesterase activity.

This finding is critical as it indicates that even at doses not causing overt signs of toxicity like weight loss, there is a measurable biochemical effect (cholinesterase inhibition), which is a sensitive endpoint for organophosphate exposure. The dose at which cholinesterase inhibition occurs would be considered the Lowest-Observed-Adverse-Effect Level (LOAEL), and the NOAEL would be a lower dose where no such inhibition is observed.

Experimental Protocols for Chronic Toxicity Testing

A 90-day (sub-chronic) or longer (chronic) study for mephosfolan would likely adhere to guidelines such as OECD Guideline 408 (Sub-chronic) or 452 (Chronic).

Probable Methodology for a 90-Day Oral Toxicity Study:

  • Test Animals: Typically involves at least two species, a rodent (e.g., rat) and a non-rodent. For this example, we focus on the rat.

  • Dose Groups: At least three dose levels of the test substance are used, along with a concurrent control group. The highest dose is selected to produce some toxicity but not excessive mortality. The lowest dose aims to establish a NOAEL.

  • Administration: The test substance is administered daily, typically mixed in the diet, for 90 days.

  • Observations:

    • Daily: Clinical observations for signs of toxicity.

    • Weekly: Detailed clinical examinations, body weight, and food consumption measurements.

    • Periodic: Hematology, clinical biochemistry (including plasma and red blood cell cholinesterase levels), and urinalysis are conducted at several intervals.

  • Terminal Procedures: At the end of the 90-day period, all surviving animals are euthanized. Brain cholinesterase activity is measured. A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

  • Data Analysis: All data are statistically analyzed to determine dose-response relationships and to establish the NOAEL and LOAEL.

Workflow for Chronic Toxicity Study

Chronic_Toxicity_Workflow cluster_study 90-Day Dosing & Observation Phase daily_obs Daily Clinical Observations weekly_meas Weekly Measurements (Body Wt, Food Intake) periodic_tests Periodic Clinical Pathology (Hematology, Blood Chemistry) terminal Terminal Procedures periodic_tests->terminal start Start selection Animal Selection & Acclimation start->selection grouping Group Assignment (Control, Low, Mid, High Dose) selection->grouping grouping->daily_obs necropsy Necropsy & Organ Weights terminal->necropsy histopath Histopathology necropsy->histopath analysis Data Analysis (NOAEL/LOAEL Determination) histopath->analysis end End analysis->end

Figure 2: Generalized workflow for a chronic toxicity study.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for mephosfolan, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is essential for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4]

By inhibiting AChE, mephosfolan causes an accumulation of ACh at the synapse. This leads to excessive and continuous stimulation of postsynaptic cholinergic receptors (both muscarinic and nicotinic), resulting in a state of cholinergic crisis.[4][11] The clinical signs of acute mephosfolan poisoning, such as muscle spasms, salivation, and respiratory distress, are direct consequences of this overstimulation.[12]

Signaling Pathway Diagram

The following diagram illustrates the normal function of a cholinergic synapse and its disruption by mephosfolan.

Figure 3: Disruption of cholinergic signaling by this compound (mephosfolan).

Conclusion

This compound (mephosfolan) is a potent organophosphate insecticide with high acute toxicity in mammals. Its primary mechanism of action is the inhibition of acetylcholinesterase, leading to cholinergic overstimulation. The available data, summarized in this guide, underscore the significant toxicological hazards associated with this compound. Chronic exposure, even at levels not causing immediate overt symptoms, can lead to significant inhibition of critical enzymes, highlighting the need for careful risk assessment and handling protocols. This document provides a foundational understanding of this compound's toxicological properties for scientific and professional reference.

References

Cytrolane (Mephosfolan): An In-depth Technical Guide on its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ecotoxicological effects of Cytrolane, the commercial name for the organophosphate insecticide mephosfolan (B1676276). As a potent acetylcholinesterase (AChE) inhibitor, mephosfolan poses a significant risk to a wide range of non-target organisms. This document synthesizes available quantitative toxicity data, details standardized experimental protocols for assessing its impact, and illustrates the key signaling pathways involved in its mechanism of action. The information presented is intended to support researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development in understanding and evaluating the environmental risks associated with this compound.

Introduction

This compound, with the active ingredient mephosfolan, is a systemic insecticide and acaricide belonging to the organophosphate class of pesticides.[1] It has been utilized to control a variety of pests on crops such as cotton, maize, fruits, and vegetables.[1] The primary mode of action for mephosfolan, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme.[2] This enzyme is critical for the proper functioning of the nervous system in both insects and vertebrates.[3][4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve fibers, paralysis, and ultimately death in target pests.[3] However, this non-selective mechanism of action also presents a significant toxicological hazard to non-target organisms, including beneficial insects, aquatic life, birds, and mammals.[3]

This guide will delve into the specific effects of mephosfolan on these non-target species, presenting the available quantitative toxicity data in a structured format. Furthermore, it will provide an overview of the standardized experimental methodologies used to generate such data, offering a framework for future research and risk assessment.

Quantitative Ecotoxicity Data

The following tables summarize the available acute toxicity data for mephosfolan across various non-target organisms. It is important to note that while data for some species are available, there are significant gaps in the publicly accessible literature for others, particularly for invertebrates like bees and earthworms, where "high toxicity" is noted but specific LD50/LC50 values for mephosfolan are scarce.[2] In such cases, data for other relevant organophosphates may be used for comparative risk assessment.

Table 1: Avian Acute Oral Toxicity of Mephosfolan

SpeciesCommon NameLD50 (mg/kg bw)Source
Coturnix coturnix japonicaJapanese Quail12.8[1]

Table 2: Aquatic Acute Toxicity of Mephosfolan

SpeciesCommon NameEndpointValue (mg/L)Exposure TimeSource
Salmo spp.Trout96h LC502.1296 hours[1]
Cyprinus carpioCarp96h LC5054.596 hours[1]

Table 3: Mammalian Acute Toxicity of Mephosfolan

SpeciesCommon NameRouteLD50 (mg/kg bw)Source
Mus musculusMouse (albino)Oral11.3[1]
Oryctolagus cuniculusRabbit (albino)Dermal9.7[1]

Note on Invertebrate Toxicity:

  • Aquatic Invertebrates: Mephosfolan is classified as having high acute toxicity to Daphnia.[2] Organophosphates, in general, are highly toxic to aquatic invertebrates. For example, the 48-hour EC50 for the organophosphate temephos (B1682015) in Daphnia magna has been estimated to be as low as 0.007 µg/L.[5]

  • Earthworms: Organophosphates are known to be toxic to earthworms.[6] While a specific 14-day LC50 for mephosfolan in Eisenia fetida is not available, studies on other organophosphates have shown significant toxicity.[3][7]

Experimental Protocols

The generation of reliable ecotoxicity data is dependent on the use of standardized and validated experimental protocols. The following sections outline the methodologies for key experiments cited in the assessment of pesticide effects on non-target organisms.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223 and EPA OCSPP 850.2100)
  • Objective: To determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Species: Typically Japanese quail (Coturnix coturnix japonica) or Bobwhite quail (Colinus virginianus).

  • Methodology:

    • Acclimation: Birds are acclimated to laboratory conditions for at least one week.

    • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

    • Dose Administration: A single oral dose is administered to fasted birds via gavage.

    • Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Endpoints: The primary endpoint is the LD50, calculated using appropriate statistical methods (e.g., probit analysis). Observations of sublethal effects are also recorded.

Fish Acute Toxicity Test (based on OECD Guideline 203)
  • Objective: To determine the acute lethal toxicity (LC50) of a substance to fish.

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Methodology:

    • Test System: Fish are exposed to the test substance in a static, semi-static, or flow-through system.

    • Concentrations: A range of concentrations of the test substance is prepared in water.

    • Exposure: Fish are exposed to the test concentrations for a period of 96 hours.

    • Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

    • Endpoints: The LC50 at 96 hours is the primary endpoint, determined by plotting mortality against concentration.

Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213)
  • Objective: To determine the acute contact and oral toxicity (LD50) of a substance to adult honeybees (Apis mellifera).

  • Methodology (Contact):

    • Application: A small droplet of the test substance in a suitable solvent is applied topically to the thorax of individual bees.

    • Observation: Bees are kept in cages with a food source and observed for mortality for at least 48 hours.

  • Methodology (Oral):

    • Exposure: Bees are fed a sucrose (B13894) solution containing a known concentration of the test substance.

    • Observation: Mortality is recorded over a period of at least 48 hours.

  • Endpoints: The LD50 at 24 and 48 hours is calculated for both routes of exposure.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)
  • Objective: To determine the acute toxicity (LC50) of a substance to earthworms.

  • Test Species: Eisenia fetida is the recommended species.

  • Methodology:

    • Test Substrate: The test substance is mixed into a standardized artificial soil.

    • Exposure: Adult earthworms are introduced into the treated soil and exposed for 14 days.

    • Observations: Mortality and behavioral changes are recorded at day 7 and day 14.

    • Endpoints: The 14-day LC50 is determined based on the observed mortality at different concentrations.

Visualization of Signaling Pathways and Workflows

Acetylcholinesterase (AChE) Inhibition Pathway

The primary mechanism of toxicity for mephosfolan is the inhibition of the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this signaling pathway.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Mephosfolan Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (contains Acetylcholine) Presynaptic->Vesicle Nerve Impulse Postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle->ACh Release AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) AChR->Postsynaptic Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->Presynaptic Reuptake Mephosfolan Mephosfolan (this compound) Mephosfolan->AChE Irreversible Inhibition Avian_Toxicity_Workflow start Start acclimation Bird Acclimation (≥ 7 days) start->acclimation fasting Fasting Period (e.g., 15 hours) acclimation->fasting dosing Oral Gavage (Single Dose) fasting->dosing dose_prep Dose Preparation dose_prep->dosing observation Observation Period (≥ 14 days) dosing->observation data_collection Data Collection (Mortality, Sublethal Effects) observation->data_collection analysis Statistical Analysis (LD50 Calculation) data_collection->analysis report Final Report analysis->report Risk_Assessment_Logic cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization toxicity_data Toxicity Data (LD50, LC50, NOEC) pnec Predicted No-Effect Concentration (PNEC) toxicity_data->pnec Derivation pec Predicted Environmental Concentration (PEC) risk_quotient Risk Quotient (RQ) RQ = PEC / PNEC pec->risk_quotient risk_management Risk Management Decision risk_quotient->risk_management Informs pnec->risk_quotient

References

Bioaccumulation Potential of Cytrolane (Mephosfolan) in Aquatic Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the bioaccumulation potential of Cytrolane, an organophosphate insecticide with the active ingredient mephosfolan (B1676276), in aquatic ecosystems. Due to a lack of specific experimental data on the bioconcentration factor (BCF) for this compound, this guide synthesizes available information on its physicochemical properties, aquatic toxicity, and mechanism of action to assess its likely environmental fate. The octanol-water partition coefficient (Log P) for mephosfolan is 1.04, suggesting a low potential for bioaccumulation.[1] However, its classification as an acetylcholinesterase inhibitor and its noted toxicity to aquatic life necessitate a thorough understanding of its potential impact.[1] This document outlines the standard experimental protocols for determining bioaccumulation, details the toxicological pathways, and presents available ecotoxicity data to support environmental risk assessment.

Introduction

This compound, chemically known as mephosfolan, is a systemic insecticide and acaricide.[1][2] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and vertebrates.[1] The introduction of this compound into aquatic environments, either through direct application or runoff, raises concerns about its potential to accumulate in aquatic organisms and impact the food web. This guide addresses these concerns by examining the bioaccumulation potential of this compound.

Physicochemical Properties of Mephosfolan

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. The following table summarizes the key properties of mephosfolan.

PropertyValueSource
Chemical Name diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate[1]
CAS Number 950-10-7[1][2]
Molecular Formula C₈H₁₆NO₃PS₂[2][3]
Molecular Weight 269.32 g/mol [1][2][3]
Water Solubility 57,000 mg/L at 25°C[3]
Octanol-Water Partition Coefficient (Log P) 1.04[1]
Vapor Pressure 0.00000007 mmHg at 25°C
Stability Stable in neutral, slightly acidic, or basic water; hydrolyzed by strong acid or alkali.[3]

The relatively high water solubility and low Log P value of mephosfolan suggest that it is less likely to partition from water into the fatty tissues of aquatic organisms, indicating a low bioaccumulation potential.[1]

Bioaccumulation Potential

Bioaccumulation refers to the uptake and retention of a chemical by an organism from all sources, including water, food, and sediment. The Bioconcentration Factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Predicted Bioaccumulation

As of this report, no experimental studies determining the BCF or Bioaccumulation Factor (BAF) for this compound (mephosfolan) have been identified in the peer-reviewed literature. However, the octanol-water partition coefficient (Log P) is a widely used indicator for predicting bioaccumulation potential.[4] A Log P value of 1.04 for mephosfolan is significantly below the general threshold of concern (Log P > 3) for bioaccumulation, suggesting that this compound is unlikely to bioconcentrate to high levels in aquatic organisms.[1]

Metabolism in Aquatic Organisms

Studies have shown that fish can metabolize mephosfolan. When fish were kept in a rice paddy treated with radiolabeled this compound, they were found to metabolize the compound into thiocyanate (B1210189) and numerous other polar metabolites.[3] This metabolic breakdown facilitates the excretion of the chemical, further reducing its potential for bioaccumulation.

Ecotoxicological Data

While specific bioaccumulation data is lacking, acute toxicity studies provide insight into the potential environmental risk of this compound.

OrganismTest TypeEndpointValue (mg/L)Source
Carp (Cyprinus carpio)96-hour LC50Mortality54.5[3]

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time.

Data Gaps: There is a notable lack of publicly available acute and chronic toxicity data for this compound in aquatic invertebrates (e.g., Daphnia magna) and algae, which are crucial components of aquatic ecosystems.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphate insecticides like this compound is the inhibition of the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Nerve_Impulse Nerve Impulse Arrives ACh_Release Acetylcholine (ACh) Released Nerve_Impulse->ACh_Release ACh_Receptor ACh Binds to Postsynaptic Receptor ACh_Release->ACh_Receptor Signal_Propagation Signal Propagated ACh_Receptor->Signal_Propagation AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE ACh ACh_Breakdown ACh is Broken Down AChE->ACh_Breakdown AChE_Inhibited AChE Inhibited This compound This compound (Mephosfolan) This compound->AChE_Inhibited ACh_Accumulation ACh Accumulates in Synapse AChE_Inhibited->ACh_Accumulation Continuous_Stimulation Continuous Stimulation of Receptor ACh_Accumulation->Continuous_Stimulation Toxicity Neurotoxicity Continuous_Stimulation->Toxicity OECD_305_Workflow cluster_prep Preparation Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase (Variable Duration) cluster_analysis Data Analysis and Reporting Select_Species Select Fish Species (e.g., Zebrafish, Rainbow Trout) Acclimation Acclimate Fish to Test Conditions Select_Species->Acclimation Prep_Solutions Prepare Test Solutions (Control & this compound) Acclimation->Prep_Solutions Exposure Expose Fish to this compound (Aqueous or Dietary) Prep_Solutions->Exposure Sampling_Uptake Sample Fish and Water at Intervals Exposure->Sampling_Uptake Analysis_Uptake Analyze for this compound Concentration Sampling_Uptake->Analysis_Uptake Transfer Transfer Fish to Clean Water/Diet Analysis_Uptake->Transfer Sampling_Depuration Sample Fish at Intervals Transfer->Sampling_Depuration Analysis_Depuration Analyze for this compound Concentration Sampling_Depuration->Analysis_Depuration Calculate_BCF Calculate Bioconcentration Factor (BCF) Analysis_Depuration->Calculate_BCF Report Generate Final Report Calculate_BCF->Report

References

Cytrolane (Mephosfolan): An In-Depth Technical Guide on its Molecular Target and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Cytrolane (Mephosfolan)

This compound is a systemic insecticide and acaricide belonging to the organophosphate class of compounds.[1] Its chemical formula is C8H16NO3PS2, and its IUPAC name is diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate. Organophosphates are primarily recognized for their neurotoxicity, which arises from their ability to disrupt cholinergic neurotransmission.

Molecular Target: Acetylcholinesterase (AChE)

The primary molecular target of this compound, like other organophosphate insecticides, is the enzyme Acetylcholinesterase (AChE).[2] AChE is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state.

Signaling Pathway: Cholinergic Neurotransmission

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by symptoms such as muscle weakness, paralysis, and in severe cases, respiratory failure and death.

AChE_Inhibition_Mechanism cluster_enzyme AChE Active Site AChE_Serine Serine-OH This compound This compound (Mephosfolan) Reversible_Complex Reversible E-I Complex Phosphorylated_AChE Phosphorylated AChE (Inactive) Reversible_Complex->Phosphorylated_AChE Covalent Phosphorylation AChE_Serinethis compound AChE_Serinethis compound AChE_Serinethis compound->Reversible_Complex Reversible Binding Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Buffer - Mephosfolan (B1676276) (Test) - Vehicle (Control) - Buffer (Blank) Start->Plate_Setup Add_Enzyme Add AChE to Test and Control wells Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate for 15 min at 25°C Add_Enzyme->Pre_incubation Add_Substrate Add ATCh Substrate to all wells Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm kinetically Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rates - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

References

Pharmacokinetics of Cytrolane in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics of Cytrolane (mephosfolan) in animal models. A comprehensive search of scientific literature has revealed a notable scarcity of detailed, quantitative pharmacokinetic data for this compound. Therefore, this guide focuses on the available qualitative metabolic information and provides standardized experimental protocols relevant to the study of such compounds.

Introduction

This compound, the trade name for the organophosphate insecticide mephosfolan (B1676276), has been utilized for its systemic and contact activity against a range of agricultural pests. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in animal models is crucial for assessing its toxicological risk and potential environmental impact. This guide provides an in-depth look at the known metabolic pathways and outlines typical experimental methodologies for pharmacokinetic studies.

Metabolism of this compound

While specific quantitative data on the metabolic fate of this compound is limited, studies in rat models have provided qualitative insights into its biotransformation. The metabolism of mephosfolan in rats is characterized by several key reactions.

Following administration, mephosfolan undergoes significant biotransformation. The primary metabolic processes identified in rats involve the hydrolysis of the phosphorus-nitrogen (P-N) bond, which is a common metabolic pathway for phosphoramidate (B1195095) compounds. This is followed by the opening of the dithiolane ring structure. A key metabolite identified in tissues is the thiocyanate (B1210189) ion. Furthermore, analysis of urine from rats dosed with this compound indicated that the methyl group on the dithiolane ring is susceptible to oxidation, leading to the formation of carboxylic acids.

Based on this information, a proposed metabolic pathway for this compound is illustrated below.

This compound This compound (Mephosfolan) Hydrolysis Hydrolysis of P-N bond This compound->Hydrolysis Phase I Metabolism Oxidation Oxidation of Methyl Group This compound->Oxidation Phase I Metabolism RingOpening Dithiolane Ring Opening Hydrolysis->RingOpening Thiocyanate Thiocyanate Ion RingOpening->Thiocyanate Major Tissue Metabolite CarboxylicAcid Carboxylic Acid Metabolites Oxidation->CarboxylicAcid

Proposed metabolic pathway of this compound in rats.

Experimental Protocols

Acute Oral Gavage Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Both male and female, to assess for sex-specific differences.

  • Age/Weight: Young adults, typically 8-12 weeks old, with weights ranging from 200-250g.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

2. Housing and Diet:

  • Housing: Housed in environmentally controlled rooms with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water are provided ad libitum, except for an overnight fast before dosing.

3. Dose Administration:

  • Formulation: this compound is dissolved or suspended in a suitable vehicle, such as corn oil or a 0.5% methylcellulose (B11928114) solution.

  • Route: A single dose is administered via oral gavage using a stainless steel feeding needle.

  • Dose Volume: Typically 1-10 mL/kg, depending on the concentration of the formulation.

4. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Urine and Feces Collection: Animals are housed in metabolism cages for the collection of urine and feces over specified intervals (e.g., 0-24h, 24-48h, 48-72h).

  • Tissue Collection: At the end of the study, animals are euthanized, and key tissues (e.g., liver, kidneys, brain, fat, and muscle) are collected to determine tissue distribution.

5. Sample Analysis:

  • Method: The concentration of this compound and its metabolites in plasma, urine, feces, and tissue homogenates is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (elimination half-life).

The following diagram illustrates a typical workflow for such a study.

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Sample Collection cluster_analysis Analysis Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting Dosing Oral Gavage Administration Fasting->Dosing Blood Blood Sampling (serial) Dosing->Blood Excreta Urine & Feces Collection Dosing->Excreta Tissue Terminal Tissue Collection Dosing->Tissue Analysis LC-MS/MS or GC-MS Analysis Blood->Analysis Excreta->Analysis Tissue->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis

Workflow for an oral gavage pharmacokinetic study.

Data Presentation

Conclusion

The understanding of the pharmacokinetics of this compound in animal models is currently limited to qualitative descriptions of its metabolism in rats. Key metabolic steps include hydrolysis, ring opening, and oxidation, leading to the formation of thiocyanate and carboxylic acid metabolites. While detailed quantitative data and specific experimental protocols are scarce in the public domain, standardized methodologies for conducting such studies are well-established. Further research is needed to fully characterize the ADME profile of this compound, which is essential for a comprehensive risk assessment.

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Cytrolane (Mephosfolan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide on the genotoxicity and mutagenicity of the organophosphate insecticide Cytrolane (active ingredient: mephosfolan). A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant scarcity of specific genotoxicity and mutagenicity data for this compound. Therefore, this guide provides a broader context by discussing the known genotoxic potential of the organophosphate class of insecticides and details the standard methodologies for key genotoxicity assays. Data from structurally related and well-studied organophosphates are presented for illustrative purposes.

Introduction: The Genotoxic Potential of this compound and Organophosphates

This compound, with the active ingredient mephosfolan, is an organophosphate insecticide. Organophosphates are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase.[1] However, the potential for this class of compounds to interact with genetic material is a critical aspect of their toxicological profile. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage, which can lead to carcinogenesis or other heritable defects.

This guide will detail the standard assays used to evaluate genotoxicity and mutagenicity and present available data on comparable organophosphate compounds to provide a framework for understanding the potential risks associated with this compound.

Quantitative Data on Genotoxicity

As previously stated, specific quantitative data from standardized genotoxicity assays on this compound (mephosfolan) were not found in publicly available literature. The following tables summarize findings for two other widely used organophosphate insecticides, Chlorpyrifos (B1668852) and Malathion (B1675926), to provide a comparative context.

Table 1: Summary of Publicly Available Genotoxicity Data for this compound (Mephosfolan)

Assay TypeTest SystemConcentration/Dose RangeResultsReference
All Assays Not AvailableNot AvailableNo publicly available data foundN/A

Table 2: Genotoxicity Data for the Organophosphate Insecticide Chlorpyrifos

Assay TypeTest SystemConcentration/Dose RangeKey FindingsReference(s)
Ames TestSalmonella typhimuriumNot specifiedNegative with and without metabolic activation.[4]
Chromosome AberrationRat lymphocytes (in vitro)Not specifiedNegative.[4]
Chromosome AberrationHuman lymphocytes (in vitro)Low concentrationsInduced chromosome missegregation and aneuploidy.[5]
Micronucleus TestMouse bone marrow (in vivo)Not specifiedNegative.[4]
Comet AssayRat liver and brain (in vivo)50-100 mg/kg (acute); 1.12-2.24 mg/kg (chronic)Dose-dependent increase in DNA damage.[6]
Comet AssayHuman HeLa and HEK293 cells (in vitro)Sublethal concentrationsSignificant concentration-dependent increase in single-strand DNA breaks.[7]

Table 3: Genotoxicity Data for the Organophosphate Insecticide Malathion

Assay TypeTest SystemConcentration/Dose RangeKey FindingsReference(s)
Ames TestSalmonella typhimuriumUp to 1650 mg/LNegative with and without metabolic activation.[8][9]
Chromosome AberrationHuman peripheral blood lymphocytes (in vitro)Not specifiedDose-dependent increase in chromosomal aberrations.[8]
Sister Chromatid ExchangeHuman peripheral blood lymphocytes (in vitro)Not specifiedDose-dependent increase in sister chromatid exchanges.[8]
Comet AssayHuman lymphocytes (in vitro)Not specifiedInduced DNA damage.[8]
Comet AssayLabeo rohita (freshwater fish) gill cells (in vivo)5 µg/L (LC50)Time-dependent increase in DNA damage.[10][11]
Comet AssayDaphnia magna (in vivo)0.23 and 0.47 µg/LInduced DNA damage.[12]

Detailed Experimental Protocols

The following sections describe the standard methodologies for key genotoxicity and mutagenicity assays, as recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[3][13]

Experimental Protocol (based on OECD Guideline 471):

  • Test Strains: A set of bacterial strains with pre-existing mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon is used. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external supply for growth. Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[8]

  • Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the assay is performed both with and without an exogenous metabolic activation system. This is typically a rat liver homogenate fraction (S9), supplemented with cofactors.[14]

  • Exposure: The bacterial tester strains are exposed to the test substance at various concentrations, along with a vehicle control and positive controls known to be mutagenic. The exposure can be done using the plate incorporation method (test substance, bacteria, and molten top agar (B569324) are mixed and poured onto minimal glucose agar plates) or the pre-incubation method (the mixture is incubated before plating).

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring and Interpretation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the required amino acid) will grow and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background (vehicle control) and/or a reproducible, statistically significant positive response at one or more concentrations.[5]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis BacterialStrains Bacterial Tester Strains (e.g., S. typhimurium) Plate_S9 Plate with S9 BacterialStrains->Plate_S9 Plate_noS9 Plate without S9 BacterialStrains->Plate_noS9 TestCompound Test Compound (this compound) TestCompound->Plate_S9 TestCompound->Plate_noS9 S9 S9 Metabolic Activation Mix S9->Plate_S9 Incubation Incubate at 37°C (48-72 hours) Plate_S9->Incubation Plate_noS9->Incubation Count Count Revertant Colonies Incubation->Count DataAnalysis Data Analysis & Interpretation Count->DataAnalysis

Ames Test Experimental Workflow
In Vitro Chromosome Aberration Assay

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[15][16]

Experimental Protocol (based on OECD Guideline 473):

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[16]

  • Treatment: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, with and without S9 metabolic activation. A vehicle control and positive controls are run in parallel. The exposure duration is typically short (3-6 hours) followed by a recovery period, or continuous for up to 1.5 normal cell cycle lengths.[11]

  • Metaphase Arrest: At a predetermined time after treatment, a spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase spreads are analyzed under a microscope to identify and quantify structural chromosome aberrations (e.g., chromatid and chromosome gaps, breaks, deletions, and exchanges). Typically, at least 200 well-spread metaphases are scored per concentration.

  • Interpretation: A substance is considered clastogenic if it produces a concentration-dependent and statistically significant increase in the percentage of cells with structural chromosome aberrations.[17]

Chromosome_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis StartCulture Start Mammalian Cell Culture Treat Treat with Test Compound (+/- S9 Activation) StartCulture->Treat Arrest Add Metaphase Arresting Agent Treat->Arrest Harvest Harvest, Hypotonic Treatment & Fixation Arrest->Harvest SlidePrep Prepare & Stain Microscope Slides Harvest->SlidePrep Microscopy Microscopic Analysis of Metaphases SlidePrep->Microscopy Score Score Chromosomal Aberrations Microscopy->Score

In Vitro Chromosome Aberration Assay Workflow
In Vivo Mammalian Erythrocyte Micronucleus Test

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents. It assesses both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[18][19]

Experimental Protocol (based on OECD Guideline 474):

  • Animal Model: Typically, mice or rats are used. Animals are divided into treatment groups (at least three dose levels), a vehicle control group, and a positive control group.[20]

  • Administration: The test substance is administered to the animals, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg).[19]

  • Sample Collection: At appropriate intervals after the last administration (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.[20]

  • Slide Preparation and Staining: Smears are made on microscope slides and stained to differentiate between polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

  • Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. At least 4000 PCEs per animal are scored.[18] The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.

  • Interpretation: A positive result is a statistically significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.[20]

Micronucleus_Test_Workflow cluster_treatment In Vivo Treatment cluster_sampling Sampling & Preparation cluster_analysis Analysis Animals Select Rodent Models (e.g., Mice) Dosing Administer Test Compound (Multiple Dose Levels) Animals->Dosing Collect Collect Bone Marrow or Peripheral Blood Dosing->Collect Prepare Prepare & Stain Smears Collect->Prepare Microscopy Microscopic Examination Prepare->Microscopy Score Score Micronucleated Immature Erythrocytes Microscopy->Score Report Statistical Analysis & Final Report Score->Report

In Vivo Micronucleus Test Workflow
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][10]

Experimental Protocol (General):

  • Cell Preparation: A single-cell suspension is obtained from the tissue or cell culture of interest.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide that is pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis buffer (containing detergent and high salt) to dissolve cellular and nuclear membranes, leaving the DNA as a nucleoid.[7]

  • DNA Unwinding and Electrophoresis: The slides are placed in an alkaline (pH > 13) or neutral electrophoresis buffer to unwind the DNA. Electrophoresis is then performed, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail."[6]

  • Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide, SYBR Green). The comets are visualized using a fluorescence microscope.

  • Scoring and Data Analysis: Image analysis software is used to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (a product of tail length and the percentage of DNA in the tail). An increase in these parameters indicates a higher level of DNA damage.[10]

Comet_Assay_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis CellSuspension Prepare Single Cell Suspension Embed Embed Cells in Agarose on Slide CellSuspension->Embed Lysis Cell Lysis (High Salt + Detergent) Embed->Lysis Electrophoresis Alkaline Electrophoresis & Neutralization Lysis->Electrophoresis Stain Stain DNA with Fluorescent Dye Electrophoresis->Stain Visualize Visualize with Fluorescence Microscope Stain->Visualize Analyze Image Analysis of 'Comet' Tails Visualize->Analyze

Comet Assay (Single Cell Gel Electrophoresis) Workflow

Conclusion

This technical guide has addressed the topic of the genotoxicity and mutagenicity of this compound (mephosfolan). A key finding is the significant lack of publicly available data for this specific insecticide. To provide a useful resource for researchers and drug development professionals, this guide has contextualized the potential genotoxicity of this compound by examining the broader class of organophosphate insecticides and presenting data for analogue compounds like chlorpyrifos and malathion.

The detailed protocols and workflows for standard, regulatory-accepted genotoxicity assays—the Ames test, the in vitro chromosome aberration assay, the in vivo micronucleus test, and the comet assay—have been provided. These methodologies form the basis of a standard testing battery for evaluating the genotoxic potential of any chemical substance.

Given the data gaps for this compound, it is evident that a comprehensive toxicological profile, including a full battery of genotoxicity tests, would be necessary for a modern, thorough risk assessment. The information provided herein serves as a foundational guide for understanding the necessary experimental approaches and for interpreting data from related compounds.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cytrolane (Mephosfolan) in Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cytrolane, the trade name for the organophosphorus insecticide mephosfolan (B1676276), has been utilized in agriculture to control a variety of insect pests. Due to its potential for environmental contamination, particularly of water sources, robust and sensitive analytical methods are required for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in water samples, focusing on chromatographic techniques coupled with mass spectrometry and other selective detectors. The methodologies outlined are intended to provide a framework for researchers and analytical scientists to establish and validate their own assays for mephosfolan.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the determination of organophosphorus pesticides, including mephosfolan, in water samples. These values are indicative and may vary based on specific instrumentation and matrix conditions.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-NPDSolid-Phase Extraction (SPE)0.02 - 0.1 µg/LNot Specified83 - 100[1]
GC-MSLiquid-Liquid Extraction (LLE)1.8 - 29.2 ng/LNot Specified70.1 - 116.5[2]
GCxGC-ToFMSSolid-Phase Extraction (SPE)Not Specified< 0.1 µg/LNot Specified[3]
LC-MS/MSSolid-Phase Extraction (SPE)~1.0 ng (MDQ)Not SpecifiedNot Specified[4]
LC-MS/MSLiquid-Liquid Extraction (LLE)Not Specified< 0.1 µg/L76 - 112[5]

MDQ: Minimum Detectable Quantity

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Gas Chromatography (GC)

This protocol describes the determination of mephosfolan in water samples using Gas Chromatography (GC) with either a Nitrogen-Phosphorus Detector (NPD) for selectivity or a Mass Spectrometer (MS) for confirmation and quantification.

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction and pre-concentration of pesticides from aqueous samples.[6]

  • Materials:

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol, and then 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • Cartridge Rinsing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

    • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by purging with nitrogen gas to remove residual water.

    • Elution: Elute the trapped analytes by passing 5-10 mL of dichloromethane through the cartridge into a collection vial.

    • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC analysis.

1.2. Instrumental Analysis: GC-NPD/MS

  • Instrumentation: Gas chromatograph equipped with an NPD or MS detector.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 3°C/min to 200°C

    • Ramp 3: 8°C/min to 280°C, hold for 10 minutes[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • NPD Parameters: (Follow manufacturer's instructions for bead voltage, hydrogen, and air flow rates).

  • MS Parameters (for GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitoring Ions for Mephosfolan: m/z 140 (quantifier), 106, 196 (qualifiers)[1]

1.3. Quality Control:

  • Method Blank: Analyze a blank sample (deionized water) with each batch of samples to check for contamination.

  • Spiked Sample: Spike a real water sample with a known concentration of mephosfolan to assess matrix effects and recovery.

  • Calibration: Prepare a series of calibration standards of mephosfolan in a suitable solvent (e.g., toluene (B28343) or ethyl acetate) and analyze them to generate a calibration curve for quantification.

Protocol 2: Analysis of this compound in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers a highly sensitive and selective method for the determination of mephosfolan in water using LC-MS/MS.

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique for separating compounds based on their relative solubilities in two different immiscible liquids.[5]

  • Materials:

    • Water sample (500 mL)

    • Dichloromethane (HPLC grade)

    • Sodium chloride (analytical grade)

    • Anhydrous sodium sulfate

    • Separatory funnel (1 L)

    • Rotary evaporator or nitrogen evaporator

    • Methanol (HPLC grade)

    • Glass vials

  • Procedure:

    • Sample Preparation: To a 1 L separatory funnel, add 500 mL of the water sample. Add 30 g of sodium chloride to increase the ionic strength of the aqueous phase.

    • Extraction: Add 60 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

    • Collect Organic Layer: Drain the lower dichloromethane layer into a flask.

    • Repeat Extraction: Repeat the extraction step two more times with 60 mL portions of dichloromethane, combining the organic extracts.

    • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentration: Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 1 mL of methanol or the initial mobile phase composition.

    • The sample is now ready for LC-MS/MS analysis.

2.2. Instrumental Analysis: LC-MS/MS

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid

  • Gradient Program:

    • Initial: 95% A, 5% B

    • Linear gradient to 5% A, 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for Mephosfolan:

      • Precursor Ion (m/z): 270.1

      • Product Ion 1 (Quantifier, m/z): 140.0 (Collision Energy: 24 V)[7]

      • Product Ion 2 (Qualifier, m/z): 75.1 (Collision Energy: 22 V)[7]

2.3. Quality Control:

  • Method Blank: Analyze a blank sample (deionized water) with each batch of samples.

  • Spiked Sample: Spike a real water sample with a known concentration of mephosfolan to determine recovery and matrix effects.

  • Calibration: Prepare matrix-matched calibration standards or use a standard addition approach for accurate quantification.

Mandatory Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start 1 L Water Sample conditioning Cartridge Conditioning (DCM, MeOH, H2O) start->conditioning loading Sample Loading conditioning->loading rinsing Cartridge Rinsing (Deionized H2O) loading->rinsing drying Cartridge Drying (N2 or Vacuum) rinsing->drying elution Elution (Dichloromethane) drying->elution concentration Concentration (N2 Stream) elution->concentration end_prep 1 mL Extract concentration->end_prep gc_analysis GC-NPD/MS Analysis end_prep->gc_analysis Inject

Caption: Workflow for SPE Sample Preparation and GC Analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start 500 mL Water Sample + NaCl extraction1 Extraction 1 (60 mL DCM) start->extraction1 extraction2 Extraction 2 (60 mL DCM) extraction1->extraction2 extraction3 Extraction 3 (60 mL DCM) extraction2->extraction3 combine Combine Extracts extraction3->combine dry Dry with Na2SO4 combine->dry concentrate Concentrate (Rotovap/N2) dry->concentrate reconstitute Reconstitute (1 mL MeOH) concentrate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis Inject

Caption: Workflow for LLE Sample Preparation and LC-MS/MS Analysis.

References

Protocol for the Analysis of Cytrolane (Mephosfolan) Residues in Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cytrolane, the trade name for the organophosphate insecticide mephosfolan (B1676276), has been utilized in agriculture to control a variety of sucking and chewing insects on crops such as cotton, maize, fruits, and vegetables. Due to its potential toxicity, monitoring for its residues in agricultural products is crucial to ensure consumer safety and compliance with regulatory limits. This document provides a detailed protocol for the analysis of mephosfolan residues in crop matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by determination using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process.[1][2] First, the crop sample is homogenized and extracted with acetonitrile (B52724), a water-miscible solvent, in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and drive the pesticides into the organic layer.[1][3] The second step is a cleanup procedure known as dispersive solid-phase extraction (d-SPE), where a portion of the acetonitrile extract is treated with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and other polar interferences, and magnesium sulfate to remove excess water.[1][4] The final cleaned-up extract is then analyzed by GC-MS/MS or LC-MS/MS for the identification and quantification of mephosfolan.[4][5]

Data Presentation

A summary of typical method performance data for the analysis of organophosphate pesticides, including compounds similar to mephosfolan, in various crop matrices using the QuEChERS method is presented below. Specific data for mephosfolan should be generated and validated in the user's laboratory for each specific crop matrix.

AnalyteCrop MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
OrganophosphatesFruits & Vegetables0.1, 0.5, 1.083.1 - 123.5< 14.80.01-[1]
OrganophosphatesFruits & Vegetables-70 - 120≤ 20--[3]
OrganophosphatesRice-75 - 125--< MRL[6]
203 PesticidesApple, Orange, Tomato0.002, 0.01, 0.05---0.002[5]
12 PesticidesCucumber-80.6 - 112.3< 20< 0.01< 0.025

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification, MRL: Maximum Residue Limit. Note: The values presented are indicative of the performance of the QuEChERS method for organophosphate pesticides in general. Actual performance for mephosfolan may vary and must be determined through in-house validation.

Experimental Protocols

Sample Preparation and Homogenization
  • Obtain a representative sample of the crop (e.g., 1 kg).

  • Chop the entire laboratory sample into small pieces.

  • Homogenize the chopped sample using a high-speed blender or food processor until a uniform paste is obtained.

  • For low-moisture commodities like grains, it may be necessary to add a specific amount of water to the sample before homogenization to achieve a consistent slurry.

  • Store the homogenate in airtight containers at -20°C until analysis to prevent degradation of residues.

QuEChERS Extraction
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salt packet. A common formulation is the original unbuffered method containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Alternatively, buffered versions (e.g., AOAC or EN methods) can be used to protect base-sensitive pesticides.[7]

  • Immediately cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • A common d-SPE combination for general fruit and vegetable analysis is 150 mg of anhydrous MgSO₄ and 25 mg of PSA. For crops with high pigment content (e.g., spinach, bell peppers), graphitized carbon black (GCB) may be added, but its use should be evaluated carefully as it can adsorb some planar pesticides.

  • Vortex the tube for 30 seconds to ensure good mixing of the extract with the sorbents.

  • Centrifuge the tube at high speed (e.g., ≥10,000 rpm) for 2 minutes to pellet the sorbents.

  • The resulting supernatant is the final extract.

Instrumental Analysis
  • Transfer an aliquot of the final extract into a GC vial.

  • Analyze the extract using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Typical GC Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Inlet: Splitless injection at a temperature of 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70-80°C), hold for a short period, then ramp up to a final temperature of around 300°C. The specific program should be optimized for the separation of mephosfolan from matrix interferences.

  • Typical MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for mephosfolan for confirmation and quantification.

    • Source Temperature: 230-280°C.

    • Transfer Line Temperature: 280-300°C.

  • Dilute the final extract with an appropriate solvent (e.g., a mixture of acetonitrile and water) to ensure compatibility with the mobile phase and to minimize matrix effects.

  • Transfer the diluted extract to an LC vial.

  • Analyze the extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[8]

  • Typical LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Typical MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two transitions for mephosfolan.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for mephosfolan.

Quality Control
  • Method Blank: A reagent blank should be processed with each batch of samples to check for contamination.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure to compensate for matrix effects.

  • Spike Recovery: Fortify a blank crop sample with a known concentration of mephosfolan standard and process it alongside the samples to assess the accuracy and efficiency of the method. Recovery should typically be within 70-120% with a relative standard deviation (RSD) of ≤20%.[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Crop Sample Homogenate Homogenized Sample Sample->Homogenate Homogenize Extraction Add Acetonitrile & QuEChERS Salts Homogenate->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Add d-SPE Sorbents (MgSO4, PSA) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis Result Residue Quantification Analysis->Result

Caption: Experimental workflow for this compound residue analysis.

Metabolic_Pathway This compound This compound (Mephosfolan) Hydroxylation Hydroxylation This compound->Hydroxylation Hydrolysis Hydrolysis This compound->Hydrolysis Hydroxymethyl_Metabolite Hydroxymethyl Metabolite Hydroxylation->Hydroxymethyl_Metabolite Conjugation Conjugation (Glucosidation) Hydroxymethyl_Metabolite->Conjugation Glucoside_Conjugate Glucoside Conjugate Conjugation->Glucoside_Conjugate Thiocyanate Thiocyanate Ion Hydrolysis->Thiocyanate

Caption: Simplified metabolic pathway of this compound in plants.

References

Application Note: Quantification of Cytrolane (Mephosfolan) using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytrolane, with the active ingredient mephosfolan (B1676276), is an organophosphorus insecticide and acaricide. Due to its potential impact on the environment and its presence as a residue in agricultural products, a sensitive and selective analytical method is crucial for its quantification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful technique for the analysis of pesticide residues, offering high sensitivity and specificity. This application note provides a detailed protocol for the quantification of mephosfolan in various matrices using HPLC-MS.

Principle

The method involves the separation of mephosfolan from the sample matrix using reversed-phase HPLC, followed by detection and quantification using a tandem mass spectrometer (MS/MS). The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.

Data Presentation

Table 1: HPLC-MS/MS Parameters for Mephosfolan Quantification
ParameterValueReference
Precursor Ion (m/z) 270.0[1]
Product Ion 1 (m/z) (Quantifier) 139.9[1]
Collision Energy for Product Ion 1 (eV) 24[1]
Product Ion 2 (m/z) (Qualifier) 195.9[1]
Collision Energy for Product Ion 2 (eV) 12[1]
Ionization Mode Positive Electrospray Ionization (ESI+)General Practice

Note: It is recommended to optimize collision energies and other MS parameters on the specific instrument being used.

Table 2: Example Quantitative Data for Mephosfolan Residues
MatrixFortification Level (ng/g)Mean Recovery (%)RSD (%)Reference
Tomato1095.24.8Hypothetical Data
Wheat1091.56.2Hypothetical Data
Soil2088.77.1Hypothetical Data
Water5 ng/mL98.13.5Hypothetical Data

Note: The data in this table is illustrative. Actual performance should be determined during method validation.

Experimental Protocols

Materials and Reagents
Instrumentation
  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of mephosfolan standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the working stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 - 100 ng/mL).

Sample Preparation
  • Homogenization: Homogenize a representative portion of the sample. For dry samples, add a small amount of water to achieve about 80% water content.[2]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer to a dispersive SPE tube containing a suitable sorbent mixture (e.g., PSA to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC-MS analysis.

  • Sample Pre-treatment: Centrifuge the water sample to remove any particulate matter.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the retained mephosfolan with a suitable organic solvent (e.g., 5 mL of acetonitrile or methanol).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • Final Extract: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

HPLC-MS/MS Analysis
  • HPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As listed in Table 1.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

Mandatory Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_output Output Sample Sample (Food, Soil, or Water) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS or SPE) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract HPLC HPLC Separation (C18 Column) Final_Extract->HPLC MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Data_Analysis Data Acquisition & Processing MS->Data_Analysis Quantification Quantification of Mephosfolan Data_Analysis->Quantification

Caption: Experimental workflow for the quantification of mephosfolan.

HPLC_MS_System cluster_hplc HPLC System cluster_ms Mass Spectrometer Solvent_Reservoir Solvent Reservoir (Mobile Phase A & B) Pump HPLC Pump Solvent_Reservoir->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column (C18) Autosampler->Column Ion_Source Ion Source (ESI) Column->Ion_Source Quadrupole1 Q1 (Precursor Ion Selection) Ion_Source->Quadrupole1 Collision_Cell Q2 (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Computer Data System Detector->Computer

Caption: Logical relationship of HPLC-MS system components.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound (mephosfolan) using HPLC-MS. The described protocols for sample preparation and instrumental analysis are robust and can be adapted for various matrices. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable quantitative results.

References

Application Notes on Cytrolane (Mephosfolan): A Historical and Toxicological Profile for Integrated Pest Management Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The following document provides a historical and toxicological overview of Cytrolane, an organophosphate insecticide with the active ingredient mephosfolan (B1676276). This compound is an obsolete and highly hazardous chemical that has been banned or severely restricted in many countries for decades.[1] This document is intended for research, scientific, and drug development professionals for informational and risk assessment purposes only. It is not a guide for its application. The use of mephosfolan is not consistent with modern Integrated Pest Management (IPM) principles due to its high toxicity and environmental risks.

Introduction: Historical Context of this compound (Mephosfolan)

This compound, containing the active ingredient mephosfolan, is a systemic organophosphate insecticide and acaricide introduced in the 1960s.[2] As a contact and stomach poison, it was used to control a range of economically significant pests on major crops like cotton, maize, rice, fruits, and vegetables.[3][4] Its primary targets included chewing and sucking insects such as aphids, bollworms, mites, stem borers, and whiteflies.[3][4]

Like other organophosphates developed during that era, this compound was valued for its broad-spectrum efficacy. However, growing awareness of its significant human and environmental toxicity led to its global phase-out, and it is now considered an obsolete pesticide.[5][6] It is not registered for use in the United States or the European Union.[4][5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for all organophosphate insecticides, including mephosfolan, is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is critical for the proper functioning of the nervous system in both insects and mammals.[3]

  • Normal Nerve Function: The neurotransmitter acetylcholine (B1216132) (ACh) is released into the synapse to transmit a nerve impulse. AChE then rapidly breaks down ACh to terminate the signal.

  • Organophosphate Poisoning: Mephosfolan phosphorylates a serine hydroxyl group at the active site of AChE, inactivating the enzyme.[3] This bond can become irreversible through a process known as "aging."

  • Consequence: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and uncontrolled nerve firing.[3] This overstimulation results in muscle tremors, paralysis, respiratory failure, and ultimately, death of the insect.[3]

This non-selective mode of action is also the basis for its high toxicity to non-target organisms, including humans, birds, and other wildlife.

Organophosphate Mechanism of Action cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate (Mephosfolan) Inhibition ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor 1. Transmits Signal Nerve_impulse Nerve Impulse Propagated ACh_receptor->Nerve_impulse AChE_active Acetylcholinesterase (AChE) Degrades ACh ACh_receptor->AChE_active 2. ACh in Synapse Termination Signal Terminated AChE_active->Termination 3. Hydrolysis Mephosfolan Mephosfolan Enters Synapse AChE_inhibited AChE Phosphorylated (Inhibited) Mephosfolan->AChE_inhibited Binds to Active Site ACh_accumulates ACh Accumulates Overstimulation Continuous Receptor Stimulation ACh_accumulates->Overstimulation Toxicity Paralysis & Death Overstimulation->Toxicity ACh_release_clone Acetylcholine (ACh) Released ACh_receptor_clone ACh Binds to Postsynaptic Receptor ACh_release_clone->ACh_receptor_clone ACh_receptor_clone->ACh_accumulates ACh is NOT Degraded

Mechanism of acetylcholinesterase (AChE) inhibition by mephosfolan.

Data Presentation: Toxicological Profile

The high toxicity of mephosfolan is the primary reason for its obsolescence. The following tables summarize the available quantitative data, which clearly indicate its danger to mammals. Data on ecotoxicity and environmental fate are notably scarce in the public domain, a common issue for legacy pesticides that were banned before current comprehensive data requirements were established.[7]

Table 1: Mammalian Acute Toxicity of Mephosfolan

Species Route LD50 (Lethal Dose, 50%) Toxicity Classification Source
Rat Oral 8.9 mg/kg Highly Toxic [4]
Mouse (Albino) Oral 11.3 mg/kg Highly Toxic [4]

| Rabbit (Albino) | Dermal | 9.7 mg/kg | Highly Toxic |[4] |

Table 2: Ecotoxicity and Environmental Fate of Mephosfolan

Parameter Value Notes Source
Avian Toxicity
Acute Oral LD50 Data not publicly available Organophosphates are generally highly toxic to birds. [7]
Aquatic Toxicity
Fish LC50 (96-hr) Data not publicly available Organophosphates are generally very toxic to aquatic organisms. [7]
Daphnia magna EC50 (48-hr) Data not publicly available [7]
Honeybee Toxicity
Acute Contact LD50 Data not publicly available Organophosphates are typically highly toxic to bees. [7]
Environmental Fate
Soil Half-life (DT50) Data not publicly available Degradation is accelerated in previously treated soils. Persistence is variable. [3]
Hydrolysis Stable at neutral pH Hydrolyzed by acid or alkali conditions. [3][4]

| Bioaccumulation Potential | Data not publicly available | |[7] |

Experimental Protocols: Evaluating Pesticide Risk

The evaluation of a pesticide like mephosfolan involves a suite of standardized toxicological and environmental fate studies. For a modern pesticide, these are mandated by regulatory agencies like the U.S. Environmental Protection Agency (EPA). For historical compounds, this data is often incomplete. The following protocols represent the types of studies that would be conducted to assess the risks associated with an organophosphate insecticide.

Acute Toxicity Studies

These studies determine the short-term effects of a single dose.

  • Objective: To determine the median lethal dose (LD50) or lethal concentration (LC50).

  • Protocol (Oral LD50 - based on OECD Guideline 423):

    • Test Animals: Typically laboratory rats, fasted overnight.

    • Dosing: A single dose of the test substance (mephosfolan) is administered by oral gavage. A stepwise procedure is used with a few animals at each step.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, salivation), and body weight changes for up to 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

    • Data Analysis: The LD50 value is calculated using statistical methods, representing the dose estimated to be fatal to 50% of the test population.

Ecotoxicological Studies

These studies assess the impact on non-target species.

  • Objective: To determine the toxicity to representative environmental organisms.

  • Protocol (Avian Acute Oral LD50 - based on OECD Guideline 223):

    • Test Species: Typically Northern bobwhite quail or Mallard duck.

    • Dosing: A single oral dose is administered.

    • Observation: Birds are observed for mortality and signs of toxicity for 14 days.

    • Endpoint: The LD50 is determined.

  • Protocol (Fish Acute Toxicity LC50 - based on OECD Guideline 203):

    • Test Species: Typically Rainbow trout.

    • Exposure: Fish are exposed to a range of concentrations of the pesticide in water for 96 hours.

    • Observation: Mortality is recorded at 24, 48, 72, and 96 hours.

    • Endpoint: The LC50 (concentration lethal to 50% of fish) is calculated.

Environmental Fate Studies

These studies determine the persistence, degradation, and mobility of the chemical in the environment.

  • Objective: To understand how the pesticide behaves and breaks down in soil, water, and light.

  • Protocol (Aerobic Soil Metabolism - based on OECD Guideline 307):

    • Setup: Radiolabeled mephosfolan is applied to samples of fresh soil with a known microbial population.

    • Incubation: Samples are incubated in the dark at a controlled temperature and moisture.

    • Analysis: At intervals, soil samples are extracted and analyzed (e.g., using HPLC) to measure the amount of parent compound remaining and to identify major degradation products.

    • Endpoint: The time for 50% of the substance to degrade (DT50 or half-life) is calculated.

Pesticide Risk Assessment Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Management Tox Toxicological Profile (Acute, Chronic, etc.) RiskChar Risk Characterization (Integrate Hazard & Exposure) Tox->RiskChar EcoTox Ecotoxicological Profile (Birds, Fish, Bees) EcoTox->RiskChar EnvFate Environmental Fate (Persistence, Mobility) EnvFate->RiskChar Residue Residue Chemistry (Crops, Environment) Residue->RiskChar RegDecision Regulatory Decision (e.g., Ban, Restrict, Approve) RiskChar->RegDecision

A simplified workflow for modern pesticide risk assessment.

This compound in the Context of Modern Integrated Pest Management (IPM)

Modern IPM is a sustainable, science-based approach to pest management that minimizes risks to human health and the environment.[8][9] It prioritizes long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties.[8]

Pesticides are used only after monitoring indicates they are needed according to established thresholds, and treatments are designed to target specific pests.[10] Broad-spectrum, highly toxic, and persistent chemicals like mephosfolan are fundamentally incompatible with IPM principles for the following reasons:

  • High Non-Target Toxicity: Kills beneficial insects (predators, parasitoids, pollinators) that naturally control pest populations.[11]

  • Risk of Secondary Pest Outbreaks: Eliminating natural enemies can allow other, previously minor, pests to become major problems.

  • Pest Resistance: Repeated use of a single, highly effective mode of action rapidly selects for resistant pest populations.

  • Human and Environmental Health Risks: The high mammalian toxicity and potential for environmental contamination pose unacceptable risks.

IPM Decision Pyramid Chem Chemical (Last Resort: Targeted, low-risk options) Bio Biological (Natural Enemies, Biopesticides) Physical Physical / Mechanical (Traps, Barriers, Removal) Cultural Cultural / Prevention (Resistant Varieties, Crop Rotation, Sanitation)

The IPM pyramid prioritizes preventative over reactive measures.

Modern Alternatives to this compound (Mephosfolan)

The pest complexes previously targeted by mephosfolan are now managed using a variety of safer and more targeted chemistries within an IPM framework.

  • For Lepidopteran Pests (Bollworms, Stem Borers):

    • Diamides (e.g., Chlorantraniliprole): A newer class of insecticide with a novel mode of action (ryanodine receptor modulation) that is highly effective against caterpillars with low mammalian toxicity.[12]

    • Spinosyns (e.g., Spinosad): Derived from a soil bacterium, effective on caterpillars and thrips.[11][13]

    • Biologicals: Products based on Bacillus thuringiensis (Bt) are highly specific to lepidopteran larvae.[14] Genetically modified Bt crops (e.g., Bt cotton) have dramatically reduced the need for broad-spectrum insecticides for bollworm control.[14]

  • For Sucking Pests (Aphids, Whiteflies):

    • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): Systemic insecticides effective against sucking pests.[14] (Note: This class has faced restrictions due to concerns about pollinator health).

    • Insecticidal Soaps and Horticultural Oils: Contact pesticides that are effective against soft-bodied insects like aphids and mites with minimal residual impact, making them compatible with biological control.

    • Biological Control: Conservation and release of natural enemies like lady beetles, lacewings, and parasitoid wasps are cornerstone IPM tactics for aphid management.

  • For Mites:

    • Selective Miticides: Numerous compounds are available that specifically target mites while preserving beneficial insects.

    • Horticultural Oils: Effective at smothering mite eggs and adults.

Conclusion

This compound (mephosfolan) represents a class of insecticides from a past era of pest control. Its high, non-selective toxicity, which made it effective, is also the reason for its discontinuation in a world that now prioritizes safety and sustainability. The lack of comprehensive public data on its environmental and ecotoxicological effects underscores the progress made in regulatory science. For researchers and professionals, the story of mephosfolan serves as a critical case study in the evolution of pesticide science and reinforces the principles of modern Integrated Pest Management, which rejects such hazardous materials in favor of a holistic, risk-based approach to crop protection.

References

Application Notes and Protocols for Determining the Efficacy of Cytrolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytrolane is an organophosphate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity.[3][4] These application notes provide detailed protocols for in vitro and in vivo experimental designs to assess the efficacy of this compound. The provided methodologies are designed to deliver robust and reproducible data for researchers in toxicology, pharmacology, and drug development.

I. In Vitro Efficacy Studies

In vitro assays are fundamental for determining the direct inhibitory effect of this compound on its primary target, acetylchololinesterase, and for assessing its cytotoxic effects on neuronal cells.

Acetylcholinesterase (AChE) Inhibition Assay

This assay directly measures the potency of this compound in inhibiting AChE activity. The most common method is the colorimetric assay developed by Ellman.[5][6]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from a commercial source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound of known purity

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of this compound (serial dilutions).

    • Include a positive control (a known AChE inhibitor, e.g., physostigmine) and a negative control (solvent vehicle).

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes at room temperature.[5] The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of AChE inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

Data Presentation:

CompoundIC50 (nM) for AChE Inhibition
This compoundTo be determined experimentally
Physostigmine (Positive Control)To be determined experimentally
In Vitro Neurotoxicity and Cytotoxicity Assessment

This section describes the use of a neuronal cell line to evaluate the cytotoxic effects of this compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that reduces the viability of neuronal cells by 50% (EC50).

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value.

Data Presentation:

CompoundEC50 (µM) in SH-SY5Y cells (24h)EC50 (µM) in SH-SY5Y cells (48h)
This compoundTo be determined experimentallyTo be determined experimentally
Doxorubicin (Positive Control)To be determined experimentallyTo be determined experimentally

II. In Vivo Efficacy and Neurotoxicity Studies

In vivo studies are crucial for understanding the systemic effects of this compound in a whole organism. Rodent models are commonly used for this purpose.[1][8]

Acute Oral Toxicity (LD50) Determination

The acute oral lethal dose 50 (LD50) is a standardized measure of the acute toxicity of a substance. The reported oral LD50 for this compound in rats is approximately 8.9 mg/kg. This value is essential for dose selection in subsequent sub-lethal neurotoxicity studies.

In Vivo Neurotoxicity Assessment

This protocol outlines a battery of tests to assess the neurobehavioral effects of this compound in rats.

Experimental Protocol: In Vivo Neurotoxicity in Rats

Objective: To evaluate the neurotoxic effects of sub-lethal doses of this compound in rats.

Animal Model:

  • Male and female Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

Experimental Design:

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: Low dose of this compound.

    • Group 3: Mid dose of this compound.

    • Group 4: High dose of this compound.

  • Dosing: Administer this compound or vehicle via oral gavage daily for a specified period (e.g., 14 or 28 days). Doses should be selected based on the LD50 value to be sub-lethal.

  • Observations: Conduct behavioral assessments at baseline and at regular intervals during the treatment period.

Assessments:

  • Functional Observational Battery (FOB):

    • A series of standardized observations to detect gross functional deficits.[9][10]

    • Home Cage Observations: Posture, presence of tremors, convulsions.

    • Open Field Assessment:

      • Observe the animal in a novel open field for 5 minutes.

      • Record locomotor activity (number of line crossings), rearing frequency, and time spent in the center versus the periphery (an indicator of anxiety).

      • Note any abnormal gait or stereotyped behaviors.

    • Sensorimotor and Reflex Tests:

      • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

      • Righting Reflex: Place the animal on its back and record the time it takes to right itself.

      • Startle Response: Assess the response to a sudden auditory stimulus.

  • Motor Activity Assessment:

    • Use an automated activity monitoring system to quantify horizontal and vertical movements over a set period (e.g., 60 minutes).[11]

  • Biochemical Analysis:

    • At the end of the study, collect blood and brain tissue.

    • Measure AChE activity in red blood cells and in different brain regions (e.g., cortex, hippocampus, striatum) using the Ellman's method described in the in vitro section.

Data Presentation:

Table 1: Functional Observational Battery (FOB) Results

Treatment GroupPosture Abnormalities (%)Tremor Score (0-3)Convulsions (%)
Vehicle Control
Low Dose this compound
Mid Dose this compound
High Dose this compound

Table 2: Open Field and Motor Activity Data

Treatment GroupTotal Distance Traveled (cm)Rearing FrequencyTime in Center (s)
Vehicle Control
Low Dose this compound
Mid Dose this compound
High Dose this compound

Table 3: Acetylcholinesterase (AChE) Activity

Treatment GroupRBC AChE Activity (% of Control)Brain AChE Activity (% of Control)
Vehicle Control100100
Low Dose this compound
Mid Dose this compound
High Dose this compound

III. Signaling Pathways and Visualizations

Inhibition of AChE by this compound leads to an accumulation of acetylcholine, which then overstimulates its receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). This overstimulation triggers a cascade of downstream signaling events.

Signaling Pathways
  • Nicotinic Acetylcholine Receptor (nAChR) Signaling: nAChRs are ligand-gated ion channels. Their activation leads to an influx of sodium and calcium ions, causing membrane depolarization and neuronal excitation. The increased intracellular calcium acts as a second messenger, activating various downstream pathways, including the calmodulin-dependent kinase (CaMK) and the mitogen-activated protein kinase (MAPK) pathways, which can influence gene expression and neuronal plasticity.[5][12]

  • Muscarinic Acetylcholine Receptor (mAChR) Signaling: mAChRs are G-protein coupled receptors. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][13]

Visualizations

Cytrolane_Mechanism_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptors Postsynaptic Receptors (nAChR & mAChR) ACh->Postsynaptic_Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Overstimulation Receptor Overstimulation Postsynaptic_Receptors->Overstimulation This compound This compound This compound->AChE Inhibition

Caption: Mechanism of this compound-induced neurotoxicity.

Experimental_Workflow_In_Vitro cluster_AChE AChE Inhibition Assay cluster_Cyto Cytotoxicity Assay start Start: In Vitro Efficacy Assessment AChE_assay Prepare AChE, this compound, and Substrates start->AChE_assay cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) start->cell_culture AChE_reaction Initiate and Monitor Colorimetric Reaction AChE_assay->AChE_reaction AChE_data Calculate % Inhibition and Determine IC50 AChE_reaction->AChE_data cell_treatment Treat Cells with Varying this compound Concentrations cell_culture->cell_treatment cell_viability Perform MTT Assay cell_treatment->cell_viability cell_data Calculate % Viability and Determine EC50 cell_viability->cell_data

Caption: In vitro experimental workflow for this compound.

Experimental_Workflow_In_Vivo start Start: In Vivo Neurotoxicity Study animal_prep Acclimatize Rodents and Establish Treatment Groups start->animal_prep dosing Administer this compound or Vehicle (e.g., daily oral gavage) animal_prep->dosing behavioral_testing Conduct Behavioral Assessments (FOB, Motor Activity) dosing->behavioral_testing biochemical_analysis Collect Tissues and Analyze AChE Activity behavioral_testing->biochemical_analysis data_analysis Analyze Behavioral and Biochemical Data biochemical_analysis->data_analysis

Caption: In vivo experimental workflow for this compound.

Downstream_Signaling_Pathways cluster_nAChR Nicotinic ACh Receptor (nAChR) cluster_mAChR Muscarinic ACh Receptor (mAChR) ACh Increased Acetylcholine nAChR nAChR Activation ACh->nAChR mAChR mAChR Activation ACh->mAChR ion_influx Na+ and Ca2+ Influx nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization CaMK_MAPK Activation of CaMK and MAPK Pathways ion_influx->CaMK_MAPK neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation Gq_activation Gq/11 Activation (M1, M3, M5) mAChR->Gq_activation Gi_inhibition Gi/o Inhibition (M2, M4) mAChR->Gi_inhibition PLC_activation PLC Activation Gq_activation->PLC_activation IP3_DAG IP3 and DAG Production PLC_activation->IP3_DAG Ca_release_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_release_PKC AC_inhibition Adenylyl Cyclase Inhibition Gi_inhibition->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease

Caption: Downstream signaling of ACh receptors.

References

Application Notes and Protocols for Cell-Based Assays in Cytrolane Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytrolane, an organophosphate insecticide with the active ingredient mephosfolan, is recognized for its high toxicity.[1] As with other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] However, its toxicity extends beyond AChE inhibition, encompassing the induction of oxidative stress, genotoxicity, and apoptosis. This document provides a detailed guide to a suite of cell-based assays for screening the toxicological effects of this compound, offering a robust in vitro framework for hazard identification and mechanistic investigation.

Key Toxicological Endpoints and Corresponding Assays

The following sections detail the experimental protocols for assessing the key toxicological effects of this compound.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration range of a substance that causes cell death. Two common methods for assessing cytotoxicity are the MTT and LDH assays.

a) MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

b) LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. A breach in cell membrane integrity leads to the leakage of this stable cytosolic enzyme.

Acetylcholinesterase (AChE) Inhibition Assay

As an organophosphate, the primary target of this compound is the enzyme acetylcholinesterase. This colorimetric assay, based on the Ellman method, quantifies the inhibition of AChE activity.

Oxidative Stress Assessment

Organophosphates are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components.

a) Intracellular ROS Detection using DCFH-DA

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Apoptosis Assessment

Apoptosis, or programmed cell death, is a crucial mechanism of toxicity for many compounds. A key event in apoptosis is the activation of a cascade of proteases called caspases.

a) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a colorimetric substrate that is cleaved by active caspase-3, releasing a chromophore that can be quantified.

Genotoxicity Assessment

Genotoxicity assays are used to detect DNA damage. The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

a) Alkaline Comet Assay

Under alkaline conditions, this single-cell gel electrophoresis technique allows for the detection of single and double-strand DNA breaks, as well as alkali-labile sites. Damaged DNA migrates further in the agarose (B213101) gel, creating a "comet" shape.

Data Presentation

No specific in vitro quantitative toxicity data for this compound (mephosfolan) was identified in the public domain during the literature search. The following tables are presented as templates and contain example data for other pesticides to illustrate the expected data structure.

Table 1: Cytotoxicity of Various Pesticides in Different Cell Lines (IC50 values in µM)

PesticideCell LineExposure Time (h)IC50 (µM)Reference
ImazalilCaco-224> 253.5 ± 3.37[2]
ImazalilRAW 264.72431.3 ± 2.7[2]
ImidaclopridCaco-224> 1000[2]
ImidaclopridRAW 264.724305.9 ± 22.4[2]
Parathion (B1678463)FG-9307Not Specified> 1 µg/ml (lowest toxic conc.)[3]

Table 2: Acetylcholinesterase (AChE) Inhibition by Various Compounds (IC50 values in µM)

CompoundEnzyme SourceIC50 (µM)Reference
TacrineHorse Serum BuChE0.03[4]
DiisopropylfluorophosphateHorse Serum BuChE0.04[4]
Heptyl-physostigmineHorse Serum BuChE0.11[4]
PhysostigmineHorse Serum BuChE0.15[4]
Uracil derivative 4AChE0.088[4]

Table 3: Example Data for this compound-Induced Oxidative Stress, Apoptosis, and Genotoxicity

AssayCell LineThis compound Conc. (µM)Endpoint MeasurementFold Change vs. Control
ROS ProductionHepG210DCF FluorescenceData not available
50DCF FluorescenceData not available
100DCF FluorescenceData not available
Caspase-3 ActivitySH-SY5Y10pNA AbsorbanceData not available
50pNA AbsorbanceData not available
100pNA AbsorbanceData not available
DNA Damage (Comet Assay)Lymphocytes10% Tail DNAData not available
50% Tail DNAData not available
100% Tail DNAData not available

Experimental Protocols

Cytotoxicity Assays

a) MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

b) LDH Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Acetylcholinesterase Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate (B84403) buffer (pH 8.0).

    • Dissolve DTNB (Ellman's reagent) in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine (B1193921) iodide (ATCI) in the phosphate buffer to a final concentration of 15 mM.

    • Prepare a stock solution of Acetylcholinesterase (from electric eel) in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of the this compound dilution to each test well.

    • Add 20 µL of the buffer to the control wells.

    • Add 140 µL of the DTNB solution to all wells.

    • Add 20 µL of the AChE solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each this compound concentration relative to the control and calculate the IC50 value.

Intracellular ROS Detection Protocol (DCFH-DA)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol.

  • DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a fold increase in fluorescence intensity compared to the vehicle control.

Caspase-3 Activity Assay Protocol
  • Cell Lysis: After treatment with this compound, collect the cells and lyse them using a lysis buffer provided with a commercial caspase-3 assay kit. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysates at 10,000 x g for 1 minute at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • Caspase-3 Reaction (in a 96-well plate):

    • Add 50 µL of 2x reaction buffer to each well.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the protein concentration and express the results as a fold increase in caspase-3 activity compared to the vehicle control.

Alkaline Comet Assay Protocol
  • Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension with low melting point agarose and spread it onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides and neutralize them with a Tris buffer (pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or ethidium (B1194527) bromide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as % tail DNA, tail length, and Olive tail moment.

  • Data Analysis: Compare the DNA damage in this compound-treated cells to the vehicle control.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Toxicity Screening

G cluster_0 Initial Screening cluster_1 Mechanistic Assays (using sub-lethal concentrations) cluster_2 Data Analysis & Interpretation A Cell Seeding B Treatment with this compound (Dose-Response) A->B C Cytotoxicity Assays (MTT, LDH) B->C D Determine IC50 C->D E AChE Inhibition Assay D->E F Oxidative Stress Assay (ROS) D->F G Apoptosis Assay (Caspase-3) D->G H Genotoxicity Assay (Comet) D->H I Quantitative Data Analysis E->I F->I G->I H->I J Pathway Analysis I->J K Toxicological Profile of this compound J->K

Caption: Workflow for in vitro toxicity screening of this compound.

This compound-Induced Oxidative Stress and Apoptosis Signaling Pathway

G This compound This compound AChE Acetylcholinesterase Inhibition This compound->AChE ROS Increased ROS (Oxidative Stress) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito DNAdamage DNA Damage ROS->DNAdamage Casp9 Caspase-9 Activation Mito->Casp9 p53 p53 Activation Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNAdamage->p53

Caption: Putative signaling cascade of this compound-induced apoptosis.

Nrf2-Mediated Antioxidant Response Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus ROS ROS (from this compound) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibition Ub Ubiquitin-Proteasome Degradation Nrf2->Ub degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates Nrf2_n->ARE binds

Caption: Nrf2-mediated response to oxidative stress.

References

In Vivo Models for Studying Cytrolane Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytrolane, chemically known as mephosfolan (B1676276) or 2-(diethoxyphosphinylimino)-4-methyl-1,3-dithiolane, is an organophosphate (OP) insecticide. Like other OPs, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent neurotoxicity.[1][2] Due to a lack of extensive in vivo neurotoxicity data specifically for this compound, this document provides a generalized framework using well-studied organophosphates, such as chlorpyrifos (B1668852), as representative examples to outline the principles, models, and protocols for assessing neurotoxicity. The methodologies described here are broadly applicable to the study of this compound and other organophosphates.

In Vivo Models for Neurotoxicity Assessment

The selection of an appropriate animal model is critical for the translational relevance of preclinical neurotoxicity studies. Rodents, particularly rats and mice, are the most commonly used models for assessing OP neurotoxicity due to their well-characterized physiology and genetics, as well as the availability of established behavioral and neurochemical assays.[3][4]

Commonly Used In Vivo Models:

  • Rats (e.g., Wistar, Sprague-Dawley, Long-Evans): Extensively used for neurobehavioral, neurochemical, and histopathological studies. Their larger size compared to mice facilitates surgical procedures and collection of biological samples.[3][5][6]

  • Mice: Often used for genetic studies and high-throughput screening. Various transgenic models are available to investigate specific molecular pathways.

  • Zebrafish (Danio rerio): A valuable model for developmental neurotoxicity studies due to their rapid external development, transparent embryos, and genetic tractability.[7]

Key Neurotoxic Endpoints and Experimental Protocols

Acetylcholinesterase (AChE) Inhibition

The hallmark of OP neurotoxicity is the inhibition of AChE activity in the brain and peripheral tissues.[1][2] Quantifying the degree of AChE inhibition is a primary endpoint in these studies.

Quantitative Data on Brain AChE Inhibition by Chlorpyrifos in Rats

Dose of Chlorpyrifos (mg/kg body wt)Duration of ExposureBrain RegionAChE Inhibition (%)Reference
203 daysForebrain36[8]
503 daysForebrain~70[8]
1003 daysForebrain82[8]
40 (repeated doses)4 doses over 16 daysCortex90-92[6]
1.5Single dose (PND 1)Forebrain~40 (at 12h)[9]
3.0Single dose (PND 1)Forebrain~60 (at 4h)[9]

Protocol: Measurement of Acetylcholinesterase Activity (Ellman's Method)

This colorimetric assay is the most widely used method for determining AChE activity.[10][11]

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.[10][12]

Materials:

  • 0.1 M Phosphate (B84403) buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • AChE source (e.g., brain tissue homogenate)

  • Microplate reader

Procedure (96-well plate format):

  • Tissue Preparation: Homogenize brain tissue in cold phosphate buffer. Centrifuge to remove debris and collect the supernatant containing the enzyme. Determine the protein concentration of the supernatant.

  • Assay Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL tissue homogenate + 10 µL DTNB + 10 µL vehicle (e.g., saline).

    • Test Sample: 140 µL Phosphate Buffer + 10 µL tissue homogenate + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Mix the components in the wells and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of 14 mM ATCI solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[10]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated as: [1 - (Rate of test sample / Rate of control)] x 100.

Neurobehavioral Assessments

OP exposure can lead to a range of behavioral deficits, including impaired learning and memory, motor coordination, and increased anxiety.[13][14]

Quantitative Data on Neurobehavioral Effects of Chlorpyrifos in Rats

Behavioral TestExposure DetailsKey FindingsReference
Morris Water Maze1 or 5 mg/kg/day (dietary) for 11 monthsIncreased latency to find the platform, decreased preference for the correct quadrant, and altered swim patterns (thigmotaxis).[13][13]
Rotarod Test1, 3, 5, or 10 mg/kg/day for 21 daysDose-dependent decrease in latency to fall, indicating impaired motor coordination.[14]
Elevated Plus Maze1 mg/kg/day on PND 1-4Increased time spent in the open arms in males, suggesting reduced anxiety-like behavior.[15][15]
Forced Swim Test1, 3, 5, or 10 mg/kg/day for 21 daysDose-dependent increase in immobility time, indicative of depressive-like behavior.[14][14]

Protocol: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[4][16]

Apparatus: A large circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint). A small escape platform is hidden 1-2 cm below the water surface.[17]

Procedure:

  • Acclimatization: Allow rats to acclimatize to the testing room for at least 30 minutes before the first trial.

  • Training (Acquisition Phase):

    • Gently place the rat into the water facing the wall of the pool at one of four quasi-random start locations.

    • Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Conduct 4 trials per day for 5 consecutive days.

  • Probe Trial (Memory Retention):

    • On day 6 or 7, remove the platform from the pool.

    • Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.[4][17]

  • Data Analysis: Key parameters include latency to find the platform, swim speed, path length, and performance in the probe trial.

Protocol: Rotarod Test for Motor Coordination and Balance

The rotarod test assesses motor coordination, balance, and motor learning.[18][19]

Apparatus: A rotating rod that can be set to a constant or accelerating speed. The apparatus has dividers to test multiple animals simultaneously.[7]

Procedure:

  • Habituation/Training:

    • Place the rat on the stationary rod for a brief period to acclimate.

    • Conduct 2-3 training trials at a low, constant speed (e.g., 4-5 rpm) for 1-2 minutes.

  • Testing:

    • Place the rat on the rotating rod.

    • The test can be performed at a constant speed or with an accelerating protocol (e.g., starting at 4 rpm and increasing to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Conduct 3-5 trials with an inter-trial interval of at least 15 minutes.[7][20]

  • Data Analysis: The primary measure is the latency to fall. An improvement in performance across trials can indicate motor learning.

Oxidative Stress and Neuroinflammation

Beyond AChE inhibition, OPs can induce neurotoxicity through secondary mechanisms, including oxidative stress and neuroinflammation.[21][22]

Quantitative Data on Oxidative Stress Markers after Chlorpyrifos Exposure in Rat Brain

MarkerDose of Chlorpyrifos (mg/kg body wt)Duration of ExposureBrain Region% Increase vs. ControlReference
Malondialdehyde (MDA)203 daysForebrain66[8]
Malondialdehyde (MDA)503 daysForebrain117[8]
Malondialdehyde (MDA)1003 daysForebrain172[8]
4-Hydroxynonenal (4-HNE)1003 daysForebrainSignificant increase[8]
Reactive Oxygen Species (ROS)14.914 daysHippocampus & AmygdalaSignificant overproduction[23]
Nitric Oxide (NO)14.914 daysHippocampus & AmygdalaSignificant overproduction[23]

Protocol: Measurement of Malondialdehyde (MDA) as an Indicator of Lipid Peroxidation

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Materials:

  • Brain tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Prepare a brain tissue homogenate in a suitable buffer.

  • To the homogenate, add TCA to precipitate proteins.

  • Centrifuge and collect the supernatant.

  • Add TBA reagent to the supernatant and heat in a boiling water bath.

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

Histopathological Analysis

Histopathological examination of brain tissue can reveal structural damage, such as neuronal cell death, neuroinflammation (e.g., gliosis), and demyelination.[24][25]

Protocol: Brain Tissue Preparation for Histopathology

  • Perfusion and Fixation:

    • Anesthetize the animal deeply.

    • Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Tissue Processing:

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Transfer the brain to a sucrose (B13894) solution for cryoprotection.

    • Embed the tissue in a suitable medium (e.g., paraffin (B1166041) or OCT compound).

  • Sectioning:

    • Cut thin sections (e.g., 10-40 µm) using a microtome or cryostat.

  • Staining:

    • Nissl Staining (e.g., Cresyl Violet): To visualize neuronal morphology and identify neuronal loss.

    • Immunohistochemistry (IHC): Use specific antibodies to detect markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia) or apoptosis (e.g., cleaved caspase-3).

Signaling Pathways in this compound Neurotoxicity

The neurotoxic effects of this compound and other organophosphates are mediated by a complex interplay of signaling pathways.

Cytrolane_Neurotoxicity_Pathway cluster_cholinergic Primary Mechanism This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh_increase ↑ Acetylcholine (ACh) Muscarinic_R Muscarinic Receptors ACh_increase->Muscarinic_R Overstimulation Nicotinic_R Nicotinic Receptors ACh_increase->Nicotinic_R Overstimulation Cholinergic_Crisis Cholinergic Crisis (Seizures, Tremors) Muscarinic_R->Cholinergic_Crisis Nicotinic_R->Cholinergic_Crisis Oxidative_Stress Oxidative Stress (↑ ROS, Lipid Peroxidation) Cholinergic_Crisis->Oxidative_Stress Induces Neuroinflammation Neuroinflammation (Microglial Activation, Cytokines) Cholinergic_Crisis->Neuroinflammation Induces Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Leads to Neuroinflammation->Apoptosis Leads to Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: Primary and secondary signaling pathways of this compound neurotoxicity.

Experimental Workflow for In Vivo Neurotoxicity Study

A typical workflow for an in vivo study of this compound neurotoxicity is outlined below.

Experimental_Workflow start Animal Model Selection (e.g., Wistar Rats) dosing This compound Administration (Dose-Response Groups) start->dosing behavior Neurobehavioral Testing (MWM, Rotarod) dosing->behavior sacrifice Euthanasia & Tissue Collection (Brain, Blood) behavior->sacrifice biochem Biochemical Analysis (AChE Activity, Oxidative Stress) sacrifice->biochem Tissues histology Histopathological Analysis (Nissl, IHC) sacrifice->histology Tissues data Data Analysis & Interpretation biochem->data histology->data end Conclusion on Neurotoxicity Profile data->end

Caption: A generalized experimental workflow for in vivo neurotoxicity assessment.

Conclusion

The study of this compound neurotoxicity in vivo requires a multi-faceted approach, incorporating neurochemical, behavioral, and histopathological endpoints. While specific data for this compound is limited, the well-established methodologies used for other organophosphates like chlorpyrifos provide a robust framework for investigation. By employing appropriate animal models and detailed experimental protocols as outlined in these application notes, researchers can effectively characterize the neurotoxic potential of this compound and contribute to a comprehensive risk assessment.

References

Application Note: Spectrophotometric Determination of Cytrolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytrolane, the commercial name for the organophosphate insecticide mephosfolan, has been utilized in agriculture for pest control.[1] The monitoring of its residues in environmental and biological samples is crucial for assessing exposure and ensuring safety. While chromatographic methods are common for pesticide analysis, a simple and cost-effective spectrophotometric method can be valuable for routine screening and quantification.

This application note details a spectrophotometric method for the determination of this compound. The method is based on the degradation of the organophosphate molecule to liberate inorganic phosphate, which is then quantified using the well-established molybdenum blue method.[2][3][4][5]

Principle of the Method

The determination of this compound is achieved through a two-step process:

  • Acid Hydrolysis: this compound is subjected to acid-catalyzed hydrolysis, which breaks the phosphoester bond, releasing orthophosphate ions (PO₄³⁻) into the solution. This degradation step is essential as the intact organophosphate does not react to form the colored complex.

  • Molybdenum Blue Complex Formation: The liberated orthophosphate ions react with an acidic molybdate (B1676688) solution to form a phosphomolybdate complex. This complex is then reduced by a suitable agent, such as ascorbic acid, to produce a stable, intensely colored molybdenum blue complex. The absorbance of this blue solution is measured spectrophotometrically, and the intensity of the color is directly proportional to the concentration of phosphate, and thus to the original concentration of this compound.[4][5]

This compound This compound (Mephosfolan) Organophosphate Ester H2O Acid Hydrolysis (e.g., H₂SO₄, Heat) This compound->H2O Degradation Orthophosphate Orthophosphate (PO₄³⁻) (Colorless) H2O->Orthophosphate Molybdate Ammonium Molybdate + Reducing Agent (Ascorbic Acid) Orthophosphate->Molybdate Reaction MolyBlue Molybdenum Blue Complex (Intense Blue Color) Molybdate->MolyBlue cluster_prep Preparation cluster_exp Experiment prep_std Prepare this compound Standards sample Take 5 mL of Standard/Sample prep_std->sample prep_reagent Prepare Combined Molybdate Reagent add_molybdate Add 2 mL of Combined Reagent prep_reagent->add_molybdate add_acid Add 1 mL of 5 N H₂SO₄ sample->add_acid hydrolysis Heat at 95°C for 30 min add_acid->hydrolysis cool Cool to Room Temperature hydrolysis->cool cool->add_molybdate color_dev Incubate for 20 min add_molybdate->color_dev measure Measure Absorbance at 880 nm color_dev->measure

References

Application Notes and Protocols for Solid-Phase Extraction of Cytrolane from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytrolane, an organophosphorus insecticide also known as mephosfolan, has been utilized in agriculture to control a variety of insect pests on crops such as cotton and maize.[1] Due to its potential toxicity and environmental persistence, monitoring its presence in environmental matrices like soil and water is crucial for assessing environmental impact and ensuring human safety. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and pre-concentration of pesticides from complex environmental samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.[2][3]

These application notes provide a detailed protocol for the solid-phase extraction of this compound from water and soil samples, followed by analysis using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). The methodologies are based on established protocols for organophosphorus pesticides.

Physicochemical Properties of this compound (Mephosfolan)

PropertyValue
Chemical FormulaC₈H₁₆NO₃PS₂
Molecular Weight269.33 g/mol
Water Solubility57 g/L at 25°C[1]
Log P (Octanol-Water Partition Coefficient)1.3

Solid-Phase Extraction from Water Samples

This protocol is designed for the extraction of this compound from various water sources, including surface water and groundwater.

Materials and Reagents
  • SPE Cartridges: C18 (500 mg, 6 mL) or polymeric sorbents like Oasis HLB.

  • Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Dichloromethane (pesticide grade), Ethyl acetate (B1210297) (pesticide grade), Deionized water.

  • Apparatus: SPE vacuum manifold, sample collection vials, nitrogen evaporator.

Experimental Protocol
  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • If necessary, filter the water sample to remove suspended particulate matter.

    • Adjust the pH of the water sample to neutral (pH 7.0).

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.[4]

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any co-eluted impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge using 10 mL of a suitable solvent mixture such as ethyl acetate/dichloromethane (1:1, v/v).[5]

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., ethyl acetate or acetonitrile).

Visualization of the SPE Workflow for Water Samples

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Filter Filtration (if needed) Sample->Filter pH_Adjust pH Adjustment to 7.0 Filter->pH_Adjust Load Sample Loading pH_Adjust->Load Condition Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (Deionized Water) Load->Wash Elute Elution (Ethyl Acetate/Dichloromethane) Wash->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution (1 mL) Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Water Samples.

Solid-Phase Extraction from Soil Samples

This protocol outlines the procedure for extracting this compound from soil and sediment samples.

Materials and Reagents
  • Extraction Solvents: Acetonitrile, Dichloromethane, Acetone (B3395972).

  • SPE Cartridges: C18 (500 mg, 6 mL) or Florisil.

  • Reagents: Anhydrous sodium sulfate (B86663), Methanol (HPLC grade), Deionized water.

  • Apparatus: Mechanical shaker, centrifuge, SPE vacuum manifold, nitrogen evaporator.

Experimental Protocol
  • Sample Preparation and Extraction:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh 10 g of the homogenized soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant (extract).

    • Repeat the extraction step with another 20 mL of acetonitrile and combine the supernatants.

  • Solvent Exchange and Cleanup:

    • Add anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or nitrogen stream.

    • Dilute the concentrated extract with 50 mL of deionized water.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the diluted extract onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of deionized water.

    • Elute this compound with 10 mL of acetonitrile or a mixture of acetone and dichloromethane.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent for analysis.

Visualization of the SPE Workflow for Soil Samples

SPE_Workflow_Soil cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample 10 g Soil Sample Solvent_Add Add 20 mL Acetonitrile Sample->Solvent_Add Shake Shake (30 min) Solvent_Add->Shake Centrifuge Centrifuge Shake->Centrifuge Collect Collect Supernatant Centrifuge->Collect Concentrate_Initial Concentrate & Dilute with Water Collect->Concentrate_Initial Condition Cartridge Conditioning Concentrate_Initial->Condition Load Load Extract Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Concentrate_Final Concentrate Eluate Elute->Concentrate_Final Reconstitute Reconstitute in 1 mL Concentrate_Final->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Soil Samples.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of organophosphorus pesticides, including compounds structurally similar to this compound, using SPE followed by chromatographic analysis. These values can be used as a benchmark for method validation.

ParameterWater SamplesSoil Samples
Recovery 80 - 110%75 - 105%
Limit of Detection (LOD) 0.01 - 0.1 µg/L[6]0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L0.5 - 5.0 µg/kg
Relative Standard Deviation (RSD) < 15%< 20%

Note: The above data are generalized from studies on various organophosphorus pesticides and should be validated specifically for this compound in the user's laboratory.

Concluding Remarks

The described solid-phase extraction protocols provide a robust framework for the determination of this compound in environmental water and soil samples. The choice of SPE sorbent and elution solvents may require further optimization depending on the specific matrix characteristics and the analytical instrumentation available. Method validation, including the determination of recovery, precision, and detection limits, is essential to ensure the accuracy and reliability of the analytical results. The use of isotope-labeled internal standards is recommended for accurate quantification, especially when dealing with complex matrices.

References

Application Notes and Protocols for Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for research and informational purposes only. The term "Cytrolane" did not yield specific results in scientific literature. Therefore, these notes utilize Sertraline (B1200038) and Cytarabine as well-documented examples of active pharmaceutical ingredients (APIs) formulated for controlled-release applications. These examples are intended to provide researchers, scientists, and drug development professionals with detailed methodologies and data presentation formats applicable to the broader field of controlled-release drug delivery.

Part 1: Sertraline Controlled-Release Solid Lipid Nanoparticles (SLNs)

Introduction

Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of depression and other psychiatric disorders.[1] Conventional oral dosage forms of Sertraline can lead to fluctuating plasma concentrations, potentially causing side effects and requiring frequent dosing. Encapsulating Sertraline within solid lipid nanoparticles (SLNs) offers a promising strategy for controlled release, aiming to improve its bioavailability, maintain therapeutic drug levels for an extended period, and potentially enhance patient compliance.[2][3] SLNs are colloidal carriers made from biodegradable and biocompatible lipids, which are solid at room temperature.[1]

Mechanism of Action: Sertraline

Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[4][5][[“]][7] This blockage prevents the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[4][7] The enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.[4][7] Chronic administration can also lead to downstream adaptations, including the downregulation of inhibitory autoreceptors, which further enhances serotonin release.[4]

Sertraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Transporter Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction (Therapeutic Effect) Postsynaptic_Receptor->Signal_Transduction Sertraline Sertraline Sertraline->SERT Inhibits

Caption: Mechanism of action of Sertraline.
Data Presentation: Sertraline SLN Formulation Characteristics

The following table summarizes typical quantitative data for Sertraline-loaded SLNs prepared using the hot homogenization method.

Formulation CodeLipid (w/v)Surfactant (w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
F1Glyceryl Monostearate (5%)Poloxamer 188 (2.5%)158.240.600-20.578.68~0.7
F2Compritol® E ATO (5%)Tween® 80 (2.5%)<110<0.2-36.5>72~0.7
F3Tristearin (Variable)Tween 80 (Variable)238.9 - 384.4--up to 94-
F4Glyceryl Monostearate (Variable)Poloxamer 188 & Tween 80 (Variable)---87.36 ± 1.45-

Data compiled from multiple sources for illustrative purposes.[1][3][8][9]

Experimental Protocols

This protocol describes a common method for preparing Sertraline-loaded SLNs.

Materials:

  • Sertraline HCl

  • Lipid: Glyceryl monostearate (GMS) or Compritol® E ATO

  • Surfactant: Poloxamer 188 or Tween® 80

  • Co-surfactant/Stabilizer (optional): Soy lecithin

  • Ethanol (B145695)

  • Deionized water

  • Triethanolamine (B1662121) (for pH adjustment)

Equipment:

  • High-speed homogenizer

  • Ultrasonicator

  • Magnetic stirrer with heating plate

  • Water bath

  • pH meter

Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh the lipid (e.g., Glyceryl monostearate) and Sertraline HCl.

    • Dissolve both in a minimal amount of ethanol in a beaker.

    • Heat the mixture to approximately 65°C on a heating plate with gentle stirring until a clear, uniform lipid melt is formed.[1]

  • Preparation of Aqueous Phase:

    • Accurately weigh the surfactant (e.g., Poloxamer 188) and dissolve it in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase (65°C) under continuous stirring.[1]

  • Homogenization:

    • Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 3000 rpm) for 30 minutes.[1]

    • This forms a coarse oil-in-water emulsion.

  • Ultrasonication (Optional but Recommended):

    • Subject the coarse emulsion to ultrasonication for a defined period (e.g., 10 minutes) to reduce the particle size and achieve a nano-dispersion.

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool down to room temperature while stirring, which facilitates the solidification of the lipid nanoparticles.

  • pH Adjustment:

    • Measure the pH of the final SLN dispersion and adjust to a neutral range (e.g., 7.3-7.5) using triethanolamine if necessary.[1]

  • Storage:

    • Store the prepared Sertraline-loaded SLN dispersion at 4°C for further characterization.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the SLN dispersion with deionized water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • The particle size is reported as the z-average mean diameter. PDI indicates the width of the size distribution. Zeta potential measures the surface charge and predicts the stability of the colloidal dispersion.

B. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm) for a specified time to separate the nanoparticles from the aqueous supernatant.

  • Carefully collect the supernatant.

  • Quantify the amount of free, un-entrapped Sertraline in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at ~273 nm) or HPLC.[1][10]

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

C. In Vitro Drug Release Study:

  • Use a dialysis bag method. Place a known amount of the Sertraline SLN dispersion in a dialysis bag (with a specific molecular weight cut-off).

  • Immerse the sealed dialysis bag in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.[10]

  • Analyze the amount of Sertraline released into the medium at each time point using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

SLN_Workflow cluster_prep SLN Preparation cluster_char Characterization Lipid_Phase Lipid Phase (Sertraline + Lipid) Heat to 65°C Homogenization Hot Homogenization (3000 rpm, 30 min) Lipid_Phase->Homogenization Aqueous_Phase Aqueous Phase (Surfactant + Water) Heat to 65°C Aqueous_Phase->Homogenization Cooling Cooling & Solidification Homogenization->Cooling DLS Particle Size & Zeta Potential (DLS) Cooling->DLS EE_DL Entrapment Efficiency & Drug Loading Cooling->EE_DL In_Vitro_Release In Vitro Release (Dialysis Method) Cooling->In_Vitro_Release

Caption: Experimental workflow for Sertraline SLN preparation and characterization.

Part 2: Cytarabine Controlled-Release Liposomal Formulation

Introduction

Cytarabine (ara-C) is an antimetabolite chemotherapy agent used in the treatment of hematological malignancies like acute myeloid leukemia (AML) and lymphomas.[11][12] A major limitation of Cytarabine is its short plasma half-life due to rapid enzymatic deamination into an inactive metabolite.[12] Liposomal encapsulation of Cytarabine provides a controlled-release delivery system that protects the drug from degradation, prolongs its circulation time, and allows for sustained exposure of cancer cells to the cytotoxic agent.[13] This can improve therapeutic efficacy and potentially reduce systemic toxicity.[13]

Mechanism of Action: Cytarabine

Cytarabine is a pyrimidine (B1678525) analog.[12] After cellular uptake, it is converted into its active triphosphate form, ara-CTP.[11][14] Ara-CTP acts as a competitive inhibitor of DNA polymerase during the S phase of the cell cycle.[12][14] Its incorporation into the growing DNA strand terminates chain elongation due to the arabinose sugar moiety, which sterically hinders the formation of phosphodiester bonds.[11][12] This inhibition of DNA synthesis and repair ultimately triggers apoptosis in rapidly dividing cancer cells.[11]

Cytarabine_Mechanism cluster_dna_synthesis DNA Synthesis (S-Phase) Cytarabine Cytarabine (Ara-C) Cell_Uptake Cellular Uptake (Nucleoside Transporters) Cytarabine->Cell_Uptake Phosphorylation Phosphorylation (Deoxycytidine Kinase) Cell_Uptake->Phosphorylation Ara_CTP Ara-CTP (Active Metabolite) Phosphorylation->Ara_CTP DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibits DNA_Elongation DNA Chain Elongation Ara_CTP->DNA_Elongation Incorporates & Terminates Chain DNA_Polymerase->DNA_Elongation Apoptosis Apoptosis (Cell Death) DNA_Elongation->Apoptosis

Caption: Mechanism of action of Cytarabine.
Data Presentation: Liposomal Cytarabine Formulation Characteristics

The following table summarizes typical quantitative data for liposomal formulations of Cytarabine, sometimes in combination with other drugs like Daunorubicin (as in the commercial product Vyxeos®/CPX-351).

Formulation CodeLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
CPX-351DSPC/DSPG/Chol (70:20:10)107--33>95%
Lipo-CD-~100≤ 0.1~ -30>95%
DepoCyt®-----

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DSPG: 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol); Chol: Cholesterol. Data compiled from multiple sources for illustrative purposes.[15][16][17]

Experimental Protocols

This protocol describes the thin-film hydration method followed by extrusion, a standard technique for preparing liposomes.

Materials:

  • Cytarabine

  • Lipids: DSPC, DSPG, Cholesterol

  • Organic Solvent: Chloroform/Methanol (B129727) mixture (e.g., 2:1 v/v)

  • Hydration Buffer: Copper gluconate buffer or another suitable buffer (e.g., PBS pH 7.4)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Accurately weigh the lipids (DSPC, DSPG, Cholesterol) in the desired molar ratio and dissolve them in the chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C).

    • Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare the hydration buffer containing Cytarabine.

    • Add the hydration buffer to the round-bottom flask containing the dry lipid film.

    • Hydrate the film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Sonication (Optional):

    • Bath sonicate the MLV suspension for a few minutes to aid in the formation of smaller vesicles.

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Assemble the extruder and pass the liposome (B1194612) suspension through the membrane multiple times (e.g., 11-21 passes). This should be done at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove any unencapsulated Cytarabine by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Storage:

    • Store the final liposomal formulation at 4°C.

A. Vesicle Size, PDI, and Zeta Potential:

  • Similar to SLNs, dilute the liposomal suspension and analyze using a DLS instrument to determine the average vesicle diameter, size distribution (PDI), and surface charge (zeta potential).

B. Encapsulation Efficiency (EE):

  • Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above (e.g., ultracentrifugation).

  • Disrupt the collected liposomes using a suitable solvent or detergent (e.g., methanol or Triton X-100) to release the encapsulated Cytarabine.

  • Quantify the amount of encapsulated drug using an appropriate analytical method (e.g., HPLC).

  • Calculate EE using the formula:

    • EE (%) = (Amount of Encapsulated Drug / Total Initial Drug) x 100

C. In Vitro Drug Release Study:

  • A dialysis method, as described for SLNs, can be employed. The liposomal formulation is placed in a dialysis bag and dialyzed against a physiological buffer at 37°C. Samples are taken from the external medium at various time points and analyzed for Cytarabine concentration to determine the release profile.

References

Application Note: Gas Chromatography Method for the Analysis of Cytrolane (Mephosfolan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive gas chromatography (GC) method for the quantitative analysis of Cytrolane (Mephosfolan), an organophosphorus insecticide. The protocol outlines sample preparation from various matrices, optimized GC-Mass Spectrometry (GC-MS) conditions, and method validation parameters. This guide is intended to provide a robust framework for researchers and analytical scientists involved in pesticide residue analysis and environmental monitoring.

Introduction

This compound, chemically known as mephosfolan, is a systemic insecticide and acaricide used to control a variety of pests on crops.[1] As an organophosphorus pesticide, it functions by inhibiting the acetylcholinesterase enzyme.[2] Due to its potential toxicity and the need to ensure food safety and environmental quality, a sensitive and reliable analytical method for its determination is crucial. Gas chromatography coupled with a selective detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), is a well-established technique for the analysis of organophosphorus pesticides.[3][4][5] This document provides a detailed protocol for the analysis of this compound using GC-MS, a technique that offers high sensitivity and selectivity.[6]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for accurate and reproducible results and depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE) for aqueous samples and solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid samples like soil and agricultural products.[7][8]

1.1. Liquid-Liquid Extraction (for Water Samples)

  • To a 500 mL water sample, add a suitable internal standard.

  • Adjust the pH of the sample to neutral.

  • Transfer the sample to a separatory funnel.

  • Add 60 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (lower) layer.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

1.2. QuEChERS Method (for Soil and Produce Samples)

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (and water for dry samples to ensure hydration).[7]

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.

  • Vortex for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and should be optimized for the specific instrument being used.

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent
Injector Split/splitless inlet
Injection Volume 1 µL
Injection Mode Pulsed Splitless
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow
Column HP-5MSi (30 m x 0.25 mm, 0.25 µm) or equivalent[9]
Oven Program Initial temp: 70°C, hold for 2 min; Ramp: 25°C/min to 150°C, then 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Mephosfolan (this compound) Information:

  • IUPAC Name: diethyl N-(4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate[10]

  • CAS Number: 950-10-7[11]

  • Molecular Formula: C₈H₁₆NO₃PS₂[11]

  • Molecular Weight: 269.32 g/mol [1]

Data Presentation

Quantitative data for the analysis of this compound should be compiled for method validation. The following table provides expected performance characteristics based on typical organophosphorus pesticide analysis methods.

ParameterExpected ValueReference
Retention Time (RT) Analyte-specific, to be determined experimentally. A locked RT of 16.596 min for a similar compound (Chlorpyrifos-methyl) on a similar column provides a reference point.[9]
Limit of Quantification (LOQ) 1-10 µg/LGeneral OPP analysis
Linearity (R²) > 0.995General OPP analysis
Recovery (%) 70-120%[12]
Repeatability (RSD %) < 15%General OPP analysis

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Produce) Extraction Extraction (LLE or QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by GC-MS.

Signaling Pathway Diagram

Cytrolane_MoA cluster_moa Mechanism of Action This compound This compound (Mephosfolan) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Synapse Cholinergic Synapse ACh->Synapse Accumulates in Effect Continuous Nerve Stimulation Synapse->Effect Leads to

Caption: Mechanism of action of this compound insecticide.

References

Application Notes and Protocols for Sublethal Dose Testing of Cytrolane on Bees

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytrolane, an organophosphate insecticide with the active ingredient mephosfolan (B1676276), functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. While effective for pest control, non-target organisms like honey bees (Apis mellifera) and other bee species are susceptible to its effects. Exposure to sublethal doses of this compound may not cause immediate mortality but can lead to a range of adverse physiological and behavioral effects, ultimately impacting colony health and survival. These application notes provide a comprehensive protocol for assessing the sublethal toxicity of this compound on bees, drawing upon established methodologies for similar acetylcholinesterase inhibitors and standardized testing guidelines.

Organophosphate insecticides like this compound disrupt the normal function of the cholinergic system, which is crucial for nerve impulse transmission. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in the continuous stimulation of nerve fibers.[1][2] This overstimulation can manifest in various sublethal effects, including altered motor function, impaired learning and memory, and disruptions in foraging behavior.[3][4][5] Chronic exposure to even low levels of such pesticides can have significant consequences for bee colonies, leading to reduced productivity and increased susceptibility to other stressors.[1][6]

Given the limited specific toxicological data available for mephosfolan on bees, the following protocols are based on established OECD guidelines for pesticide testing on bees and studies on other organophosphates like coumaphos, chlorpyrifos, and dimethoate.[7][8][9][10] It is imperative that a preliminary range-finding study be conducted to determine the appropriate sublethal dose range for this compound.

Data Presentation

Table 1: Acute Toxicity of Various Organophosphate Insecticides on Honey Bees (Apis mellifera)

This table provides reference LD50 values for several organophosphate insecticides, which can inform the dose selection for a sublethal study of this compound.

InsecticideActive IngredientExposure Route48-hour LD50 (µ g/bee )Reference
DimethoateDimethoateContact0.098[11]
Oral0.056[11]
ChlorpyrifosChlorpyrifosContact0.059[11]
Oral0.25[11]
MalathionMalathionContact0.27[11]
Oral0.38[11]
CoumaphosCoumaphosLarval (72h LD50)2.70[12]

Table 2: Reported Sublethal Effects of Acetylcholinesterase Inhibitors on Bees

Effect CategorySpecific EffectObserved in Response toReference
Behavioral Increased groomingCoumaphos, Aldicarb, Chlorpyrifos[3][9]
Impaired locomotion and righting reflexCoumaphos[6]
Reduced foraging efficiencyGeneral acetylcholinesterase inhibitors[3]
Abnormal foraging behaviorImidacloprid (neonicotinoid, also affects cholinergic system)
Physiological Inhibition of acetylcholinesteraseCoumaphos, Aldicarb, Chlorpyrifos[3][6]
Upregulation of AChE inhibitor transcriptsCoumaphos, Aldicarb, Chlorpyrifos[3][6]
Altered immune functionOrganophosphates[1]
Reproductive Reduced sperm viability in dronesCoumaphos[1][2]
Developmental Delayed larval developmentCoumaphos[2]

Experimental Protocols

The following protocols are adapted from OECD Guidelines 213 (Acute Oral Toxicity), 214 (Acute Contact Toxicity), and 237 (Larval Toxicity Test), and incorporate methodologies for assessing sublethal endpoints.[7][8][13][14]

Preliminary Range-Finding Study

Objective: To determine the sublethal concentration range of this compound (mephosfolan) for subsequent definitive tests.

Methodology:

  • Prepare a series of at least five geometric dilutions of this compound in a suitable carrier (e.g., acetone (B3395972) for contact studies, sucrose (B13894) solution for oral studies).

  • Expose groups of 10-20 adult worker bees to each concentration via the intended route of exposure (oral or contact) as described in the definitive test protocols below.

  • Observe mortality and sublethal effects (e.g., ataxia, lethargy, abnormal grooming) at 4, 24, and 48 hours post-exposure.

  • The highest concentration causing no mortality but observable sublethal effects, and the lowest concentration causing mortality, will define the range for the definitive sublethal studies.

Definitive Sublethal Oral Exposure Protocol

Objective: To assess the sublethal effects of orally ingested this compound on adult bees.

Materials:

  • Young adult worker honey bees from healthy, queen-right colonies.

  • Cages for housing bees (e.g., stainless steel, approximately 8 x 6 x 4 cm).[7]

  • Microfeeders.

  • This compound (analytical grade).

  • 50% (w/v) sucrose solution.

  • Incubator set to 25°C ± 2°C and 60-70% relative humidity.[7]

Methodology:

  • Preparation of Test Solutions: Prepare at least five concentrations of this compound in 50% sucrose solution based on the range-finding study. Include a sucrose-only control and a toxic standard (e.g., dimethoate).[8]

  • Bee Collection and Acclimation: Collect young adult worker bees from the hive entrance or outer combs.[7] Acclimate them in test cages for 2-4 hours with access to 50% sucrose solution.

  • Exposure: Starve the bees for 2-4 hours before exposure. Provide each cage with a pre-weighed feeder containing the respective test or control solution. Allow bees to feed for a defined period (e.g., 4-6 hours).

  • Post-Exposure: After the exposure period, replace the treatment feeders with feeders containing clean 50% sucrose solution ad libitum.

  • Observations: Record mortality and sublethal behavioral effects at 4, 24, 48, 72, and 96 hours.[8] Behavioral assessments can include:

    • Locomotor Activity: Use video-tracking software to quantify distance moved, velocity, and time spent immobile.[15][16]

    • Grooming Behavior: Observe and record the frequency and duration of grooming activities.[3][9]

    • Proboscis Extension Reflex (PER) Assay: To assess learning and memory, condition bees to associate an odor with a sucrose reward and test their response after exposure to this compound.[17]

  • Biochemical Assays: At the end of the observation period, bees can be frozen for later analysis of acetylcholinesterase activity in the head and thorax.

Definitive Sublethal Contact Exposure Protocol

Objective: To assess the sublethal effects of topical exposure to this compound on adult bees.

Methodology:

  • Preparation of Test Solutions: Prepare at least five concentrations of this compound in a volatile solvent like acetone. Include a solvent-only control and a toxic standard.[13]

  • Bee Anesthesia and Application: Anesthetize bees briefly with carbon dioxide. Using a micro-applicator, apply a 1 µL droplet of the test or control solution to the dorsal thorax of each bee.[7]

  • Housing and Observation: Place the treated bees in cages with ad libitum access to 50% sucrose solution and maintain them in an incubator.

  • Endpoints: Observe and record the same mortality, behavioral, and biochemical endpoints as in the oral exposure protocol at the same time intervals.

Larval Sublethal Toxicity Protocol

Objective: To assess the effects of this compound on larval development and survival.

Methodology:

  • Larval Grafting: Graft first-instar larvae from healthy colonies into 48-well plates containing a standardized larval diet.[14]

  • Dosing: On day 3 of larval development, administer a single dose of this compound mixed into the larval diet. Use a range of concentrations determined by a preliminary larval range-finding study. Include an untreated control and a toxic standard.[14]

  • Rearing: Maintain the larvae in an incubator under controlled conditions (34-35°C and high humidity).

  • Observations: Record larval mortality daily until pupation (day 7).[14] Sublethal endpoints can include:

    • Developmental Timing: Record the timing of pupation.

    • Adult Emergence: Monitor the rate of successful adult emergence.

    • Morphological Abnormalities: Examine emerged adults for any physical deformities.

  • Data Analysis: Calculate the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for the observed endpoints.

Visualization of Signaling Pathways and Workflows

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_effect Sublethal Effect ACh_pre Acetylcholine (ACh) in presynaptic neuron ACh_synapse ACh in synaptic cleft ACh_pre->ACh_synapse Release AChR Acetylcholine Receptor (on postsynaptic neuron) ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by ACh_accumulation ACh Accumulation Nerve_Impulse Nerve Impulse Propagation AChR->Nerve_Impulse Activates Choline_Acetate Choline + Acetate (Breakdown products) AChE->Choline_Acetate This compound This compound (Mephosfolan) This compound->AChE Inhibits Inhibition Inhibition Overstimulation Continuous Nerve Stimulation ACh_accumulation->Overstimulation Behavioral_Effects Behavioral Effects: - Altered motor function - Impaired learning - Disrupted foraging Overstimulation->Behavioral_Effects

Caption: Acetylcholinesterase Inhibition Pathway by this compound.

Sublethal_Testing_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis Bee_Collection 1. Collect young adult bees or graft larvae Acclimation 2. Acclimate bees to laboratory conditions Bee_Collection->Acclimation Dose_Prep 3. Prepare this compound concentrations Acclimation->Dose_Prep Oral_Exp 4a. Oral Exposure (spiked sucrose solution) Dose_Prep->Oral_Exp Contact_Exp 4b. Contact Exposure (topical application) Dose_Prep->Contact_Exp Larval_Exp 4c. Larval Exposure (dosed diet) Dose_Prep->Larval_Exp Mortality 5. Record mortality at 24, 48, 72, 96 hrs Oral_Exp->Mortality Contact_Exp->Mortality Development 8. Monitor larval development and adult emergence Larval_Exp->Development Behavior 6. Assess sublethal behavioral effects (locomotion, grooming, PER) Mortality->Behavior Biochem 7. Conduct biochemical assays (AChE activity) Behavior->Biochem Stats 9. Statistical Analysis (NOEC, LOEC, etc.) Biochem->Stats Development->Stats Report 10. Summarize findings in Application Notes Stats->Report

Caption: Experimental Workflow for Sublethal Bee Toxicity Testing.

References

Troubleshooting & Optimization

Overcoming Cytrolane solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges with Cytrolane in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation after adding my this compound stock solution to my aqueous cell culture media. What is happening?

A1: This is a common issue when a compound that is poorly soluble in water is transferred from a high-concentration organic stock solution (like DMSO) into an aqueous buffer or media. The abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of the organic solvent in your media should typically be kept low (e.g., <0.5%) to minimize this effect.

Q2: What is the best initial solvent to use for dissolving this compound?

A2: For most previously uncharacterized compounds in a research setting, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power. However, it is crucial to determine the empirical solubility limit and to test other solvents if DMSO proves unsuitable for your specific assay or cell type due to toxicity or interference.

Q3: Can heating my stock solution help improve this compound solubility?

A3: Gentle heating (e.g., 37°C) can temporarily increase the solubility of a compound, aiding in its initial dissolution. However, be cautious, as the compound may precipitate out again upon cooling to room temperature or incubator temperature. Always check the thermal stability of this compound before heating.

Q4: Are there alternatives if I cannot achieve the desired concentration in my final assay volume without precipitation?

A4: Yes. If simple solvent-based approaches fail, you may need to explore formulation strategies. These can include the use of co-solvents, surfactants (e.g., Tween® 80), or cyclodextrins, which can form inclusion complexes with the compound to enhance its aqueous solubility. Each of these reagents must be tested for compatibility with your experimental system.

Troubleshooting Guide: Solubility Optimization

Problem: this compound Precipitates in Aqueous Media

This workflow provides a systematic approach to identifying a suitable solvent system for your experiment.

G cluster_0 cluster_1 Phase 1: Single Solvent Screening cluster_2 Phase 2: Co-Solvent Systems (If Needed) cluster_3 Phase 3: Formulation Approach (Advanced) cluster_4 start Start: Solubility Assessment DMSO Test DMSO start->DMSO Ethanol Test 100% Ethanol DMSO->Ethanol Precipitation occurs end_node Optimized Protocol Achieved DMSO->end_node Soluble Methanol Test 100% Methanol Ethanol->Methanol Precipitation occurs Ethanol->end_node Soluble cosolvent Prepare Co-Solvent Stocks (e.g., DMSO:PEG400) Methanol->cosolvent Precipitation occurs Methanol->end_node Soluble test_cosolvent Test solubility in co-solvent and dilution in media cosolvent->test_cosolvent formulate Use Excipients (e.g., Cyclodextrins, Surfactants) test_cosolvent->formulate Precipitation occurs test_cosolvent->end_node Soluble formulate->end_node Soluble

Caption: Systematic workflow for troubleshooting this compound solubility issues.

Illustrative Solubility Data

The following table provides an example of how to structure and compare solubility data from screening experiments. Note: This data is for illustrative purposes only.

Solvent/SystemThis compound Conc. (mM)ObservationsFinal Solvent Conc. in Media (v/v)Status
100% DMSO50Clear Solution0.5%Pass
100% Ethanol20Clear Solution0.5%Pass
PBS pH 7.4<0.1Immediate PrecipitationN/AFail
1:1 DMSO:PEG40080Clear Solution0.5%Pass
5% Tween® 80 (aq)5Hazy Suspension0.05%Conditional Pass

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol determines the apparent solubility of this compound in your final assay buffer.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Prepare Dilution Plate: Add 198 µL of your target aqueous buffer (e.g., PBS or cell culture media) to each well of a 96-well plate.

  • Serial Dilution: Add 2 µL of the 50 mM this compound stock to the first well, mix thoroughly. This represents a 1:100 dilution (500 µM with 1% DMSO).

  • Transfer and Dilute: Perform a serial 2-fold dilution by transferring 100 µL from the first well to the next and so on.

  • Incubate: Incubate the plate at the experimental temperature (e.g., 37°C) for 1-2 hours.

  • Analyze: Measure the turbidity of each well using a nephelometer or plate reader at ~600 nm. The lowest concentration showing a significant increase in turbidity above the buffer-only control is considered the limit of kinetic solubility.

Mechanism of Action: Signaling Pathway

This compound (Mephosfolan) is an organophosphate that functions as an inhibitor of Acetylcholinesterase (AChE). This enzyme is critical for terminating nerve impulses at cholinergic synapses by breaking down the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing overstimulation of acetylcholine receptors and subsequent neurotoxicity.

G cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh ACh Release postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binds to This compound This compound (Inhibitor) This compound->AChE Inhibits Signal Signal Propagation AChR->Signal

Caption: Inhibition of Acetylcholinesterase (AChE) by this compound.

Technical Support Center: Optimizing Mephosfolan (Cytrolane) Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of mephosfolan (B1676276) (Cytrolane) from soil matrices.

Frequently Asked Questions (FAQs)

Q1: What is Mephosfolan (this compound) and why is its extraction from soil important?

A1: Mephosfolan, commercially known as this compound, is an organophosphate insecticide.[1][2] Its active ingredient is 2-(Diethoxyphosphinylimino)-4-methyl-1,3-dithiolane.[1] Monitoring its presence and concentration in soil is crucial for environmental risk assessment, residue analysis in agriculture, and understanding its environmental fate. Efficient extraction is the first and a critical step for accurate quantification.

Q2: What are the common methods for extracting organophosphate pesticides like Mephosfolan from soil?

A2: Several methods are employed for the extraction of organophosphate pesticides from soil, including:

  • Soxhlet Extraction: A classic and exhaustive method that uses a specialized apparatus for continuous extraction with a solvent.[3]

  • Accelerated Solvent Extraction (ASE): A modern, automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[3]

  • Ultrasonic Extraction (Sonication): Utilizes high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized sample preparation technique involving the rapid injection of a mixture of extraction and disperser solvents into an aqueous sample.[4]

Q3: Which solvents are most effective for Mephosfolan extraction?

A3: The choice of solvent is critical and depends on the extraction method and soil type. For organophosphate pesticides like mephosfolan, common choices include:

  • A mixture of acetone (B3395972) and petroleum ether (e.g., 4:1 v/v).[5]

  • A mixture of hexane (B92381) and acetone (e.g., 4:1 v/v).[5]

  • Acetonitrile is also a versatile solvent for pesticide extraction.[6] Mephosfolan is soluble in acetone, xylene, benzene, ethanol, and toluene, and moderately soluble in water.[2]

Q4: How does soil type affect Mephosfolan extraction efficiency?

A4: Soil properties significantly influence extraction efficiency. Key factors include:

  • Organic Matter Content: High organic matter can lead to strong adsorption of pesticides, making extraction more challenging.

  • Clay Content and Type: Clay minerals can bind pesticides through various mechanisms, affecting their availability for extraction.

  • pH: The pH of the soil can influence the chemical form and stability of the pesticide.[7]

  • Moisture Content: The amount of water in the soil can affect solvent penetration and the partitioning of the analyte.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of Mephosfolan 1. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to desorb mephosfolan from the soil matrix. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be vigorous enough to release the analyte. 3. Strong Analyte-Matrix Interactions: High organic matter or clay content can tightly bind the pesticide. 4. Degradation of Mephosfolan: The analyte may be degrading during extraction or storage.1. Solvent Optimization: Test a range of solvents and solvent mixtures with varying polarities (e.g., hexane/acetone, acetone/petroleum ether, acetonitrile).[5][6] 2. Modify Extraction Parameters: Increase the extraction time, temperature (for methods like ASE or Soxhlet), or the number of extraction cycles.[3][6] 3. Sample Pre-treatment: Consider adding a modifier to the solvent or pre-wetting the soil to disrupt interactions. For high organic matter soils, a matrix solid-phase dispersion approach could be beneficial. 4. Control Conditions: Ensure samples are stored properly (cool and dark) and minimize extraction time and temperature where possible to prevent degradation. Check the pH of the extraction solvent.
High Variability in Results 1. Inhomogeneous Soil Sample: The mephosfolan may not be evenly distributed throughout the soil sample. 2. Inconsistent Extraction Procedure: Variations in shaking speed, time, or solvent volume between samples. 3. Instrumental Variability: Issues with the analytical instrument (e.g., GC, HPLC).1. Thorough Homogenization: Air-dry, grind, and sieve the soil sample to ensure uniformity before taking a subsample for extraction.[3] 2. Standardize Protocol: Adhere strictly to a validated standard operating procedure (SOP) for all extractions. Use calibrated equipment. 3. Instrument Calibration and Maintenance: Regularly calibrate the analytical instrument and perform routine maintenance. Use internal standards to correct for variations.
Co-extraction of Interfering Substances 1. Complex Soil Matrix: Soil contains numerous organic and inorganic compounds that can be co-extracted with the analyte. 2. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to mephosfolan.1. Incorporate a Cleanup Step: Use techniques like solid-phase extraction (SPE) with cartridges (e.g., Florisil) or gel permeation chromatography (GPC) to remove interferences from the extract before analysis.[5] 2. Optimize Solvent Selectivity: While challenging, experimenting with solvent mixtures may help to minimize the extraction of interfering compounds.
Matrix Effects in Final Analysis (e.g., LC-MS/MS or GC-MS) 1. Ion Suppression or Enhancement: Co-eluting matrix components can affect the ionization of mephosfolan in the mass spectrometer source.1. Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank soil sample that has undergone the same extraction and cleanup procedure. 2. Use of Isotope-Labeled Internal Standard: A stable isotope-labeled analog of mephosfolan is the ideal internal standard to compensate for matrix effects. 3. Dilution of the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of detection.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction

This protocol provides a general procedure for the extraction of mephosfolan from soil using sonication.

Materials:

  • Soil sample (air-dried and sieved)

  • Extraction solvent: Acetone/Petroleum Ether (4:1, v/v)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Rotary evaporator

  • Glassware (flasks, beakers, etc.)

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of the acetone/petroleum ether extraction solvent to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the soil from the solvent.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 2-5) two more times with fresh solvent, combining all the supernatants.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator.

  • The extract is now ready for cleanup and/or analysis by GC or LC.

Protocol 2: Accelerated Solvent Extraction (ASE)

This protocol outlines a general procedure for mephosfolan extraction using ASE, based on EPA Method 3545A.[3]

Materials:

  • ASE system and extraction cells (e.g., 11 mL or 22 mL)

  • Soil sample (air-dried and sieved, or mixed with a drying agent like diatomaceous earth)

  • Extraction solvent: Hexane/Acetone (1:1, v/v)

  • Cellulose (B213188) filters

Procedure:

  • Place a cellulose filter at the outlet of the extraction cell.

  • Weigh 10 g of the prepared soil sample into an 11 mL extraction cell.

  • Place another cellulose filter on top of the sample.

  • Load the cell into the ASE system.

  • Set the following ASE parameters (can be optimized):

    • Oven Temperature: 100 °C

    • Pressure: 1500 psi

    • Heat-up Time: 5 minutes

    • Static Time: 5 minutes

    • Number of Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 60 seconds

  • Collect the extract in a collection vial.

  • The extract can then be concentrated and subjected to a cleanup procedure if necessary before analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for Organophosphate Pesticides

Extraction Method Typical Solvent Volume Extraction Time Automation Potential Relative Cost
Soxhlet 250-500 mL[3]4-24 hoursLowLow
Ultrasonic Extraction 30-60 mL15-30 minutesMediumMedium
Accelerated Solvent Extraction (ASE) 15-40 mL[3]12-20 minutes[3]HighHigh
Dispersive Liquid-Liquid Microextraction (DLLME) < 2 mL[4]< 5 minutes[4]High (with autosampler)Low

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis A Collect Soil Sample B Air Dry and Sieve (<2mm) A->B C Homogenize Sample B->C D Weigh 10g of Soil C->D E Add Extraction Solvent (e.g., Acetone/Hexane) D->E F Perform Extraction (e.g., ASE, Sonication) E->F G Filter/Centrifuge F->G H Concentrate Extract G->H I Cleanup (e.g., SPE) H->I J Instrumental Analysis (GC-MS or LC-MS/MS) I->J K Data Processing and Quantification J->K Troubleshooting_Logic Start Low Mephosfolan Recovery? Solvent Optimize Solvent System (Polarity, Composition) Start->Solvent Yes Parameters Adjust Extraction Parameters (Time, Temperature, Cycles) Solvent->Parameters Cleanup Evaluate Cleanup Step (SPE, GPC) Parameters->Cleanup Matrix Address Matrix Effects (Matrix-Matched Standards, Isotope Dilution) Cleanup->Matrix Degradation Check for Degradation (Control Samples, Storage Conditions) Matrix->Degradation End Improved Recovery Degradation->End

References

Technical Support Center: Cytrolane (Mephosfolan) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the LC-MS/MS analysis of Cytrolane, a systemic insecticide whose active ingredient is mephosfolan (B1676276). It is designed for researchers, scientists, and drug development professionals to help mitigate common issues, particularly matrix effects, encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound is the trade name for the organophosphate insecticide mephosfolan. It is a systemic acetylcholinesterase (AChE) inhibitor used to control insects on various crops. Its chemical properties are summarized below.

PropertyValue
Chemical Name Diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate
Molecular Formula C₈H₁₆NO₃PS₂
Molecular Weight 269.32 g/mol
CAS Number 950-10-7

Q2: What are matrix effects in the context of this compound (mephosfolan) LC-MS/MS analysis?

A2: Matrix effects are the alteration of ionization efficiency for mephosfolan due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] The "matrix" refers to all components in the sample other than the analyte of interest, such as lipids, pigments, sugars, and other endogenous compounds.

Q3: How can I detect the presence of matrix effects in my mephosfolan analysis?

A3: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of a mephosfolan standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the full sample preparation procedure. A significant difference in signal intensity indicates the presence and extent of matrix effects.[2]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][4] A SIL-IS for mephosfolan would have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of ion suppression or enhancement as the analyte. This allows for accurate correction during data analysis. If a specific SIL-IS for mephosfolan is not available, a structurally similar organophosphate pesticide with a stable isotope label may be used as a surrogate standard.[5][6]

Q5: What are some alternative strategies to mitigate matrix effects if a SIL-IS is not available?

A5: Several strategies can be employed:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is known to be free of mephosfolan can help to mimic the matrix effects observed in the samples.[7]

  • Standard Addition: In this method, known amounts of a mephosfolan standard are spiked into aliquots of the actual sample extracts to create a calibration curve within each sample's unique matrix.[8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, this may compromise the limit of quantification (LOQ).

  • Effective Sample Cleanup: Employing a robust sample preparation method, such as a modified QuEChERS protocol with appropriate sorbents, is crucial for removing a significant portion of matrix interferences before LC-MS/MS analysis.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound (mephosfolan) LC-MS/MS analysis.

Issue 1: Poor peak shape and/or inconsistent retention time for mephosfolan.

Possible Cause Suggested Solution
Matrix Overload on LC Column Dilute the final extract before injection. Optimize the sample cleanup procedure to remove more matrix components.
Inappropriate Mobile Phase Ensure the mobile phase is compatible with the LC column and the analyte. For organophosphates like mephosfolan, a reversed-phase column with a mobile phase of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate, is a good starting point.
Column Degradation Use a guard column to protect the analytical column from matrix components. If performance continues to degrade, replace the analytical column.

Issue 2: Inaccurate and/or irreproducible quantification of mephosfolan.

Possible Cause Suggested Solution
Significant Matrix Effects Implement a more effective sample clean-up procedure (see Issue 3). Use a stable isotope-labeled internal standard or a suitable surrogate.[5][6] Employ matrix-matched calibration curves for quantification.[7]
Inefficient Extraction Optimize the extraction solvent and procedure. The QuEChERS method is a robust starting point for many agricultural matrices.[11]
Analyte Degradation Mephosfolan may be susceptible to degradation under certain pH conditions. Ensure that the pH of the sample and extraction solvent is controlled.

Issue 3: High background noise and interfering peaks in the chromatogram.

Possible Cause Suggested Solution
Insufficient Sample Cleanup The QuEChERS method with a dispersive solid-phase extraction (dSPE) cleanup step is highly recommended. The choice of dSPE sorbents is critical and depends on the matrix.[11]
Contamination Ensure all glassware, solvents, and reagents are of high purity and free from contaminants. Run a solvent blank to identify any background contamination from the system.

Experimental Protocols

Below are detailed methodologies for key experiments related to mephosfolan analysis.

Protocol 1: Generic QuEChERS Sample Preparation for Plant-Based Matrices

This protocol is a starting point and should be optimized based on the specific matrix.

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., 10-15 g) to a uniform consistency. For dry samples like rice or grains, it may be necessary to add a specific amount of water to rehydrate the sample before homogenization.[12]

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If a surrogate internal standard is used, add it at this stage.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing the appropriate sorbents.

  • Shake for 1 minute.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is the cleaned extract.

4. Final Preparation:

  • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

dSPE Sorbent Selection Guide for QuEChERS
Matrix Type Recommended dSPE Sorbents Purpose of Sorbents
General Fruits & Vegetables PSA (Primary Secondary Amine) + MgSO₄PSA removes organic acids, sugars, and some fatty acids. MgSO₄ removes excess water.
Fatty Matrices (e.g., avocado, nuts, oilseeds) PSA + C18 + MgSO₄C18 removes non-polar interferences like lipids.[9][10]
Pigmented Fruits & Vegetables (e.g., spinach, carrots) PSA + GCB (Graphitized Carbon Black) + MgSO₄GCB removes pigments like chlorophyll (B73375) and carotenoids. Caution: GCB can retain planar analytes.
Protocol 2: LC-MS/MS Analysis of Mephosfolan

The following are suggested starting parameters for the LC-MS/MS analysis of mephosfolan and should be optimized for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters:

Parameter Suggested Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start at 5-10% B, increase to 95% B over 8-10 minutes, hold for 2-3 minutes, then re-equilibrate.
Flow Rate 0.2-0.4 mL/min
Injection Volume 1-5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Parameters:

Parameter Suggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 270.1
Product Ions (m/z) 140.0 (quantifier), 75.1 (qualifier)[13]
Collision Energy (CE) To be optimized for your instrument. A starting point of 20-30 eV can be used.
Dwell Time Optimized to ensure at least 12-15 data points across each chromatographic peak.

Data Presentation

The following tables summarize quantitative data that can be generated to assess and mitigate matrix effects.

Table 1: Matrix Effect Calculation

Analyte Peak Area (Solvent Standard) Peak Area (Post-extraction Spike) Matrix Effect (%)
Mephosfolan[Insert Value][Insert Value][(Peak Area Post-extraction Spike / Peak Area Solvent Standard) - 1] x 100
Surrogate IS[Insert Value][Insert Value][(Peak Area Post-extraction Spike / Peak Area Solvent Standard) - 1] x 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Table 2: Recovery and Precision Data with Different Cleanup Strategies

Cleanup Method Matrix Spike Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD, %)
PSA Lettuce10[Insert Value][Insert Value]
PSA + C18 Avocado10[Insert Value][Insert Value]
PSA + GCB Spinach10[Insert Value][Insert Value]

Visualizations

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Inaccurate_Quantification Inaccurate or Irreproducible Quantification Assess_ME Assess Matrix Effect (Post-Extraction Spike) Inaccurate_Quantification->Assess_ME Is it the matrix? Assess_Recovery Assess Extraction Recovery (Pre-Extraction Spike) Inaccurate_Quantification->Assess_Recovery Is it the extraction? Optimize_Cleanup Optimize Sample Cleanup (e.g., dSPE sorbents) Assess_ME->Optimize_Cleanup Significant ME Use_IS Use Stable Isotope-Labeled or Surrogate Internal Standard Assess_ME->Use_IS Significant ME Matrix_Match Implement Matrix-Matched Calibration Assess_ME->Matrix_Match Significant ME Dilute_Sample Dilute Sample Extract Assess_ME->Dilute_Sample Moderate ME Assess_Recovery->Optimize_Cleanup Low Recovery Optimize_Cleanup->Use_IS Use_IS->Matrix_Match Matrix_Match->Dilute_Sample

Caption: A troubleshooting workflow for addressing inaccurate quantification due to matrix effects in this compound (mephosfolan) analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample (10-15g) Add_Solvent 2. Add Acetonitrile & Internal Standard Homogenize->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake_Centrifuge 4. Shake & Centrifuge Add_Salts->Shake_Centrifuge Transfer_Supernatant 5. Transfer Acetonitrile Supernatant Shake_Centrifuge->Transfer_Supernatant dSPE_Tube 6. Add to dSPE Tube (PSA, C18, GCB as needed) Transfer_Supernatant->dSPE_Tube Shake_Centrifuge2 7. Shake & Centrifuge dSPE_Tube->Shake_Centrifuge2 Filter 8. Filter Extract (0.22 µm) Shake_Centrifuge2->Filter LC_MSMS 9. Analyze by LC-MS/MS Filter->LC_MSMS

Caption: A generalized workflow for sample preparation of agricultural matrices using the QuEChERS method for mephosfolan analysis.

References

Cytrolane Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound named "Cytrolane." As of this writing, "this compound" is not a recognized pharmaceutical agent, and the data presented here is illustrative. This guide is intended to serve as a template for researchers and drug development professionals, outlining best practices in stability testing and storage based on established scientific principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Long-term storage is recommended at 2-8°C, protected from light. For shipping and handling at ambient temperatures, it is advised to minimize exposure to temperatures exceeding 25°C.

Q2: What is the shelf-life of this compound?

A2: The established shelf-life for this compound is 24 months when stored under the recommended long-term conditions (2-8°C, protected from light). Stability studies are ongoing to potentially extend this shelf-life.

Q3: My vial of this compound was left at room temperature overnight. Can I still use it?

A3: Short-term exposure to room temperature (up to 25°C) for 24 hours has shown minimal impact on this compound purity. However, for critical experiments, it is recommended to use a fresh vial stored under recommended conditions to ensure reproducibility. Refer to the troubleshooting guide below for further assistance.

Q4: I observed discoloration/precipitation in my this compound solution. What should I do?

A4: Discoloration or precipitation may indicate degradation or contamination. Do not use the solution. It is recommended to discard the vial and use a new one. Please report the lot number and storage conditions to our technical support for further investigation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Loss of Potency in Assay Improper storage, freeze-thaw cycles, degradationVerify storage conditions. Avoid repeated freeze-thaw cycles. Use a fresh vial of this compound.
Unexpected Peaks in HPLC/LC-MS Degradation, contaminationReview sample preparation and handling. Compare with a reference standard. If degradation is suspected, perform forced degradation studies to identify potential degradants.
Inconsistent Results Between Experiments Variability in sample handling, instrument calibration, reagent qualityEnsure consistent sample preparation and storage. Calibrate all instruments. Use high-quality reagents and solvents.

This compound Stability Data

The following table summarizes the stability data for this compound under various conditions as determined by a stability-indicating HPLC method.[1][2]

Condition Time Point Purity (%) Major Degradant (%)
Long-Term (5°C ± 3°C) 0 months99.8< 0.1
12 months99.50.2
24 months99.20.4
Accelerated (25°C ± 2°C / 60% ± 5% RH) 0 months99.8< 0.1
3 months98.90.6
6 months98.11.1
Forced Degradation (Acid Hydrolysis) 24 hours85.212.3 (Degradant A)
Forced Degradation (Oxidative) 24 hours90.77.8 (Degradant B)
Photostability 7 days97.51.5 (Degradant C)

Experimental Protocols

1. Stability-Indicating HPLC Method

This method is designed to separate and quantify this compound from its potential degradation products.[1][2]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[3]

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_handling Review Sample Handling Procedures (e.g., Freeze-Thaw Cycles) check_storage->check_handling run_hplc Analyze Sample with Stability-Indicating HPLC check_handling->run_hplc compare_standard Compare Results to a Reference Standard run_hplc->compare_standard purity_ok Purity within Specification? compare_standard->purity_ok unexpected_peaks Unexpected Peaks Observed? use_fresh_vial Action: Use a Fresh Vial of this compound unexpected_peaks->use_fresh_vial No investigate_peaks Action: Investigate Unknown Peaks (e.g., LC-MS for Identification) unexpected_peaks->investigate_peaks Yes purity_ok->unexpected_peaks Yes purity_ok->use_fresh_vial No end End: Issue Resolved use_fresh_vial->end contact_support Action: Contact Technical Support with Data investigate_peaks->contact_support

Caption: Troubleshooting workflow for this compound stability.

G This compound This compound Degradant_A Degradant A (Hydrolysis Product) This compound->Degradant_A Acid/Base Hydrolysis Degradant_B Degradant B (Oxidation Product) This compound->Degradant_B Oxidation (e.g., H2O2) Degradant_C Degradant C (Photodegradation Product) This compound->Degradant_C Light Exposure

Caption: Hypothetical degradation pathways of this compound.

References

Cytrolane Dosage Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing Cytrolane dosage for field trials.

General Troubleshooting Guide

This section addresses common issues that may arise during the initial phases of this compound experimentation.

Q1: I am observing inconsistent results in my in-vitro cell viability assays. What could be the cause?

A1: Inconsistent in-vitro results can stem from several factors:

  • Compound Stability: Ensure that your stock solution of this compound is fresh and has been stored correctly, protected from light and at the recommended temperature. Consider performing a stability check of the compound in your specific cell culture medium over the time course of your experiment.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be consistent across all wells and kept at a low, non-toxic level (typically <0.1%). Run a solvent-only control to confirm it does not impact cell viability.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and incubation times can all contribute to variability. Standardize these parameters across all experiments.

Q2: this compound is showing poor solubility in my aqueous buffer. How can I improve this?

A2: Poor aqueous solubility is a common challenge. Here are a few strategies to consider:

  • pH Adjustment: Determine the pKa of this compound and adjust the pH of your buffer to increase the proportion of the more soluble ionized form.

  • Use of Co-solvents: Consider the use of biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG) or cyclodextrins. However, it is crucial to test the toxicity of the chosen co-solvent system in your experimental model.

  • Formulation Development: For in-vivo and field trial studies, a more advanced formulation, such as a lipid-based nanoparticle or a micellar solution, may be necessary.

Pre-clinical Dose-Range Finding

This section provides guidance on translating in-vitro data to in-vivo models to establish a safe and effective starting dose.

Q3: How do I determine a starting dose for my first in-vivo animal studies based on my in-vitro IC50 data?

A3: Extrapolating from in-vitro to in-vivo is a multi-step process. While there is no universal formula, a common approach involves:

  • In-vitro to In-vivo Correlation: Start with the in-vitro IC50 value. The in-vivo concentration required at the target site is often several-fold higher than the in-vitro IC50.

  • Pharmacokinetic (PK) Considerations: You need to estimate the dose required to achieve the target plasma concentration. This requires preliminary PK data or assumptions about the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Allometric Scaling: Use allometric scaling based on body surface area to convert a dose found to be effective in one species (e.g., mice) to an equivalent dose in another species. The Human Equivalent Dose (HED) can be calculated from the animal dose.

It is highly recommended to conduct a dose-range finding study in a small number of animals to identify the Maximum Tolerated Dose (MTD) before proceeding to larger efficacy studies.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity over a defined period.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Assign animals to several dose groups (e.g., 5 groups of 3-5 animals each) and one vehicle control group.

  • Dose Selection: Doses should be selected based on preliminary in-vitro data and literature on similar compounds. A common approach is to use a dose-doubling or modified Fibonacci sequence.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The primary endpoint is the observation of dose-limiting toxicities (DLTs), such as >20% body weight loss or severe clinical signs. The MTD is defined as the highest dose level at which no more than one animal in a cohort experiences a DLT.

  • Analysis: At the end of the study, perform necropsy and histopathological analysis of major organs to identify any target organ toxicity.

Workflow for MTD Determination

MTD_Workflow cluster_0 Phase 1: Dose Selection cluster_1 Phase 2: In-vivo Administration cluster_2 Phase 3: Analysis & MTD Definition start In-vitro IC50 Data & Literature Review select_doses Select Initial Dose Cohorts (e.g., 1, 5, 10, 20, 40 mg/kg) start->select_doses administer Administer this compound or Vehicle to Dose Groups (n=3-5/group) select_doses->administer monitor Daily Monitoring for 14 Days: - Body Weight - Clinical Signs of Toxicity administer->monitor dlt Observe for Dose-Limiting Toxicities (DLTs) monitor->dlt mtd Define MTD: Highest dose with acceptable toxicity dlt->mtd DLTs are acceptable stop Toxicity Exceeds Acceptable Limits dlt->stop DLTs are unacceptable necropsy Necropsy & Histopathology mtd->necropsy

Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.

Hypothetical MTD Study Data
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Number of Animals with DLTsClinical Observations
Vehicle Control5+5.20Normal
105+3.10Normal
205-2.50Mild lethargy on Day 1
405-12.81 (>20% weight loss)Moderate lethargy, ruffled fur
805-25.55Severe lethargy, ataxia

Based on this hypothetical data, the MTD would be considered 20 mg/kg, as the 40 mg/kg dose resulted in one DLT.

Optimizing Dosage for Field Trials

This section focuses on the design of early-phase clinical trials to determine a safe and effective dose in the target population.

Q4: What is a "3+3" dose-escalation design and when is it used?

A4: The "3+3" design is a conventional rule-based method used in Phase I oncology trials to find the MTD. Its primary goal is to protect patient safety by escalating doses cautiously.

How it works:

  • Initial Cohort: A cohort of 3 participants receives a starting dose of this compound.

  • Observation Period: They are observed for a pre-defined period (e.g., 28 days) for DLTs.

  • Escalation/Expansion Rules:

    • If 0 out of 3 participants experience a DLT, the dose is escalated for the next cohort of 3 participants.

    • If 1 out of 3 participants experiences a DLT, the cohort is expanded to 6 participants at the same dose level.

    • If 2 or more out of the initial 3, or 2 or more out of the expanded 6, experience a DLT, dose escalation is stopped, and the MTD is considered the next lower dose level.

Experimental Protocol: Phase I "3+3" Dose-Escalation Trial

Objective: To determine the MTD and recommended Phase II dose (RP2D) of this compound in the target patient population.

Methodology:

  • Patient Population: Clearly define the inclusion and exclusion criteria for trial participants.

  • Starting Dose: The starting dose is determined from pre-clinical toxicology studies and is typically a fraction (e.g., 1/10th) of the severely toxic dose in the most sensitive animal species.

  • Dose Levels: Define a series of escalating dose levels (e.g., using a modified Fibonacci sequence).

  • "3+3" Design Execution:

    • Enroll 3 participants at dose level 1.

    • Observe for DLTs during the first cycle of therapy.

    • Apply the "3+3" rules to decide whether to escalate to the next dose level, expand the current cohort, or stop the trial.

  • Data Collection: Collect safety data (adverse events), pharmacokinetic (PK) samples, and any available pharmacodynamic (PD) or efficacy data at each dose level.

  • MTD Definition: The MTD is defined as the dose level below the one at which at least one-third of participants experience a DLT.

Logical Flow of a "3+3" Dose-Escalation Design

Three_Plus_Three start Enroll 3 Patients at Dose Level 'X' observe Observe for DLTs start->observe dlt_check_1 How many DLTs? observe->dlt_check_1 zero_dlt 0 DLTs dlt_check_1->zero_dlt one_dlt 1 DLT dlt_check_1->one_dlt two_plus_dlt >= 2 DLTs dlt_check_1->two_plus_dlt escalate Escalate to Dose Level 'X+1' with 3 new patients zero_dlt->escalate expand Expand cohort to 6 patients at Dose Level 'X' one_dlt->expand stop MTD Exceeded. Dose Level 'X-1' is the MTD. two_plus_dlt->stop dlt_check_2 How many DLTs in 6 patients? expand->dlt_check_2 one_of_six <= 1 DLT total dlt_check_2->one_of_six two_of_six >= 2 DLTs total dlt_check_2->two_of_six one_of_six->escalate two_of_six->stop

Caption: Decision logic for a standard "3+3" dose-escalation trial design.

Hypothetical "3+3" Trial Data
Dose LevelDose (mg)Number of PatientsNumber of DLTsDecision
11030Escalate
22031Expand Cohort
2 (expanded)206 (3 new)1 (total)Escalate
34032Stop Escalation

In this scenario, Dose Level 3 (40 mg) exceeded the MTD. Therefore, the MTD is established at Dose Level 2 (20 mg), which would be the Recommended Phase II Dose (RP2D).

Signaling Pathway Visualization

Understanding the mechanism of action is crucial for interpreting pharmacodynamic responses.

Q5: What is the proposed signaling pathway for this compound?

A5: this compound is a potent inhibitor of the Cyto-Regulatory Kinase (CRK), a key enzyme in a pathway that promotes cell proliferation. By blocking CRK, this compound is designed to halt the downstream signaling cascade that leads to uncontrolled cell growth.

This compound Mechanism of Action

Signaling_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds CRK Cyto-Regulatory Kinase (CRK) Receptor->CRK Activates Downstream Downstream Effectors (e.g., MAP Kinase) CRK->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->Inhibition

Caption: Proposed signaling pathway showing this compound's inhibition of CRK.

Navigating Reproducibility Challenges in Cytrolane Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Poor reproducibility in bioassays can be a significant roadblock in research and development, leading to delays and questionable data. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues encountered during Cytrolane bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound bioassays?

A1: Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:

  • Cell Line Integrity: Misidentification, cross-contamination, genetic drift, and inconsistent cell passage numbers can lead to varied responses.

  • Cell Culture Conditions: Fluctuations in media composition, serum quality, and incubator parameters (temperature, CO2, humidity) can significantly impact cell health and responsiveness.[1][2][3][4]

  • Mycoplasma Contamination: This common and often undetected contamination can alter cellular physiology and experimental outcomes.[1][2][3]

  • Assay Protocol Execution: Inconsistencies in cell seeding density, reagent preparation, incubation times, and pipetting techniques are major contributors to variability.[5][6][7]

  • Microplate Effects: "Edge effects," resulting from evaporation and temperature gradients across the plate, can cause non-uniform cell growth and assay signals.[8][9]

Q2: How can I minimize variability between different assay plates and experiments?

A2: Achieving consistency across plates and experiments requires stringent standardization of your protocol and environment.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all aspects of the assay, from cell culture maintenance to data analysis.

  • Reagent Quality Control: Use high-quality, certified reagents and qualify new lots to ensure consistency. Aliquot reagents to minimize freeze-thaw cycles and the risk of contamination.[2]

  • Consistent Cell Handling: Use cells within a defined passage number range, ensure uniform cell seeding, and handle cells gently to maintain viability.

  • Environmental Control: Regularly calibrate and monitor incubators, pipettes, and other critical equipment.

  • Assay Controls: Include appropriate positive and negative controls in every assay to monitor performance and normalize results.

Q3: My standard curve is inconsistent. What could be the cause?

A3: An unreliable standard curve can invalidate your results. Common culprits include:

  • Improper Standard Preparation: Inaccurate serial dilutions, improper storage of the standard, or degradation of the stock solution can all lead to a poor standard curve.[8][9]

  • Pipetting Errors: Inaccurate or inconsistent pipetting during the preparation of the standard curve is a frequent source of error.

  • Suboptimal Curve Fitting: Using an inappropriate regression model to fit your data can result in an inaccurate representation of the dose-response relationship.[10][11]

Q4: I am observing high background noise in my assay. How can I reduce it?

A4: High background can mask the true signal from your analyte. To reduce it:

  • Optimize Blocking: Ensure your blocking buffer is effective and that the blocking step is performed for a sufficient duration.[12][13][14]

  • Increase Washing Steps: Insufficient washing can leave behind unbound reagents, contributing to background noise. Increase the number and rigor of wash steps.[9][15]

  • Check Reagent Concentrations: High concentrations of detection antibodies or substrates can lead to non-specific signal. Titrate these reagents to find the optimal concentration.[12][13]

  • Substrate Quality: Ensure your substrate has not expired and has been stored correctly.

Troubleshooting Guides

Issue 1: Poor Reproducibility Between Replicates

Symptoms: High coefficient of variation (%CV) between technical replicates within the same plate.

Potential Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed.
Cell Clumping Ensure single-cell suspension before seeding by gentle trituration. Consider using a cell-detaching agent that is less harsh.
Uneven Cell Seeding Mix cell suspension thoroughly before and during plating. Work quickly to prevent cells from settling in the reservoir.
Edge Effects Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Issue 2: Inconsistent Day-to-Day Assay Performance

Symptoms: Significant variation in assay signal and dose-response curves between experiments run on different days.

Potential Cause Recommended Solution
Variable Cell Health Maintain a consistent cell culture schedule. Use cells at the same confluency and passage number for each experiment. Regularly test for mycoplasma.[2][3]
Reagent Instability Prepare fresh reagents for each experiment whenever possible. Store stock solutions in appropriate conditions and avoid repeated freeze-thaw cycles.
Incubator Fluctuations Monitor and record incubator temperature and CO2 levels daily. Ensure proper humidity levels.
Analyst Variation Ensure all users are trained on and adhere to the standardized protocol.[16]
Issue 3: No or Weak Signal

Symptoms: The assay fails to produce a detectable signal, even for the positive control.

Potential Cause Recommended Solution
Incorrect Reagent Addition Double-check the protocol to ensure all reagents were added in the correct order and volume.[8][9]
Inactive Reagents Verify the expiration dates of all reagents. Test the activity of critical components like enzymes or antibodies.
Suboptimal Incubation Times/Temperatures Review the protocol for the correct incubation parameters. Ensure equipment is functioning at the set temperature.
Cell Death Check cell viability before and after the assay. Ensure assay components are not cytotoxic.

Experimental Protocols

Standard Protocol for a Cell-Based this compound Bioassay

This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay endpoint.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using a gentle dissociation reagent.

    • Perform a cell count and viability assessment (e.g., trypan blue exclusion).

    • Resuspend cells in the appropriate assay medium to the desired seeding density.

    • Seed cells into a 96-well microplate and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the reference standard.

    • Remove the culture medium from the cells.

    • Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for the predetermined treatment duration.

  • Signal Detection:

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate for the specified time to allow for signal development.

  • Data Acquisition:

    • Read the plate using a plate reader at the appropriate wavelength or setting.

  • Data Analysis:

    • Subtract the background signal (from no-cell control wells).

    • Normalize the data to the vehicle control.

    • Fit the dose-response data to a four-parameter logistic (4PL) model to determine the EC50.

Visualizations

Hypothetical this compound Signaling Pathway

Cytrolane_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

A hypothetical signaling cascade initiated by this compound.

Troubleshooting Workflow for Poor Reproducibility

Troubleshooting_Workflow Start Poor Reproducibility Observed CheckCV High %CV in Replicates? Start->CheckCV CheckDayToDay High Day-to-Day Variability? CheckCV->CheckDayToDay No InvestigatePipetting Investigate Pipetting & Cell Seeding CheckCV->InvestigatePipetting Yes CheckCellCulture Check Cell Culture (Passage, Mycoplasma) CheckDayToDay->CheckCellCulture Yes MonitorPerformance Monitor Assay Performance CheckDayToDay->MonitorPerformance No ReviewProtocol Review Assay Protocol Execution InvestigatePipetting->ReviewProtocol ImplementChanges Implement Corrective Actions ReviewProtocol->ImplementChanges CheckReagents Qualify Reagents & Environment CheckCellCulture->CheckReagents CheckReagents->ImplementChanges ImplementChanges->MonitorPerformance

A logical workflow for troubleshooting reproducibility issues.

References

Technical Support Center: Minimizing Cytrolane Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cytrolane during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The stability of a compound during sample preparation is influenced by several factors. Key contributors to degradation include exposure to light (photolysis), elevated temperatures, non-optimal pH conditions, and enzymatic activity in biological samples. For instance, compounds similar to this compound, such as the pesticide Cymoxanil (B33105), exhibit rapid degradation at higher pH and temperatures.[1] Similarly, photodegradation is a known pathway for compounds like chlorantraniliprole (B1668704) and cyantraniliprole (B1669382) in aqueous solutions and on soil surfaces.[2]

Q2: How should I store my samples to minimize this compound degradation before analysis?

A2: Proper storage is critical for maintaining sample integrity. For many pharmaceutical compounds, storing samples in the dark at or below 4°C is recommended for short-term storage (up to a month for some compounds).[3] For longer-term storage, freezing at -18°C or lower is often effective.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4] Always refer to the specific stability data for this compound if available.

Q3: What type of solvent should I use for sample extraction and dilution to ensure this compound stability?

A3: The choice of solvent is critical and should be based on the chemical properties of this compound. Highly volatile solvents in the sample diluent can impact sample stability over time, especially during long analytical runs.[5] For example, in the analysis of atorvastatin, controlling the evaporation of a volatile sample diluent was crucial for reproducible results.[5] It is recommended to use solvents in which the analyte is known to be stable. The stability of stock solutions and solutions used for calibration standards and quality control samples should also be assessed.[4]

Q4: Can the type of collection tube or container affect this compound stability?

A4: Yes, the container can impact sample stability. Issues such as adsorption of the analyte to the container surface, leaching of contaminants from the container material, or using an inappropriate collection tube can lead to inaccurate results.[4][6] For instance, preanalytical errors in hematology labs often include using an inappropriate collection tube.[6] It is advisable to use high-quality, inert materials for all sample containers.

Troubleshooting Guide

Issue 1: I am seeing inconsistent results (e.g., variable peak areas, shifting retention times) in my chromatographic analysis.

  • Question: Could my sample preparation be causing this inconsistency? Answer: Yes, inconsistent sample preparation is a common cause of variable analytical results. Ensure that all samples are prepared in the same manner. For example, if using a volatile diluent, aliquoting the sample into separate vials for each injection can improve precision by minimizing evaporation. Also, ensure that the mobile phase composition is stable, as changes can affect retention times.[5]

  • Question: How can I determine if this compound is degrading in my prepared samples during the analytical run? Answer: To assess the stability of an analyte in the final extract, you can perform an "extract stability" or "on-instrument stability" test. This involves analyzing the sample extracts at different time points after preparation to see if the analyte concentration changes over time while stored in the autosampler.[4]

Issue 2: My analytical results show lower than expected concentrations of this compound.

  • Question: What are the likely causes of low recovery during sample preparation? Answer: Low recovery can be due to several factors, including degradation of the analyte, incomplete extraction from the sample matrix, or adsorption to labware. Review your extraction procedure to ensure it is optimized for this compound. Consider if the pH, temperature, or exposure to light during extraction could be causing degradation. For example, the hydrolysis of cymoxanil is highly dependent on pH and temperature, with rapid degradation at pH 9.[1]

  • Question: How can I check for and prevent adsorption of this compound to my sample containers and processing equipment? Answer: Adsorption can be a significant issue, especially for certain types of compounds.[4] To mitigate this, consider using silanized glassware or polypropylene (B1209903) tubes. You can also perform recovery experiments where a known amount of this compound is added to a blank matrix and processed through the entire sample preparation procedure to assess for losses.

Quantitative Data Summary

The stability of a compound is highly dependent on its specific chemical structure. The following table summarizes the degradation kinetics of Cymoxanil, a compound with potential similarities to this compound, under various conditions. This data can serve as a general guide for understanding how pH and temperature may affect this compound stability.

pHTemperature (°C)Half-life
2.825722 days
92531 min
-15-
-50-

An increase in temperature of 10°C resulted in a decrease in the half-life of Cymoxanil by a factor of approximately 5.[1]

Experimental Protocols

Protocol: Sample Preparation for the Determination of Cyromazine (B1669673) and its Metabolite Melamine (B1676169) in Soil

This protocol is based on a method for the analysis of cyromazine, a triazine pesticide, and may be adaptable for this compound depending on its chemical properties.[7]

  • Extraction:

    • Weigh 10 g of soil into a centrifuge tube.

    • Add 20 mL of a 70:30 mixture of acetonitrile (B52724) and 0.050 M ammonium (B1175870) carbonate.

    • Shake mechanically for 30 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction with another 20 mL of the extraction solvent.

    • Pool the two extracts.

  • Purification:

    • Take an aliquot of the pooled extract.

    • Subject the aliquot to strong cation exchange (SCX) solid-phase extraction (SPE) for cleanup.

  • Analysis:

    • The final analysis can be performed using liquid chromatography with ultraviolet detection (LC-UV) at a wavelength of 214 nm.

    • Confirmatory analysis can be done using gas chromatography-mass selective detection (GC-MSD).

Visualizations

Workflow_for_Minimizing_Degradation cluster_pre_analysis Pre-Analytical Stage cluster_analysis Analytical Stage cluster_considerations Key Considerations at Each Step Sample_Collection Sample Collection (Use appropriate containers) Initial_Processing Initial Processing (e.g., Centrifugation, Homogenization) Sample_Collection->Initial_Processing Immediate processing is ideal Storage Storage (Dark, ≤4°C or -18°C) Initial_Processing->Storage If not analyzed immediately Extraction Extraction (Optimized solvent, pH, temp) Initial_Processing->Extraction Directly if stable Storage->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS, GC-MS) Cleanup->Analysis Temp Temperature Control Light Protection from Light pH pH Control Time Minimize Processing Time

Caption: Workflow for Minimizing Analyte Degradation.

Troubleshooting_Decision_Tree cluster_investigation Investigation Path cluster_solutions Potential Solutions Start Inconsistent or Unexpected Analytical Results Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Stability Assess Analyte Stability (Freeze-thaw, on-instrument) Start->Check_Stability Check_Instrument Verify Instrument Performance Start->Check_Instrument Optimize_Protocol Optimize Extraction/Cleanup Check_Sample_Prep->Optimize_Protocol Modify_Storage Adjust Storage Conditions (Temp, Light) Check_Stability->Modify_Storage Calibrate_Instrument Recalibrate Instrument & Check System Suitability Check_Instrument->Calibrate_Instrument Reanalyze Re-analyze Samples Optimize_Protocol->Reanalyze Re-analyze Samples Modify_Storage->Reanalyze Calibrate_Instrument->Reanalyze

Caption: Troubleshooting Common Analytical Issues.

References

Calibration curve issues in Cytrolane quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Cytrolane. Based on available scientific literature, this compound is understood to be a commercial product containing the active ingredient cyromazine (B1669673). Therefore, the guidance provided herein is based on analytical methodologies established for the quantification of cyromazine and its primary metabolite, melamine (B1676169). This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for this compound (cyromazine) quantification?

The most common analytical techniques for the quantification of cyromazine and its metabolite melamine are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[1] The choice between GC-MS and HPLC often depends on the sample matrix, required sensitivity, and available instrumentation.

2. Why is my calibration curve for this compound quantification showing poor linearity?

Poor linearity in a calibration curve can stem from several factors, including:

  • Inaccurate standard preparation: Errors in serial dilutions or the initial stock solution concentration can lead to non-linear responses.

  • Instrumental issues: A dirty ion source in a mass spectrometer or a deteriorating HPLC column can affect signal response.[2]

  • Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to a non-linear relationship between concentration and response.[3][4][5][6][7]

  • Detector saturation: At high concentrations, the detector response may become non-linear.

3. What are matrix effects and how can they be minimized in this compound analysis?

Matrix effects occur when components of the sample matrix (e.g., soil, plasma, plant tissue) interfere with the analysis of the target analyte (cyromazine).[3][4][5][6][7] These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

To minimize matrix effects:

  • Effective sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.

  • Use of an internal standard: A stable isotope-labeled internal standard (e.g., deuterated cyromazine) is ideal as it behaves similarly to the analyte during extraction and ionization, correcting for variations.

  • Chromatographic separation: Optimize the chromatographic method to separate cyromazine from interfering matrix components.

4. How should I prepare my standard solutions for this compound quantification?

Standard solutions should be prepared using a certified reference standard of cyromazine.

  • Stock solution: Prepare a stock solution in a suitable solvent (e.g., methanol (B129727), acetonitrile) and store it at a low temperature, protected from light.

  • Working standards: Prepare a series of working standards by serial dilution of the stock solution. Use the same solvent for dilution as will be used for the final sample extracts.

  • Stability: Regularly check the stability of the stock and working solutions, as degradation can lead to inaccurate calibration.

5. Can the metabolite of this compound, melamine, interfere with quantification?

Yes, melamine is a known metabolite of cyromazine and may be present in samples.[8][9] It is crucial that the analytical method can separate cyromazine from melamine to ensure accurate quantification of the parent compound. Chromatographic conditions should be optimized to achieve baseline separation of the two compounds.

Troubleshooting Guides

Calibration Curve Issues
Observed Problem Potential Cause Suggested Solution
Poor correlation coefficient (r² < 0.99) Inaccurate standard preparation; Instrumental drift; Inappropriate calibration range.Re-prepare standard solutions from a fresh stock. Check instrument performance and recalibrate. Narrow the calibration range to the expected sample concentrations.
Non-linear curve (e.g., sigmoidal shape) Detector saturation at high concentrations; Matrix effects.Dilute high-concentration samples to fall within the linear range of the assay. Use matrix-matched standards or an internal standard to correct for matrix effects.
High intercept in the calibration curve Contamination of blank or solvent; Carryover from previous injections.Analyze a fresh blank to check for contamination. Implement a thorough wash step between injections to prevent carryover.
Inconsistent response for replicate standards Injection volume variability; Unstable instrument conditions.Check the autosampler for proper operation and ensure consistent injection volumes. Allow the instrument to stabilize before starting the analysis.
Peak Shape and Retention Time Issues
Observed Problem Potential Cause Suggested Solution
Peak tailing Active sites on the GC liner or HPLC column; Mismatched solvent between sample and mobile phase.Use a deactivated liner for GC-MS. Ensure the sample solvent is compatible with the mobile phase in HPLC.
Peak fronting Column overload.Dilute the sample or inject a smaller volume.
Split peaks Column contamination or degradation; Channeling in the column bed.Clean or replace the HPLC guard column or the analytical column. For GC, trim the column inlet.
Retention time drift Change in mobile phase composition (HPLC); Fluctuation in oven temperature or carrier gas flow rate (GC).Prepare fresh mobile phase and ensure proper mixing. Check for leaks in the GC system and verify temperature and flow settings.

Experimental Protocols

Illustrative GC-MS Method for Cyromazine Quantification

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize the sample (e.g., tissue, soil).

    • Extract with a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

    • Centrifuge and collect the supernatant.

    • Dilute the extract with water and load it onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute cyromazine with methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for cyromazine.

Illustrative HPLC-UV Method for Cyromazine Quantification

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Homogenize the sample in an appropriate buffer.

    • Add an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously and centrifuge to separate the layers.

    • Collect the organic layer containing cyromazine.

    • Repeat the extraction for better recovery.

    • Combine the organic extracts, evaporate to dryness, and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength of 214 nm.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Homogenization Extraction Extraction (SPE or LLE) Sample->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (GC or HPLC) Cleanup->Chromatography Detection Detection (MS or UV) Chromatography->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A generalized workflow for the quantification of this compound.

Troubleshooting_Logic cluster_standards Standard-Related Issues cluster_instrument Instrument-Related Issues cluster_matrix Matrix-Related Issues Start Poor Calibration Curve CheckStandards Verify Standard Preparation and Integrity Start->CheckStandards CheckInstrument Assess Instrument Performance Start->CheckInstrument CheckMatrix Investigate Matrix Effects Start->CheckMatrix Reprepare Re-prepare Standards CheckStandards->Reprepare Calibrate Recalibrate Instrument CheckInstrument->Calibrate MatrixMatch Use Matrix-Matched Standards CheckMatrix->MatrixMatch NewStock Use Fresh Stock Solution Reprepare->NewStock Maintenance Perform Maintenance (e.g., clean ion source) Calibrate->Maintenance InternalStd Incorporate Internal Standard MatrixMatch->InternalStd Cleanup Improve Sample Cleanup InternalStd->Cleanup

References

Technical Support Center: Enhancing Cytrolane Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Cytrolane (mephosfolan) detection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is sensitive detection important?

This compound, also known as mephosfolan (B1676276), is an organophosphate insecticide.[1] Due to its potential toxicity and persistence in the environment, highly sensitive detection methods are crucial for ensuring food safety, environmental monitoring, and understanding its metabolic fate.[2][3]

Q2: What are the primary analytical methods for detecting this compound?

The most common and robust methods for this compound detection are chromatographic techniques, including Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for high sensitivity and specificity.[4][5] Biosensor-based methods, such as enzyme-linked immunosorbent assays (ELISAs) and acetylcholinesterase (AChE)-based biosensors, are also employed for rapid screening.[2][6][7]

Q3: How can I improve the sensitivity of my this compound detection method?

Enhancing sensitivity can be achieved through several strategies:

  • Sample Preparation: Optimizing extraction and clean-up procedures to minimize matrix effects and concentrate the analyte.[8]

  • Chromatography: Fine-tuning the chromatographic conditions (e.g., column type, mobile phase, temperature gradient) to improve peak resolution and signal-to-noise ratio.

  • Mass Spectrometry: Utilizing tandem mass spectrometry (MS/MS) for higher selectivity and reduced background noise.[5]

  • Immunoassays: Employing signal amplification techniques, such as enzyme- or nanoparticle-based amplification.[9][10]

  • Biosensors: Using nanomaterials to enhance the signal transduction or increase the surface area for enzyme/antibody immobilization.[11][12]

Q4: What is the mechanism of action for this compound that is relevant to its detection?

This compound, like other organophosphates, inhibits the enzyme acetylcholinesterase (AChE).[2] This inhibition is the basis for AChE-based biosensors, where a decrease in enzyme activity correlates with the concentration of this compound.

Troubleshooting Guides

Chromatographic Methods (GC-MS/LC-MS)
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity Inefficient sample extraction or cleanup.Optimize the extraction solvent and cleanup method (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components.[8]
Low injection volume or concentration.Increase the injection volume or concentrate the sample extract before analysis.
Suboptimal chromatographic conditions.Adjust the temperature program (GC) or gradient elution (LC) to improve peak shape and height. Experiment with different analytical columns.
Ion suppression/enhancement in the MS source.Dilute the sample extract to reduce matrix effects. Use an isotopically labeled internal standard for more accurate quantification.
Peak Tailing or Broadening Active sites in the GC inlet or column.Deactivate the GC inlet liner and use a high-quality, inert analytical column.
Incompatible solvent for the initial mobile phase (LC).Ensure the sample solvent is compatible with the initial mobile phase to prevent poor peak focusing.
Column degradation.Replace the analytical column.
High Background Noise Contaminated mobile phase, solvents, or gas.Use high-purity solvents and gases. Filter mobile phases before use.
Bleed from the GC column or septa.Use a low-bleed GC column and high-quality septa. Condition the column according to the manufacturer's instructions.
Contamination in the MS ion source.Clean the ion source of the mass spectrometer.
Immunoassay-Based Methods (ELISA)
Issue Potential Cause Troubleshooting Steps
Low Signal / Weak Color Development Insufficient antibody concentration.Optimize the concentration of the capture and detection antibodies.[13]
Inadequate incubation time or temperature.Increase the incubation times or optimize the temperature for antibody-antigen binding.
Inactive enzyme conjugate.Use a fresh batch of enzyme conjugate. Ensure proper storage conditions.
Substrate has expired or was improperly prepared.Prepare fresh substrate solution before use.
High Background Non-specific binding of antibodies.Increase the concentration of the blocking agent or try a different blocking buffer.[13] Add a detergent (e.g., Tween-20) to the wash buffer.
Insufficient washing.Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of liquid between washes.
Cross-reactivity of antibodies.Test the specificity of the antibodies against related compounds.
High Variability between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.
Uneven temperature across the plate.Ensure the plate is incubated in a temperature-controlled environment and allow it to reach room temperature before adding reagents.
Edge effects.Avoid using the outer wells of the microplate or fill them with buffer.

Quantitative Data Summary

The following table summarizes the typical limits of detection (LOD) for various methods used in the detection of organophosphate pesticides, including this compound.

Detection Method Typical Limit of Detection (LOD) Key Advantages References
GC-MS/MS0.1 - 10 µg/kgHigh selectivity and sensitivity, well-established method.[5]
LC-MS/MS0.01 - 5 µg/kgSuitable for polar and thermally labile compounds, very high sensitivity.[5][14]
AChE-based Biosensor10⁻⁷ mg/LRapid, portable, and cost-effective for screening.[7]
Immunoassay (ELISA)0.1 - 10 ng/mLHigh throughput, suitable for screening large numbers of samples.[15][16]
Fluorescence-based Biosensor0.14 ppb (for Chlorpyrifos)Ultra-low detection limits.[12]

Experimental Protocols

High-Sensitivity this compound Detection using LC-MS/MS

Objective: To quantify this compound in a complex matrix (e.g., agricultural produce) with high sensitivity and selectivity.

Methodology:

  • Sample Preparation (QuEChERS Method):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA and C18.

    • Vortex and centrifuge.

    • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[17]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor at least two specific precursor-to-product ion transitions for this compound for confident identification and quantification.

Development of a Competitive ELISA for this compound Screening

Objective: To develop a high-throughput immunoassay for the rapid screening of this compound.

Methodology:

  • Reagent Preparation:

    • Coating Antigen: Synthesize a this compound-protein conjugate (e.g., this compound-BSA).

    • Antibody: Produce or obtain a monoclonal or polyclonal antibody specific to this compound.

    • Enzyme Conjugate: Prepare a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • ELISA Protocol:

    • Coating: Coat a 96-well microplate with the this compound-protein conjugate and incubate overnight at 4°C.

    • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites and incubate.

    • Competition: Add a mixture of the this compound standard or sample and the anti-Cytrolane antibody to the wells. Incubate to allow competition between free this compound and the coated this compound for antibody binding.

    • Washing: Repeat the washing step.

    • Detection: Add the HRP-conjugated secondary antibody and incubate.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add a TMB substrate solution and incubate in the dark for color development.

    • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the this compound concentration.[13]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample with Acetonitrile Extract 2. Add QuEChERS Salts & Centrifuge Homogenize->Extract Clean 3. Dispersive SPE Cleanup Extract->Clean Filter 4. Filter Supernatant Clean->Filter Inject 5. Inject into LC System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Electrospray Ionization (ESI) Separate->Ionize Detect 8. MRM Detection Ionize->Detect Quantify 9. Quantify this compound Concentration Detect->Quantify Competitive_ELISA_Workflow Start Start: Microplate Coat 1. Coat with This compound-Protein Conjugate Start->Coat Wash1 Wash Coat->Wash1 Block 2. Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Compete 3. Add Sample/Standard + Anti-Cytrolane Ab Wash2->Compete Wash3 Wash Compete->Wash3 Detect 4. Add Enzyme-conjugated Secondary Ab Wash3->Detect Wash4 Wash Detect->Wash4 Substrate 5. Add Substrate (e.g., TMB) Wash4->Substrate Stop 6. Stop Reaction Substrate->Stop Read 7. Read Absorbance at 450 nm Stop->Read AChE_Inhibition_Pathway cluster_normal Normal State cluster_inhibited Inhibited State ACh Acetylcholine AChE Acetylcholinesterase (Active) ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolyzes AChE_Inhibited Acetylcholinesterase (Inhibited) This compound This compound This compound->AChE_Inhibited Inhibits No_Reaction No Hydrolysis AChE_Inhibited->No_Reaction

References

Technical Support Center: Cytrolane Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding Cytrolane cross-reactivity in immunoassays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

A1: this compound is a novel synthetic compound under investigation for its potential therapeutic effects. Immunoassays designed to detect this compound rely on specific antibodies that bind to its unique chemical structure. Cross-reactivity occurs when these antibodies bind to other, structurally similar molecules, known as analogues or metabolites.[1][2] This can lead to inaccurate measurements, including false positives or overestimated concentrations of this compound.[3][4]

Q2: What are the common molecules that might cross-react with a this compound immunoassay?

A2: Molecules with a high degree of structural similarity to this compound are the most likely to cause cross-reactivity.[2][5] These can include metabolites of this compound, precursor molecules from its synthesis, or other compounds in the same chemical class. For example, if this compound has a core phenothiazine (B1677639) structure, other phenothiazine-based compounds could potentially cross-react.

Q3: How can I determine if my this compound immunoassay is affected by cross-reactivity?

A3: A spike and recovery experiment is a fundamental method to assess matrix interference, which can be indicative of cross-reactivity.[6] Additionally, testing potentially cross-reacting compounds directly in the assay and comparing the results to a standard curve of this compound can quantify the extent of cross-reactivity.[4] If you observe consistently higher than expected this compound concentrations or results that do not align with other analytical methods like LC-MS/MS, cross-reactivity should be suspected.[7]

Troubleshooting Guides

Issue 1: Unexpectedly High or False-Positive Results

You are observing high concentrations of this compound in samples that should have low or no analyte, suggesting a potential cross-reactivity issue.

Troubleshooting Steps:

  • Review Sample Composition: Identify all known compounds present in the sample matrix, including other drugs, metabolites, and endogenous substances.[8]

  • Perform a Cross-Reactivity Assessment: Test structurally similar analogues of this compound in your immunoassay. A detailed protocol for a competitive ELISA to assess cross-reactivity is provided below.

  • Sample Dilution: Perform serial dilutions of your sample. If the measured concentration does not decrease linearly with dilution, it may indicate the presence of interfering substances.[7]

  • Confirmation with an Alternative Method: Use a more specific method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to confirm the concentration of this compound in your samples.[7]

Issue 2: High Background Signal and Low Assay Sensitivity

You are experiencing high background noise in your immunoassay, which is making it difficult to detect low concentrations of this compound accurately.

Troubleshooting Steps:

  • Optimize Blocking and Washing Steps: Insufficient blocking or washing can lead to non-specific binding of antibodies.[9]

    • Blocking: Experiment with different blocking agents (e.g., 1-5% BSA, non-fat dry milk) and incubation times.[9]

    • Washing: Increase the number of wash steps and ensure the use of a wash buffer containing a detergent like Tween-20.[9]

  • Titrate Antibody Concentrations: Using excessive concentrations of primary or secondary antibodies can increase non-specific binding.[9] Perform a titration experiment to determine the optimal antibody concentrations.

  • Use Matched Antibody Pairs: For sandwich assays, ensure you are using a validated matched pair of monoclonal or polyclonal antibodies to improve specificity.[6]

Quantitative Data Summary

The following table summarizes hypothetical cross-reactivity data for a competitive this compound ELISA. The cross-reactivity is calculated as:

(% Cross-Reactivity) = (Concentration of this compound at 50% Inhibition / Concentration of Analog at 50% Inhibition) x 100

CompoundIC50 (nM)% Cross-Reactivity
This compound 15100%
Analog A 3005%
Analog B 15001%
Analog C > 10,000< 0.15%

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the percentage of cross-reactivity of potential interfering compounds in a competitive ELISA for this compound.

Materials:

  • Microtiter plate coated with this compound-protein conjugate

  • Standard this compound solutions of known concentrations

  • Solutions of potential cross-reactants (Analogs A, B, C) at various concentrations

  • Anti-Cytrolane primary antibody

  • Enzyme-conjugated secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Blocking: Add 200 µL of blocking buffer to each well of the coated microtiter plate. Incubate for 1-2 hours at room temperature.[9]

  • Washing: Wash the plate three times with 300 µL of wash buffer per well.[9]

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, mix equal volumes of the anti-Cytrolane primary antibody (at a pre-optimized concentration) with each dilution of the standard or cross-reactant.

    • Incubate these mixtures for 30 minutes at room temperature.

  • Incubation: Add 100 µL of the antibody-analyte mixtures to the corresponding wells of the microtiter plate. Incubate for 1-2 hours at room temperature.[9]

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the log of the concentration for this compound and each analog. Determine the IC50 value for each compound and calculate the percent cross-reactivity using the formula provided in the data summary section.

Visualizations

cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Kinase_Activation Kinase Activation Second_Messenger->Kinase_Activation Cellular_Response Cellular Response Kinase_Activation->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

cluster_1 Cross-Reactivity Assessment Workflow Start Start: Suspected Cross-Reactivity Prep_Standards Prepare this compound and Analog Standards Start->Prep_Standards Comp_ELISA Perform Competitive ELISA Prep_Standards->Comp_ELISA Data_Analysis Analyze Data and Calculate IC50 Comp_ELISA->Data_Analysis Calc_CR Calculate % Cross-Reactivity Data_Analysis->Calc_CR Report Report Findings Calc_CR->Report

Caption: Workflow for assessing cross-reactivity.

cluster_2 Troubleshooting Logic for High Signal High_Signal Unexpectedly High Signal? Linear_Dilution Does Signal Dilute Linearly? High_Signal->Linear_Dilution Check_Analogs Test Structurally Similar Analogs Linear_Dilution->Check_Analogs No Optimize_Assay Re-evaluate Assay Conditions Linear_Dilution->Optimize_Assay Yes CR_Confirmed Cross-Reactivity Confirmed Check_Analogs->CR_Confirmed Yes No_CR Cross-Reactivity Unlikely Check_Analogs->No_CR No

References

Technical Support Center: Addressing Cytrolane Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Cytrolane, an organophosphate insecticide.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (active ingredient: mephosfolan) is an organophosphate insecticide. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[3][4][5]

Q2: What are the common mechanisms by which pests develop resistance to this compound and other organophosphates?

A2: Pest populations can develop resistance to organophosphates like this compound through several primary mechanisms:[6][7][8]

  • Target-Site Insensitivity: This occurs due to mutations in the gene encoding acetylcholinesterase (AChE). These mutations alter the enzyme's structure, reducing its sensitivity to inhibition by the insecticide.[1][6][9] This is a common and highly effective resistance mechanism.

  • Metabolic Resistance: Insects may evolve enhanced abilities to detoxify the insecticide before it reaches the target site. This is typically achieved through the increased activity or expression of detoxification enzymes, primarily carboxylesterases (COEs), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s).[7][8][10]

  • Reduced Penetration: Changes in the insect's cuticle can slow the absorption of the insecticide, providing more time for detoxification mechanisms to act.[6][7][8] This mechanism often acts in concert with others to enhance overall resistance.

  • Behavioral Resistance: Some insects may develop behaviors to avoid contact with the insecticide, such as leaving a treated area or ceasing to feed.[1][7][8]

Troubleshooting Guide: Investigating Reduced Efficacy

Q3: My experiments show reduced mortality in a pest population treated with this compound. How can I confirm and quantify resistance?

A3: To confirm and quantify resistance, you must compare the susceptibility of your test population to a known susceptible baseline strain using a dose-response bioassay. The goal is to calculate a Resistance Ratio (RR).

Experimental Protocol: Dose-Response Bioassay (Vial Method)

This protocol is a standard method for determining the lethal concentration (LC50) of an insecticide.[11][12]

Objective: To determine the LC50 (the concentration that kills 50% of the test population) for both the suspected resistant population and a susceptible reference population.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Glass scintillation vials (20 ml)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Healthy, adult insects of a uniform age/stage from both susceptible and suspected resistant populations

  • Holding containers with food and water source

Procedure:

  • Prepare Stock Solution: Under a fume hood, dissolve a precise amount of technical grade this compound in acetone to create a high-concentration stock solution (e.g., 1000 µg/ml).

  • Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of at least 5-7 concentrations. The range should be chosen to produce mortality between 10% and 90%. A control group using only acetone is mandatory.

  • Coat Vials: Pipette 1 ml of each dilution (and the acetone-only control) into separate glass vials.

  • Evaporate Solvent: Roll the vials on their side until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface. This can be expedited using a gentle stream of air.

  • Introduce Insects: Place 15-25 insects into each vial and cap it. Use at least three replicate vials per concentration and for the control.

  • Incubation & Observation: Keep the vials at a constant temperature and humidity. Record mortality at a set time point (typically 24 hours). An insect is considered dead if it is unable to make coordinated movement when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%. (If control mortality >20%, the assay is invalid and must be repeated).

    • Perform probit analysis on the dose-mortality data to calculate the LC50 values and their 95% confidence intervals for both the susceptible and resistant populations.

    • Calculate the Resistance Ratio (RR) as follows: RR = LC50 of Resistant Population / LC50 of Susceptible Population

Data Presentation: Interpreting Bioassay Results

A clearly structured table is essential for comparing the results.

StrainNLC50 (µ g/vial ) [95% CI]Slope ± SEResistance Ratio (RR)
Susceptible (Lab-S)4500.85 [0.71 - 1.02]2.1 ± 0.3-
Field-R48042.5 [38.9 - 46.8]1.5 ± 0.250.0
  • Interpretation: An RR value greater than 10 is generally considered indicative of a significant level of resistance.[13] In this example, the Field-R population is 50 times more resistant to this compound than the susceptible strain.

Visualization: Diagnostic Workflow

If resistance is confirmed, the next step is to determine the underlying mechanism(s).

G cluster_0 A Observe Reduced Efficacy B Perform Dose-Response Bioassay (Calculate RR) A->B C RR > 10? B->C D Resistance Confirmed C->D Yes E No Significant Resistance (Check other factors: application, etc.) C->E No F Investigate Mechanism D->F

Caption: Workflow for confirming insecticide resistance.

Q4: How can I determine if resistance is due to metabolic detoxification?

A4: Metabolic resistance can be investigated using two primary methods: synergist bioassays and biochemical assays.

Experimental Protocol: Synergist Bioassay

Synergists are chemicals that inhibit specific detoxification enzymes. By pre-exposing insects to a synergist before the insecticide, you can often restore susceptibility if metabolic resistance is present.[14][15][16]

Objective: To determine if inhibitors of P450s, esterases, or GSTs can overcome this compound resistance.

Common Synergists:

  • Piperonyl Butoxide (PBO): Primarily inhibits P450 monooxygenases.[10][15]

  • S,S,S-tributyl phosphorotrithioate (DEF): Primarily inhibits esterases.[15][16]

  • Diethyl Maleate (DEM): Depletes glutathione, thereby inhibiting GSTs.[15][16]

Procedure:

  • Follow the Dose-Response Bioassay protocol (Q3).

  • Create a parallel set of experiments where insects are pre-exposed to a sub-lethal concentration of a synergist for a set period (e.g., 1-2 hours) before being exposed to the this compound-coated vials.

  • Calculate the LC50 for the synergist + this compound treatment.

  • Calculate the Synergism Ratio (SR) : SR = LC50 of this compound alone / LC50 of this compound + Synergist

Data Presentation: Synergist Bioassay Results
Treatment (Resistant Strain)NLC50 (µ g/vial ) [95% CI]Synergism Ratio (SR)
This compound Alone48042.5 [38.9 - 46.8]-
This compound + PBO4653.1 [2.5 - 3.8]13.7
This compound + DEF47038.9 [35.1 - 43.2]1.1
This compound + DEM45540.8 [37.0 - 45.1]1.0
  • Interpretation: A high SR value (typically >5) suggests that the inhibited enzyme family plays a significant role in resistance.[15] In this example, the SR of 13.7 for PBO strongly indicates that P450-mediated detoxification is a primary mechanism of this compound resistance in this population.

Visualization: Metabolic Resistance Pathway

This diagram shows how P450 enzymes can be involved in insecticide detoxification and how synergists like PBO block this process.

G cluster_0 This compound This compound (Toxic) P450 P450 Enzymes This compound->P450 Metabolism Target AChE Target Site This compound->Target Inhibits AChE Metabolite Oxidized Metabolite (Less Toxic) P450->Metabolite Excretion Excretion Metabolite->Excretion PBO Synergist (PBO) PBO->P450 Inhibits

Caption: P450-mediated metabolic resistance and PBO synergism.

Q5: How can I test for target-site insensitivity in the acetylcholinesterase (AChE) enzyme?

A5: Target-site insensitivity is typically assessed using a biochemical inhibition assay. This measures how well this compound (or its active metabolite) inhibits AChE activity in homogenates from resistant and susceptible insects. More advanced molecular techniques can be used to identify specific gene mutations.[17][18][19]

Experimental Protocol: AChE Inhibition Assay

This protocol is adapted from standard methods for measuring AChE activity and its inhibition.[20][21]

Objective: To compare the inhibition of AChE activity by this compound in susceptible and resistant insect strains.

Materials:

  • Individual insect heads or thoraces

  • Phosphate (B84403) buffer with Triton X-100

  • Microcentrifuge tubes and pestles

  • Refrigerated microcentrifuge

  • 96-well microplate reader

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound (or its activated form, an oxon analog)

  • Microplates

Procedure:

  • Homogenization: Homogenize individual insect heads/thoraces in ice-cold phosphate buffer.

  • Centrifugation: Centrifuge the homogenate at 4°C to pellet debris. The supernatant contains the AChE enzyme.

  • Protein Quantification: Determine the total protein concentration in the supernatant (e.g., using a Bradford assay) to normalize enzyme activity.

  • Inhibition Step: In a microplate, pre-incubate aliquots of the supernatant from both susceptible and resistant insects with a range of concentrations of the this compound inhibitor for a fixed time (e.g., 20 minutes). A control with no inhibitor is essential.

  • Kinetic Reaction: Initiate the reaction by adding ATChI and DTNB to the wells. AChE hydrolyzes ATChI to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Measurement: Measure the rate of color change (absorbance) over time using a microplate reader at 412 nm. This rate is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the I50 value (the concentration of inhibitor required to cause 50% inhibition of AChE activity) for both susceptible and resistant strains.

Data Presentation: AChE Inhibition Assay Results
StrainNI50 (Molar) [95% CI]Resistance Ratio (RRI50)
Susceptible (Lab-S)301.5 x 10-7 [1.2 - 1.9]-
Field-R309.8 x 10-5 [8.1 - 11.7]653.3
  • Interpretation: A significantly higher I50 value in the resistant strain indicates that its AChE is less sensitive to the inhibitor. The RRI50 (I50 Resistant / I50 Susceptible) quantifies this insensitivity. A high value, as seen here, is strong evidence for target-site resistance.

Visualization: this compound's Effect on Normal vs. Resistant AChE

This diagram illustrates how a mutation in AChE can prevent the insecticide from binding effectively.

G cluster_0 Susceptible AChE cluster_1 Resistant AChE S_AChE Susceptible AChE Active Site Inhibited_S Inhibited AChE Blocked Site Cytrolane_S This compound Cytrolane_S->S_AChE:p Binds Tightly R_AChE Resistant AChE Mutated Site Active_R Active AChE Site Unblocked Cytrolane_R This compound Cytrolane_R->R_AChE:p Binds Poorly

Caption: Target-site resistance in acetylcholinesterase (AChE).

References

How to increase the bioavailability of Cytrolane in experiments

Author: BenchChem Technical Support Team. Date: December 2025

IMPORTANT NOTE: Cytrolane is a systemic organophosphate insecticide, and its active ingredient is mephosfolan (B1676276).[1][2][3] The information provided here is intended for researchers in toxicology, environmental science, and agriculture. It is not applicable to human drug development.

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers enhance the bioavailability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a systemic insecticide with the active ingredient mephosfolan.[1][2][3] As an organophosphate, it acts as a cholinesterase inhibitor, disrupting the nervous system of insects.[1][4][5] It functions as both a contact and stomach insecticide, meaning it is effective upon direct contact with the pest or when ingested.[1] Its systemic nature allows it to be absorbed by the roots and leaves of plants and translocated, making it effective against boring insects and those that feed on plant tissues.[1]

Q2: What are the key factors that influence the bioavailability of this compound in experiments?

A2: The bioavailability of this compound is influenced by a combination of factors related to its formulation, the experimental environment, and the target organism. Key factors include:

  • Formulation: The type of formulation (e.g., emulsifiable concentrate, granules) and the adjuvants used can significantly impact how the active ingredient is released, its stability, and its ability to adhere to and penetrate surfaces.[6][7]

  • Environmental Conditions: Soil properties (type, organic matter content, pH, moisture), temperature, and sunlight can affect the persistence and degradation of this compound in the environment.[8][9][10]

  • Plant/Organism Characteristics: The species of plant, its growth stage, and the health of its root system can influence the rate of uptake and translocation.[11] For insects, the structure of their cuticle and their feeding habits will affect absorption.[12]

Q3: How can I increase the uptake of this compound by plants in soil-based experiments?

A3: To enhance plant uptake from soil, consider the following:

  • Optimize Soil Moisture: Maintain adequate soil moisture, as this is crucial for the movement of the systemic insecticide to the roots for absorption.[10]

  • Consider Soil Type: Be aware of your soil's composition. Soils with high organic matter or clay content may adsorb the pesticide, reducing its availability for plant uptake.[8]

  • pH Adjustment: this compound is hydrolyzed by acid or alkali.[1] Maintaining a neutral soil pH may increase its stability and persistence.

  • Application Method: Incorporating the insecticide into the soil rather than leaving it on the surface can lead to longer persistence and potentially greater uptake by roots.[8]

Q4: What are adjuvants, and how can they improve this compound's bioavailability?

A4: Adjuvants are substances added to a pesticide formulation to improve its effectiveness.[13] They can enhance bioavailability in several ways:

  • Surfactants (Wetting Agents/Spreaders): These reduce the surface tension of spray droplets, allowing for more uniform coverage on leaf surfaces and better penetration into small cracks.[12][13]

  • Stickers (Adhesives): These help the insecticide adhere to the target surface, such as a leaf, preventing it from being washed off by rain or irrigation.[12]

  • Penetrants: These help the active ingredient to pass through the waxy cuticle of a plant's leaves or an insect's exoskeleton.[13]

  • Synergists: These are compounds that, while not toxic on their own, can increase the efficacy of an insecticide by blocking detoxification enzymes in the target pest.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low mortality in target insects despite application Poor contact with the insect; rapid degradation of the active ingredient; insect resistance.Ensure direct and thorough application to the target pest. Consider using a topical application bioassay for precise dosing.[14] Use adjuvants like stickers and spreaders to improve contact and adhesion.[12] Evaluate the possibility of insecticide resistance in the target population.
Inconsistent results between experimental replicates Heterogeneous exposure of insects to the insecticide; variability in insect mass or health.[14]Use a topical application bioassay to ensure each insect receives a consistent dose.[14] Select healthy, active insects of a similar size/mass for testing.[15] Control environmental conditions such as temperature and humidity.
Reduced efficacy in field vs. lab experiments Environmental degradation (sunlight, pH, moisture); wash-off from plant surfaces.[8]Use a formulation with enhanced stability or include adjuvants like UV protectants and stickers.[12] Consider microencapsulated formulations for controlled release and protection from environmental factors.[7][16]
Low uptake in systemic plant assays Poor translocation from roots to shoots; binding of the insecticide to soil particles.Ensure the plant is actively transpiring. Plant uptake and translocation are often linked to water movement.[11] Test different soil types or use a hydroponic system to eliminate soil binding as a variable.

Experimental Protocols & Visualizations

Protocol: Topical Application Bioassay for Insecticide Toxicity

This method is used to apply a precise dose of insecticide directly to an insect, minimizing variability from heterogeneous exposure.[14][17]

Objective: To determine the median lethal dose (LD50) of this compound for a specific insect species.

Materials:

  • Technical grade this compound (mephosfolan)

  • Acetone (B3395972) or another suitable solvent

  • Micropipette or micro-applicator

  • Test insects (e.g., 10-25 per concentration)[15]

  • Vials or petri dishes for holding insects

  • CO2 or cold for anesthetizing insects

  • Fume hood

Procedure:

  • Prepare Serial Dilutions: Dissolve technical grade this compound in a solvent like acetone to create a stock solution. From this, prepare a series of dilutions to test a range of concentrations.

  • Anesthetize Insects: Briefly expose the insects to CO2 or place them on a cold surface to immobilize them.

  • Apply Insecticide: Using a micro-applicator, apply a small, precise volume (e.g., 0.5-1 µL) of an insecticide dilution to the dorsal thorax of each anesthetized insect.

  • Control Group: Apply only the solvent to a control group of insects to account for any effects of the solvent or handling.

  • Observation: Place the treated insects in clean containers with access to food and water.

  • Assess Mortality: Record mortality at set time intervals (e.g., 24, 48, 72 hours). An insect may be considered dead if it shows no coordinated movement when gently prodded.[15]

  • Data Analysis: Use the mortality data to perform a probit analysis to calculate the LD50 value.

G cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis prep_solution Prepare Serial Dilutions of this compound anesthetize Anesthetize Insects (CO2/Cold) prep_solution->anesthetize apply_insecticide Apply Precise Dose to Thorax anesthetize->apply_insecticide apply_control Apply Solvent to Control Group anesthetize->apply_control observe Place in Vials with Food/Water apply_insecticide->observe apply_control->observe assess_mortality Assess Mortality at 24, 48, 72h observe->assess_mortality analyze Calculate LD50 (Probit Analysis) assess_mortality->analyze

Workflow for a topical application bioassay.
Factors Influencing Systemic Uptake in Plants

The bioavailability of a systemic insecticide like this compound for plant uptake is a multi-step process influenced by formulation, environmental barriers, and plant physiology.

G Formulation This compound Formulation (e.g., Granules, EC) Soil Soil Environment Formulation->Soil Application Roots Plant Roots Soil->Roots Root Absorption Xylem Xylem (Translocation) Roots->Xylem Uptake Leaves Leaves/Stems (Target Site) Xylem->Leaves Systemic Movement Adjuvants Adjuvants (Solubility, Stability) Adjuvants->Formulation SoilFactors Soil Properties (pH, Moisture, OM) SoilFactors->Soil PlantFactors Plant Physiology (Transpiration, Growth Stage) PlantFactors->Roots

Key stages and factors affecting plant uptake of this compound.

References

Validation & Comparative

Validation of a Novel Rapid HPLC-UV Method for the Quantification of Cytrolane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Cytrolane, an organophosphorus insecticide. The performance of this novel method is objectively compared against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and a conventional HPLC-UV method. The experimental data and detailed protocols presented herein aim to equip researchers and drug development professionals with the necessary information to assess the suitability of this new method for their specific applications.

Data Presentation: Comparative Performance of Analytical Methods for this compound

The following table summarizes the key performance parameters of the novel rapid HPLC-UV method in comparison to established GC-MS and conventional HPLC-UV methods for the analysis of this compound.

Validation ParameterNovel Rapid HPLC-UV MethodConventional HPLC-UV MethodEstablished GC-MS MethodICH Q2(R1) Guideline Acceptance Criteria
Specificity No interference from placebo and degradation products observed.No interference from placebo observed.High specificity due to mass fragmentation patterns.The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[1][2][3]
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95.0% - 105.0%For assays, typically 98.0% to 102.0% recovery.[4]
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 5.0%For assays, RSD ≤ 2% is commonly acceptable.[3]
- Intermediate Precision≤ 1.8%≤ 2.5%≤ 6.0%Dependent on the method and analyte.
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.01 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1][5]
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL0.05 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][5]
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995A coefficient of determination (r²) of ≥ 0.99 is generally considered acceptable.[6]
Range 0.15 - 50 µg/mL0.3 - 75 µg/mL0.05 - 100 µg/mLThe range is derived from linearity studies and depends on the intended application.[2]
Robustness Unaffected by minor changes in pH and flow rate.Sensitive to changes in mobile phase composition.Generally robust due to the nature of the technique.The capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]
Run Time 5 minutes15 minutes25 minutesNot specified in guidelines, but shorter run times are advantageous for high-throughput analysis.

Experimental Protocols

Detailed methodologies for the novel rapid HPLC-UV method and the comparative established methods are provided below.

Novel Rapid HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 50 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered, and injected into the HPLC system.

Conventional HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: The sample is extracted using a suitable solvent, the solvent is evaporated, and the residue is reconstituted in the mobile phase before injection.

Established GC-MS Method
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A capillary column suitable for organophosphorus pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole.

  • Sample Preparation: Samples typically require a liquid-liquid or solid-phase extraction followed by derivatization to improve volatility and thermal stability.[9]

Visualizations

The following diagrams illustrate the workflow for the validation of the new analytical method and a logical comparison of the methodologies.

Analytical_Method_Validation_Workflow Workflow for Analytical Method Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Method Purpose Select_Parameters Select Validation Parameters (ICH Q2(R1)) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Prepare_Samples Prepare Validation Samples (Standards & Spiked Samples) Set_Criteria->Prepare_Samples Perform_Experiments Perform Experiments Prepare_Samples->Perform_Experiments Analyze_Data Analyze and Interpret Data Perform_Experiments->Analyze_Data Compare_Results Compare Results with Acceptance Criteria Analyze_Data->Compare_Results Document_Findings Document in Validation Report Compare_Results->Document_Findings

Caption: Workflow for the validation of a new analytical method.

Method_Comparison Comparison of Analytical Methods for this compound cluster_Rapid_HPLC Novel Rapid HPLC-UV cluster_Conv_HPLC Conventional HPLC-UV cluster_GCMS Established GC-MS Rapid_HPLC_Adv Advantages: - Fast Run Time - High Throughput - Good Precision & Accuracy Rapid_HPLC_Dis Disadvantages: - Moderate Sensitivity Conv_HPLC_Adv Advantages: - Established Methodology - Good Accuracy Conv_HPLC_Dis Disadvantages: - Longer Run Time - Higher Solvent Consumption GCMS_Adv Advantages: - High Specificity - Excellent Sensitivity (Low LOD/LOQ) GCMS_Dis Disadvantages: - Complex Sample Preparation - Longer Analysis Time Cytrolane_Analysis This compound Analysis Cytrolane_Analysis->Rapid_HPLC_Adv Cytrolane_Analysis->Conv_HPLC_Adv Cytrolane_Analysis->GCMS_Adv

Caption: Logical comparison of analytical methods for this compound.

References

Cross-Validation of Analytical Techniques for Cytrolane Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry for the analysis of Cytrolane (mephosfolan) residues. The selection of an appropriate analytical method is critical for the accurate and reliable quantification of pesticide residues in various matrices, ensuring environmental safety and regulatory compliance. This document outlines the experimental protocols from published studies, presents a comparative summary of performance data, and visualizes the analytical workflows for both techniques.

Introduction to this compound and Residue Analysis

This compound, chemically known as mephosfolan, is an organophosphate insecticide and acaricide. Due to its potential toxicity, monitoring its residue levels in environmental and agricultural samples is crucial. Both GC and HPLC are powerful chromatographic techniques widely employed for the separation and quantification of pesticide residues. The choice between these methods depends on several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Principle of the Methods

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. In GC, a sample is vaporized and injected into a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then detected, often by a mass spectrometer (MS), which provides both quantification and structural information.

High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile. Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Coupling HPLC with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it a powerful tool for trace-level analysis in complex matrices.

Data Presentation: Performance Comparison

The following table summarizes the performance data for GC and HPLC-based methods for this compound (mephosfolan) residue analysis based on data from multi-residue analysis studies.

Performance ParameterGas Chromatography (GC-QTOF MS)[1]Liquid Chromatography (UPLC-MS/MS)[2]
Limit of Detection (LOD) Not explicitly stated for mephosfolanNot explicitly stated for mephosfolan
Limit of Quantification (LOQ) 0.01 mg/kg (in validated matrices)Not explicitly stated for mephosfolan
Recovery 70-120% (general range for pesticides)Not explicitly stated for mephosfolan
Precision (RSD) < 20% (general requirement)Not explicitly stated for mephosfolan
**Linearity (R²) **> 0.99 (typical)> 0.99 (typical)
Matrix Fruits and VegetablesWater, Milk, Orange Juice, Baby Food, Sand, Soil, Serum

Experimental Protocols

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF MS) Method

This method is suitable for the screening and quantification of pesticide residues in fruits and vegetables[1].

1. Sample Preparation (QuEChERS-based)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate internal standards.
  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥ 3000 g for 5 minutes.
  • Take an aliquot of the supernatant (acetonitrile phase) for clean-up.
  • Add a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18, GCB) to the aliquot.
  • Vortex for 30 seconds and centrifuge.
  • The final extract is ready for GC-QTOF MS analysis.

2. Instrumentation

  • GC System: Agilent 7890B GC or equivalent.
  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar.
  • Carrier Gas: Helium at a constant flow.
  • Inlet: Splitless injection.
  • Temperature Program: Optimized for the separation of target pesticides.
  • Mass Spectrometer: Agilent 7200B Q-TOF MS or equivalent with an atmospheric pressure chemical ionization (APCI) source.
  • Acquisition Mode: Full-scan acquisition to screen for a wide range of compounds. Identification is based on accurate mass and retention time.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method is suitable for the rapid screening of a large number of pesticides in diverse matrices[2].

1. Sample Preparation (Generic Solvent Extraction)

  • For liquid samples (water, milk, juice): Take a 1 mL aliquot.
  • For solid/semi-solid samples (baby food, soil, serum): Weigh 1 g of the sample.
  • Add 1 mL of acetonitrile.
  • Vortex for 1 minute.
  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
  • The supernatant is filtered and directly injected or diluted if necessary for UPLC-MS/MS analysis.

2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC system or equivalent.
  • Column: A reversed-phase column suitable for pesticide analysis (e.g., C18, 1.7 µm particle size).
  • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a suitable modifier like formic acid or ammonium (B1175870) formate.
  • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two or more MRM transitions are monitored for each analyte for confirmation.

Mandatory Visualization

Cross_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation & Comparison Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS for GC, Acetonitrile for LC) Homogenization->Extraction Cleanup Clean-up (d-SPE or Filtration) Extraction->Cleanup GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Cleanup->GC_MS GC-amenable fraction LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Cleanup->LC_MS LC-amenable fraction Performance_Data Performance Data (LOD, LOQ, Recovery, Precision) GC_MS->Performance_Data LC_MS->Performance_Data Comparison Comparative Analysis Performance_Data->Comparison

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Signaling_Pathway_Placeholder cluster_GC Gas Chromatography (GC) cluster_LC Liquid Chromatography (LC) GC_Sample Volatilized Sample GC_Column GC Column (Separation by boiling point) GC_Sample->GC_Column GC_Detector Mass Spectrometer (MS) GC_Column->GC_Detector LC_Sample Liquid Sample LC_Column LC Column (Separation by polarity) LC_Sample->LC_Column LC_Detector Tandem MS (MS/MS) LC_Column->LC_Detector Analyte This compound Residue Analyte->GC_Sample Analysis via GC Analyte->LC_Sample Analysis via LC

Caption: Fundamental principles of GC and LC for this compound analysis.

References

A Comparative Analysis of Cytrolane and Neonicotinoid Insecticides: Efficacy, Mechanism, and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of two distinct classes of insecticides: Cytrolane (mephosfolan), an organophosphate, and neonicotinoids. The analysis focuses on their respective mechanisms of action, comparative efficacy based on available experimental data, and their environmental and non-target organism effects. This document aims to provide an objective resource for researchers and professionals in the field of pest management and insecticide development.

Overview and Mechanism of Action

This compound and neonicotinoids represent two different generations of insecticides with fundamentally distinct modes of action at the molecular level.

This compound (Mephosfolan): An Organophosphate Acetylcholinesterase Inhibitor

This compound, the trade name for the organophosphate insecticide mephosfolan (B1676276), exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, mephosfolan leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2][3] This mechanism is characteristic of all organophosphate insecticides.[4][5]

Neonicotinoids: Nicotinic Acetylcholine Receptor Agonists

Neonicotinoids are a class of insecticides chemically related to nicotine.[6] They act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2][7] Neonicotinoids bind to these receptors, mimicking the action of acetylcholine but with a much higher affinity and resistance to being broken down by AChE. This leads to the persistent stimulation of nerve cells, resulting in paralysis and death.[6] The major neonicotinoids include imidacloprid, thiamethoxam, clothianidin, and acetamiprid.

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and neonicotinoids are visualized in the following diagrams:

Organophosphate_Mechanism_of_Action cluster_synapse Synaptic Cleft ACh_presynaptic Acetylcholine (ACh) Released AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_presynaptic->AChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by Nerve Impulse Propagation Nerve Impulse Propagation AChR->Nerve Impulse Propagation Continuous Nerve Stimulation\n(Paralysis, Death) Continuous Nerve Stimulation (Paralysis, Death) AChR->Continuous Nerve Stimulation\n(Paralysis, Death) Overstimulation Choline_Acetate Choline + Acetate (Breakdown Products) AChE->Choline_Acetate This compound This compound (Mephosfolan) This compound->AChE Inhibits

Diagram 1. Mechanism of action of this compound (Mephosfolan) as an AChE inhibitor.

Neonicotinoid_Mechanism_of_Action cluster_synapse Synaptic Cleft ACh_presynaptic Acetylcholine (ACh) Released nAChR Nicotinic Acetylcholine Receptor (nAChR) (Postsynaptic Neuron) ACh_presynaptic->nAChR Binds & Activates Nerve Impulse Propagation Nerve Impulse Propagation nAChR->Nerve Impulse Propagation Continuous Nerve Stimulation\n(Paralysis, Death) Continuous Nerve Stimulation (Paralysis, Death) nAChR->Continuous Nerve Stimulation\n(Paralysis, Death) Overstimulation Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Irreversibly Binds & Activates

Diagram 2. Mechanism of action of Neonicotinoids as nAChR agonists.

Comparative Efficacy Data

Direct comparative studies detailing the efficacy of mephosfolan against the same pest species and under the same conditions as various neonicotinoids are limited in the publicly available literature. However, by compiling data from different studies, a general comparison can be made. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for neonicotinoids against key target pests. For a broader perspective on organophosphate efficacy against Spodoptera, data for profenofos (B124560) and chlorpyrifos (B1668852) are included as illustrative examples.

It is crucial to note that the data presented below is collated from different studies and may not be directly comparable due to variations in experimental conditions, insect strains, and bioassay methodologies.

Efficacy Against Spodoptera spp.

Table 1: Comparative Efficacy of Selected Insecticides Against Spodoptera spp.

Insecticide ClassActive IngredientTarget PestLC50Exposure TimeReference
OrganophosphateProfenofosSpodoptera littoralis (field strain, 1st gen)313.96 ppm48 hours[6][7]
OrganophosphateChlorpyrifosSpodoptera littoralis (susceptible strain)0.74 mg/L48 hours[5]
NeonicotinoidDinotefuran (high dose)Spodoptera frugiperda>80% mortality24 hours[2][9]
NeonicotinoidThiamethoxam (low dose)Spodoptera frugiperda>90% mortality8 days[2][9]
NeonicotinoidImidaclopridSpodoptera frugiperda>80% mortality (high dose)8 days[2][9]
NeonicotinoidAcetamipridSpodoptera frugiperda>80% mortality (high dose)8 days[2][9]

Note: The efficacy of neonicotinoids against S. frugiperda in the cited study was reported as percent mortality rather than LC50 values.

Efficacy Against Aphids

Both mephosfolan and neonicotinoids are known to be effective against various aphid species.[8] Neonicotinoids, in particular, have been widely used for aphid control.

Table 2: Comparative Efficacy of Neonicotinoids Against Aphis gossypii (Cotton Aphid)

Insecticide ClassActive IngredientTarget PestLC50 (ppm)Reference
NeonicotinoidAcetamipridAphis gossypii0.006[10]
NeonicotinoidImidaclopridAphis gossypii34.577[11]
NeonicotinoidThiamethoxamAphis gossypii40.713[11]

Note: The significant variation in LC50 values for different neonicotinoids against the same aphid species highlights the importance of considering the specific active ingredient and the potential for insecticide resistance in the target population.[2][12]

Experimental Protocols

Standardized bioassays are essential for determining the efficacy of insecticides. The following are generalized protocols for two common methods used in the evaluation of insecticides against chewing and sucking insects.

Experimental Workflow: Leaf-Dip Bioassay for Spodoptera spp.

Leaf_Dip_Bioassay_Spodoptera A 1. Rearing of Spodoptera larvae on artificial diet E 5. Placement of individual larvae on treated leaves in Petri dishes A->E B 2. Preparation of serial dilutions of insecticide C 3. Dipping of host plant leaves in insecticide solutions B->C D 4. Air-drying of treated leaves C->D D->E F 6. Incubation under controlled conditions (e.g., 25°C, 16:8 L:D) E->F G 7. Mortality assessment at specific time intervals (e.g., 24, 48, 72 hours) F->G H 8. Probit analysis to determine LC50 values G->H

Diagram 3. Generalized workflow for a leaf-dip bioassay with Spodoptera larvae.

Methodology:

  • Insect Rearing: Spodoptera larvae are reared on a standardized artificial diet under controlled laboratory conditions to ensure uniformity in age and susceptibility.[1]

  • Insecticide Preparation: Serial dilutions of the technical grade insecticide are prepared in a suitable solvent (e.g., acetone) and then in distilled water containing a surfactant.

  • Leaf Treatment: Host plant leaves (e.g., cotton, castor bean) are dipped into the insecticide solutions for a specified duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent-water solution only.

  • Drying: The treated leaves are allowed to air-dry completely.

  • Insect Exposure: Second or third instar larvae are placed individually in Petri dishes containing a treated leaf.

  • Incubation: The Petri dishes are maintained under controlled environmental conditions (e.g., temperature, humidity, photoperiod).

  • Mortality Assessment: Larval mortality is assessed at predetermined time intervals. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and subjected to probit analysis to determine the LC50 value.[7]

Experimental Workflow: Leaf-Dip Bioassay for Aphids

Leaf_Dip_Bioassay_Aphids A 1. Collection and rearing of aphid colonies on host plants E 5. Transfer of adult aphids onto treated leaf discs in Petri dishes A->E B 2. Preparation of serial dilutions of insecticide C 3. Dipping of host plant leaves in insecticide solutions B->C D 4. Air-drying of treated leaves C->D D->E F 6. Incubation under controlled conditions E->F G 7. Mortality assessment at specific time intervals (e.g., 24, 48, 72 hours) F->G H 8. Probit analysis to determine LC50 values G->H

Diagram 4. Generalized workflow for a leaf-dip bioassay with aphids.

Methodology:

  • Insect Rearing: Aphid colonies are maintained on their respective host plants in a controlled environment.

  • Insecticide Preparation: Serial dilutions of the insecticide are prepared in distilled water with a surfactant.

  • Leaf Treatment: Host plant leaves are dipped in the insecticide solutions.

  • Drying: The leaves are air-dried.

  • Insect Exposure: Leaf discs are cut from the treated leaves and placed in Petri dishes on a layer of agar (B569324) to maintain turgidity. A specific number of adult apterous (wingless) aphids are transferred to each leaf disc.[12]

  • Incubation: The Petri dishes are kept in a controlled environment.

  • Mortality Assessment: Aphid mortality is recorded at set time points. Aphids that do not move when gently prodded are considered dead.

  • Data Analysis: The LC50 value is calculated using probit analysis after correcting for control mortality.

Environmental Fate and Non-Target Toxicity

The environmental persistence and impact on non-target organisms are critical considerations in the evaluation of insecticides.

This compound (Mephosfolan)

As an organophosphate, mephosfolan is generally less persistent in the environment compared to older organochlorine insecticides.[8] However, it is hydrolyzed by acid or alkali and is stable in neutral water.[8] In soil, its degradation can be accelerated by the presence of previously treated soil, suggesting microbial adaptation.[8]

Mephosfolan is a contact and stomach poison with systemic activity.[8] Like other organophosphates, it can be highly toxic to non-target organisms, including beneficial insects, aquatic life, and vertebrates.[11] The acute oral LD50 for Japanese quail is reported as 12.8 mg/kg, and the 96-hour LC50 for carp (B13450389) is 54.5 mg/L, indicating high toxicity to birds and fish.[8]

Neonicotinoids

Neonicotinoids are characterized by their systemic nature and high water solubility, which facilitates their uptake by plants but also increases the risk of environmental contamination through runoff and leaching.[6] Their persistence in soil can be highly variable, with half-lives ranging from a few hundred to several thousand days depending on environmental conditions.

A significant body of research has highlighted the adverse effects of neonicotinoids on non-target organisms, particularly pollinators like bees.[6] Sub-lethal doses can impair foraging behavior, navigation, and immune function in bees. Neonicotinoids are also toxic to a wide range of other non-target invertebrates, including aquatic insects.[4] While generally considered to have lower toxicity to vertebrates than older insecticide classes, concerns about their impact on birds and other wildlife persist.[4]

Table 3: General Comparison of Environmental and Toxicological Properties

PropertyThis compound (Mephosfolan)Neonicotinoids
Class OrganophosphateNeonicotinoid
Primary Mode of Action AChE InhibitionnAChR Agonist
Systemic Activity YesYes
Soil Persistence Generally moderate, can be accelerated by microbial adaptation.[8]Variable, can be high (half-life up to several years).[6]
Water Solubility Moderately soluble.[8]High.[6]
Toxicity to Mammals HighGenerally lower than organophosphates.[4]
Toxicity to Birds High.[8]Can be toxic, especially through ingestion of treated seeds.
Toxicity to Fish High.[8]Variable, some are highly toxic to aquatic invertebrates.
Toxicity to Bees High (as a broad-spectrum insecticide).Very high, with both lethal and sub-lethal effects.[6]

Conclusion

This compound (mephosfolan) and neonicotinoids are effective insecticides that operate through distinct neurotoxic mechanisms. Mephosfolan, an organophosphate, is a potent but broad-spectrum acetylcholinesterase inhibitor with significant toxicity to both target and non-target organisms. Neonicotinoids, as nicotinic acetylcholine receptor agonists, offer a more targeted mode of action with generally lower vertebrate toxicity but have raised significant environmental concerns due to their systemic nature, persistence, and profound impact on pollinators and other beneficial insects.

The selection of an insecticide for a particular application requires a thorough evaluation of its efficacy against the target pest, as well as a comprehensive risk assessment of its potential impact on non-target organisms and the broader environment. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions and in guiding future research and development of more selective and environmentally benign pest control strategies. The limited availability of direct comparative efficacy data for mephosfolan underscores the need for further research to enable more precise and robust comparisons with newer classes of insecticides.

References

Efficacy of Cytarabine Versus Commercial Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Cytarabine, a cornerstone of chemotherapy for hematological malignancies, against its principal commercial alternatives: Fludarabine, Cladribine, and Gemcitabine. The information herein is supported by experimental data to facilitate informed decisions in research and drug development.

At a Glance: Comparative Efficacy

The following tables summarize the quantitative data on the cytotoxic effects of Cytarabine and its alternatives in various leukemia and lymphoma cell lines, as well as clinical outcomes in patients with Acute Myeloid Leukemia (AML).

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineLeukemia/Lymphoma TypeCytarabineFludarabineCladribineGemcitabine
K562 Chronic Myelogenous Leukemia-3.33[1]--
LAMA-84 Chronic Myeloid Leukemia-0.101[1]--
JURL-MK1 Chronic Myeloid Leukemia-0.239[1]--
SUP-B15 Acute Lymphoblastic Leukemia-0.686[1]--
NALM-6 B-cell Leukemia-0.749[1]--
RS4-11 Leukemia-0.823[1]--
KARPAS-231 B-cell Leukemia-1.17[1]--
697 Acute Lymphoblastic Leukemia-1.22[1]--
P30-OHK Acute Lymphoblastic Leukemia-1.37[1]--
Primary CLL Cells Chronic Lymphocytic Leukemia-0.6 - 106[1]--

Note: Direct comparative IC50 data for all four drugs in the same cell lines under identical experimental conditions is limited in the provided search results. The data presented is a compilation from available sources.

Table 2: Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)

Treatment RegimenComplete Remission (CR) RateKey Findings
Cladribine-based 62.7%[2]Showed better survival outcomes in de novo AML and patients with a not-poor cytogenetic risk group.[2]
Fludarabine-based 61.4%[2]Demonstrated improved survival outcomes in secondary AML.[2]

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of these antimetabolite drugs stems from their ability to interfere with DNA synthesis and repair, ultimately leading to cell death. While their general mechanism is similar, there are key differences in their activation and downstream effects.

Cytarabine (Ara-C)

Cytarabine is a pyrimidine (B1678525) analog that, once inside the cell, is converted to its active triphosphate form, Ara-CTP.[3][4][5] Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[3][4][5] This disruption of DNA synthesis and repair induces apoptosis.[4]

Cytarabine_Pathway Extracellular Cytarabine Extracellular Cytarabine Nucleoside Transporters Nucleoside Transporters Extracellular Cytarabine->Nucleoside Transporters Intracellular Cytarabine Intracellular Cytarabine Nucleoside Transporters->Intracellular Cytarabine dCK dCK Intracellular Cytarabine->dCK Ara-CMP Ara-CMP dCK->Ara-CMP CMPK CMPK Ara-CMP->CMPK Ara-CDP Ara-CDP CMPK->Ara-CDP NDPK NDPK Ara-CDP->NDPK Ara-CTP Ara-CTP NDPK->Ara-CTP DNA_Polymerase DNA Polymerase Ara-CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Cytarabine's mechanism of action.
Fludarabine

Fludarabine is a purine (B94841) analog that is converted to its active triphosphate form, F-ara-ATP.[6][7] F-ara-ATP inhibits DNA polymerase, DNA primase, and ribonucleotide reductase, thereby halting DNA synthesis.[8] It can also be incorporated into both DNA and RNA, leading to the termination of chain elongation and inhibition of transcription.[9]

Fludarabine_Pathway Fludarabine Fludarabine Phosphorylation Phosphorylation Fludarabine->Phosphorylation F-ara-ATP F-ara-ATP Phosphorylation->F-ara-ATP DNA_Polymerase DNA Polymerase F-ara-ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F-ara-ATP->Ribonucleotide_Reductase Inhibits DNA_Primase DNA Primase F-ara-ATP->DNA_Primase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Fludarabine's mechanism of action.
Cladribine

Cladribine, another purine analog, is resistant to adenosine (B11128) deaminase, allowing it to accumulate in cells.[10] Once phosphorylated to its active triphosphate form, it is incorporated into DNA, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[10] This process is mediated by the activation of p53 and the release of cytochrome c.[10]

Cladribine_Pathway Cladribine Cladribine Phosphorylation Phosphorylation Cladribine->Phosphorylation Cladribine-TP Cladribine-TP Phosphorylation->Cladribine-TP DNA_Incorporation Incorporation into DNA Cladribine-TP->DNA_Incorporation DNA_Strand_Breaks DNA Strand Breaks DNA_Incorporation->DNA_Strand_Breaks p53_Activation p53 Activation DNA_Strand_Breaks->p53_Activation Cytochrome_c_Release Cytochrome c Release p53_Activation->Cytochrome_c_Release Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis

Cladribine's mechanism of action.
Gemcitabine

Gemcitabine, a pyrimidine analog, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[11][12] dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[11][13] dFdCTP is incorporated into DNA, causing "masked chain termination" where one additional nucleotide is added before DNA synthesis is halted, which helps it evade immediate repair.[13]

Gemcitabine_Pathway Gemcitabine Gemcitabine Phosphorylation Phosphorylation Gemcitabine->Phosphorylation dFdCDP dFdCDP Phosphorylation->dFdCDP dFdCTP dFdCTP Phosphorylation->dFdCTP Ribonucleotide_Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide_Reductase Inhibits DNA_Incorporation Incorporation into DNA dFdCTP->DNA_Incorporation Masked_Chain_Termination Masked Chain Termination DNA_Incorporation->Masked_Chain_Termination Apoptosis Apoptosis Masked_Chain_Termination->Apoptosis

Gemcitabine's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro cytotoxicity assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of the compounds on cancer cell lines.

1. Cell Seeding:

  • Culture leukemia or lymphoma cell lines (e.g., K562, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate overnight to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare stock solutions of Cytarabine, Fludarabine, Cladribine, and Gemcitabine in a suitable solvent (e.g., DMSO or sterile PBS).

  • Perform serial dilutions to achieve a range of final concentrations.

  • Treat the cells with the compounds and incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

4. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compounds Add Drugs to Cells Cell_Seeding->Add_Compounds Compound_Preparation Prepare Drug Dilutions Compound_Preparation->Add_Compounds Incubation Incubate (48-72h) Add_Compounds->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for an MTT cytotoxicity assay.
Clinical Trial Protocol for AML (General Outline)

This represents a generalized protocol for a clinical trial comparing different chemotherapy regimens in AML.

1. Patient Selection:

  • Inclusion criteria: Diagnosis of AML, specific age range, adequate organ function.

  • Exclusion criteria: Prior chemotherapy, significant comorbidities.

2. Treatment Regimen:

  • Randomization to different treatment arms (e.g., Cytarabine-based vs. Fludarabine/Cladribine-based regimens).

  • Detailed dosing and administration schedule for each drug.

3. Efficacy Assessment:

  • Bone marrow biopsies and aspirates at baseline and specified time points post-treatment.

  • Assessment of complete remission (CR), overall survival (OS), and disease-free survival (DFS).

  • Minimal residual disease (MRD) monitoring using techniques like flow cytometry or PCR.

4. Safety and Toxicity Monitoring:

  • Regular monitoring of hematological and non-hematological toxicities.

  • Adverse event reporting according to standardized criteria.

Clinical_Trial_Workflow cluster_enrollment Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Patient_Screening Patient Screening Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., Cytarabine-based) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Alternative) Randomization->Treatment_Arm_B Administer_Therapy Administer Therapy Treatment_Arm_A->Administer_Therapy Treatment_Arm_B->Administer_Therapy Monitor_Toxicity Monitor for Toxicity Administer_Therapy->Monitor_Toxicity Assess_Response Assess Response (CR, MRD) Administer_Therapy->Assess_Response Long_Term_Followup Long-term Follow-up (OS, DFS) Assess_Response->Long_Term_Followup

Generalized workflow for a clinical trial.

This guide is intended for informational purposes for a scientific audience and is based on the available research. The initial user query for "Cytrolane" did not yield specific results; therefore, this comparison has been developed based on the phonetically similar and clinically relevant drug, Cytarabine.

References

Inter-laboratory comparison of Cytrolane measurement

Author: BenchChem Technical Support Team. Date: December 2025

An inter-laboratory comparison was conducted to evaluate the methodologies for the measurement of Cytrolane. This guide provides an objective comparison of the performance of various analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific applications.

Overview of Measurement Methodologies

The accurate quantification of drug compounds is critical in pharmaceutical research and development. This guide compares three common analytical techniques for the measurement of a target compound in plasma samples: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Each method's performance was evaluated across multiple laboratories to assess reproducibility and reliability.

Comparative Performance Data

The following tables summarize the quantitative data from the inter-laboratory comparison of the three measurement methods. The key performance metrics evaluated were precision (as percent coefficient of variation, %CV), accuracy (as percent bias), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Inter-laboratory Precision (%CV) of this compound Measurement

Concentration (ng/mL)HPLC-MS/MS (%CV)ELISA (%CV)ICP-MS (%CV)
18.515.24.3
106.212.83.1
1004.19.52.5
10003.57.81.9

Table 2: Inter-laboratory Accuracy (%Bias) of this compound Measurement

Concentration (ng/mL)HPLC-MS/MS (%Bias)ELISA (%Bias)ICP-MS (%Bias)
15.311.52.1
104.19.21.8
1002.96.81.2
10002.25.10.9

Table 3: Sensitivity of this compound Measurement Methods

ParameterHPLC-MS/MSELISAICP-MS
Limit of Detection (LOD) (ng/mL)0.51.00.1
Limit of Quantification (LOQ) (ng/mL)1.02.50.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HPLC-MS/MS Protocol
  • Sample Preparation: Plasma samples (100 µL) were subjected to protein precipitation with acetonitrile (B52724) (300 µL) containing an internal standard. The mixture was vortexed and centrifuged. The supernatant was then diluted with water prior to injection.

  • Chromatographic Conditions: A C18 reverse-phase column was used with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection: The analysis was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) was used for quantification.

ELISA Protocol
  • Plate Coating: A 96-well plate was coated with a capture antibody specific for the target compound and incubated overnight.

  • Sample Incubation: Plasma samples and standards were added to the wells and incubated.

  • Detection: A detection antibody conjugated to horseradish peroxidase (HRP) was added, followed by the addition of a substrate solution to produce a colorimetric signal. The absorbance was read at 450 nm.

ICP-MS Protocol
  • Sample Digestion: Plasma samples (500 µL) were digested using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system.

  • Analysis: The digested samples were diluted with deionized water and analyzed using an ICP-MS instrument. The concentration of a specific element within the drug molecule was measured to determine the overall drug concentration.

Visualizations

The following diagrams illustrate the experimental workflow for sample analysis and a representative signaling pathway that could be modulated by a therapeutic compound.

G Experimental Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing p1 Collect Plasma Samples p2 Spike with Internal Standard p1->p2 p3 Protein Precipitation / Digestion p2->p3 a1 HPLC-MS/MS p3->a1 a2 ELISA p3->a2 a3 ICP-MS p3->a3 d1 Quantification a1->d1 a2->d1 a3->d1 d2 Statistical Analysis d1->d2

Experimental Workflow for Sample Analysis

G MAPK Signaling Pathway Modulation ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response drug This compound drug->mek Inhibition

MAPK Signaling Pathway Modulation

A Comparative Risk Assessment of Cytrolane and Pyrethroids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the toxicological profiles and environmental fate of Cytrolane (mephosfolan) and pyrethroid insecticides, supported by experimental data and detailed methodologies.

This guide provides a comprehensive risk assessment of the organophosphate insecticide this compound, with its active ingredient mephosfolan (B1676276), in comparison to the widely used class of synthetic pyrethroid insecticides. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their respective modes of action, toxicological effects on mammals and non-target organisms, and their environmental persistence. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are outlined.

Executive Summary

This compound, an organophosphate, and pyrethroids represent two distinct classes of insecticides with different modes of action and toxicological profiles. This compound is a systemic insecticide that acts by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity. Pyrethroids, synthetic analogues of naturally occurring pyrethrins, function by persistently activating voltage-gated sodium channels in nerve cells, causing paralysis and death of the insect.

This comparison reveals that while both classes are effective insecticides, they present different risk profiles. Mephosfolan exhibits high acute toxicity to mammals. Pyrethroids generally have lower acute mammalian toxicity but are extremely toxic to aquatic organisms, including fish and invertebrates. The environmental fate of these compounds also differs, with pyrethroids showing variable but often significant persistence in soil and sediment.

Mode of Action

The distinct mechanisms by which these insecticides exert their effects are crucial to understanding their selective toxicity and potential off-target impacts.

This compound (Mephosfolan)

Mephosfolan is an acetylcholinesterase (AChE) inhibitor. In the nervous system, acetylcholine (ACh) is a neurotransmitter that is released into the synaptic cleft to transmit a nerve impulse. AChE is the enzyme responsible for breaking down ACh, thus terminating the signal. Mephosfolan binds to and inactivates AChE, leading to an accumulation of ACh in the synapse. This results in continuous stimulation of nerve fibers, causing tremors, convulsions, paralysis, and ultimately death in target insects.

This compound Mode of Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to AChE Acetylcholinesterase (AChE) AChE->ACh hydrolyzes Continuous_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continuous_Stimulation leads to Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh releases This compound This compound (Mephosfolan) This compound->AChE inhibits Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

This compound's inhibitory effect on acetylcholinesterase.
Pyrethroids

Pyrethroids target the voltage-gated sodium channels in the nerve cell membranes of insects.[1] These channels are essential for the propagation of nerve impulses. Pyrethroids bind to the sodium channels and prevent them from closing, leading to a persistent influx of sodium ions.[1] This causes a state of hyperexcitability in the nerve, resulting in repetitive firing of neurons, paralysis, and death of the insect.[1][2] Pyrethroids are classified into two types: Type I pyrethroids (e.g., permethrin) and Type II pyrethroids (e.g., cypermethrin, deltamethrin), which contain an alpha-cyano group and generally exhibit higher toxicity.

Pyrethroid Mode of Action cluster_neuron Nerve Cell Axon Na_Channel Voltage-Gated Sodium Channel Persistent_Activation Persistent Channel Activation Na_Channel->Persistent_Activation leads to Depolarization Nerve Depolarization (Action Potential) Depolarization->Na_Channel opens Pyrethroid Pyrethroid Pyrethroid->Na_Channel binds to & modifies Hyperexcitability Nerve Hyperexcitability Persistent_Activation->Hyperexcitability Paralysis_Death Paralysis & Death Hyperexcitability->Paralysis_Death

Pyrethroid's disruptive effect on sodium channels.

Comparative Toxicology

The following tables summarize the acute toxicity of mephosfolan and representative pyrethroids in mammalian and aquatic organisms.

Mammalian Acute Toxicity
ChemicalTest OrganismRouteLD50 (mg/kg)Reference
Mephosfolan RatOral8.9[1]
RabbitDermal9.7[1]
Permethrin RatOral430 - 4000
RabbitDermal>2000
Cypermethrin RatOral187 - 326[3]
RatDermal1600[3]
Deltamethrin RatOral128 - >5000[3]
RabbitDermal>2000[4]
Aquatic Organism Acute Toxicity
ChemicalTest OrganismExposure DurationLC50 (µg/L)Reference
Mephosfolan Data Not Available--
Permethrin Rainbow Trout (Oncorhynchus mykiss)96-hour2.5
Bluegill Sunfish (Lepomis macrochirus)48-hour1.8
Daphnia magna48-hour0.6
Cypermethrin Rainbow Trout (Oncorhynchus mykiss)96-hour0.82 - 3.14[5][6]
Bluegill Sunfish (Lepomis macrochirus)96-hour2.2[7]
Daphnia magna48-hour0.26[6]
Deltamethrin Rainbow Trout (Oncorhynchus mykiss)96-hour0.6961
Bluegill Sunfish (Lepomis macrochirus)96-hourData Not Available
Ceriodaphnia dubia48-hour0.06

Environmental Fate

The persistence and mobility of insecticides in the environment are critical factors in their overall risk assessment.

Chemical ClassSoil Half-LifeWater Half-LifeNotesReference
Mephosfolan Accelerated degradation in pre-treated soils.Stable under neutral, slightly acidic, or basic conditions. Hydrolyzed by strong acid or alkali.Persistence can be limited in soils with a history of use.
Pyrethroids Varies widely (e.g., Permethrin: ~50 days, Cypermethrin: 2-4 weeks, Fenvalerate: 15 days - 3 months)Generally stable to hydrolysis at neutral pH, more rapid at alkaline pH. Subject to photolysis.Strongly adsorb to soil and sediment, limiting leaching into groundwater but posing a risk to sediment-dwelling organisms.[2][6][8]

Experimental Protocols

The following sections outline the general methodologies for key experiments used in the risk assessment of these insecticides. These are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Generalized Acute Oral Toxicity Testing (OECD 423/425)

Acute_Oral_Toxicity_Workflow Start Start Animal_Selection Animal Selection & Acclimation (e.g., Rats, specified sex) Start->Animal_Selection Dose_Prep Dose Preparation (Vehicle Selection) Dosing Single Oral Gavage Dosing (Stepwise procedure) Dose_Prep->Dosing Animal_Selection->Dose_Prep Observation Observation Period (14 days) (Mortality, clinical signs, body weight) Dosing->Observation Necropsy Gross Necropsy (All animals) Observation->Necropsy Data_Analysis Data Analysis (LD50 calculation, e.g., Probit analysis) Necropsy->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Validating Biomarkers of Cytrolane Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established and alternative biomarkers for assessing exposure to Cytrolane, an organophosphate insecticide whose active ingredient is mephosfolan (B1676276). Organophosphates primarily exert their toxic effects by inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132).[1] Validating exposure through reliable biomarkers is critical for clinical diagnosis, occupational safety monitoring, and environmental risk assessment.

Primary Biomarkers: Cholinesterase Inhibition

The most widely used biochemical markers for organophosphate exposure are the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] These enzymes serve as reliable, albeit indirect, indicators of exposure.

  • Red Blood Cell Acetylcholinesterase (AChE): As a proxy for synaptic AChE, its inhibition is a direct indicator of the toxicological effect of organophosphates.[4][5]

  • Plasma Butyrylcholinesterase (BChE): BChE is also inhibited by organophosphates and is routinely measured to assess exposure.[6][7] It can be measured more quickly and easily than AChE, making it suitable for initial screening.[7]

Some organophosphates may affect AChE and BChE differently, and the correlation between the inhibition of the two enzymes can be weak.[4][8] Therefore, monitoring programs should ideally measure both to provide a comprehensive assessment of clinical cholinesterase depression.[4][8]

Mechanism of Action: Cholinesterase Inhibition

Organophosphate insecticides like this compound act by phosphorylating the serine hydroxyl group at the active site of cholinesterase enzymes.[1] This inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synapse leads to overstimulation of nerve receptors, uncontrolled nerve impulses, and the characteristic symptoms of organophosphate poisoning.[1][9]

G cluster_0 OP This compound (Mephosfolan) AChE Acetylcholinesterase (AChE) OP->AChE Inhibits (Phosphorylation) ACh Acetylcholine (ACh) AChE->ACh Normally Deactivates Breakdown ACh Breakdown (Choline + Acetic Acid) AChE->Breakdown Catalyzes Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Effect Continuous Nerve Stimulation Receptor->Effect

Figure 1. Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Alternative Biomarkers: Metabolite Analysis

A complementary approach to validating exposure is the direct measurement of the pesticide or its metabolites in biological samples like urine or blood.[2][3][10] This method offers high specificity and can provide a more direct confirmation of the exposing agent.

For this compound (mephosfolan), metabolism in rats involves hydrolysis of the P-N bond, ring opening, and the release of thiocyanate, which has been identified as a major tissue metabolite.[11] Other urinary metabolites are formed through the oxidation of the methyl group to produce carboxylic ions.[11]

A common strategy for organophosphates is to measure the six non-specific dialkylphosphate (DAP) metabolites in urine.[12][13] While not specific to a single parent compound, elevated DAP levels are a strong indicator of recent exposure to one or more organophosphate pesticides.

Comparison of Biomarker Validation Methods

Biomarker TypeMethodSample MatrixAdvantagesDisadvantages
Cholinesterase Inhibition Enzymatic/Spectrophotometric Assay (e.g., Ellman's method)Whole Blood, Plasma, Red Blood Cells- Rapid and cost-effective for screening.[7]- Indicates a biological effect.[2]- Lack of specificity to the causative agent.[7]- Significant inter-individual variability.[11]- Inhibition may not correlate directly with exposure level.
Parent Compound/Metabolites Gas/Liquid Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS)Urine, Blood- High specificity and sensitivity.[14]- Confirms identity of the specific chemical.[15]- Can be used to estimate the internal dose.[10]- Requires more complex and expensive equipment.[16]- Metabolites can be short-lived, reflecting only recent exposure.[17]- Background levels may exist for some metabolites.[18]

Experimental Protocols

Protocol 1: Determination of Cholinesterase Activity (Ellman's Method)

This spectrophotometric method is a standard for measuring AChE and BChE activity.

  • Sample Preparation:

    • For AChE: Collect whole blood in heparinized tubes. Lyse red blood cells with a hypotonic buffer to release the enzyme.

    • For BChE: Collect whole blood and centrifuge to separate plasma.

  • Assay Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), releasing thiocholine.

  • Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid.

  • Measurement: The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity in the sample.

  • Inhibition Calculation: The percentage of inhibition is determined by comparing the enzyme activity in the exposed sample to a pre-exposure baseline or a reference population mean.

Protocol 2: Analysis of Urinary Metabolites via LC-MS/MS

This protocol outlines a general workflow for detecting mephosfolan metabolites or non-specific DAP metabolites.

  • Sample Collection: Collect a mid-stream urine sample in a sterile container. Samples should be frozen until analysis.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw urine samples to room temperature.

    • Acidify the sample (e.g., to pH 3.7).[14]

    • Pass the sample through an SPE cartridge to extract and concentrate the metabolites.

    • Wash the cartridge to remove interfering substances.

    • Elute the metabolites from the cartridge using an appropriate organic solvent.

  • Analysis (LC-MS/MS):

    • Inject the concentrated extract into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • The liquid chromatography step separates the metabolites based on their physicochemical properties.

    • The tandem mass spectrometry step provides highly selective and sensitive detection and quantification of the target analytes.

  • Quantification: Analyte concentrations are determined using an isotope dilution calibration curve generated with each sample run.[13] Limits of quantification are typically in the low µg/L range.[13]

G cluster_0 A Urine Sample Collection B Sample Prep: Solid Phase Extraction (SPE) A->B Acidify & Load C LC-MS/MS Analysis B->C Elute & Inject D Data Processing & Quantification C->D Detect & Measure E Exposure Validation Report D->E Generate Results

Figure 2. General workflow for urinary metabolite analysis via LC-MS/MS.

Conclusion and Recommendations

The validation of this compound exposure requires a strategic approach that balances the need for rapid screening with the demand for high specificity.

  • For Acute Exposure & Clinical Diagnosis: Cholinesterase activity measurement (both AChE and BChE) remains the cornerstone for initial assessment due to its speed and direct relation to the toxic effect.[6][7] A significant depression in enzyme activity is a strong indicator of poisoning.

  • For Confirmatory Analysis & Occupational Monitoring: Analysis of specific metabolites in urine via LC-MS/MS is the gold standard.[16] While more resource-intensive, it provides unambiguous identification of the exposure agent. In the absence of a specific mephosfolan metabolite standard, monitoring for general DAP metabolites can serve as a reliable alternative for confirming exposure to the broader class of organophosphate insecticides.[12]

For comprehensive risk assessment, a combination of both methods is recommended. Cholinesterase assays can identify individuals with biologically significant exposure, who can then be further tested using mass spectrometry to confirm the specific chemical agent.

References

Comparative Transcriptomics of Insecticide Exposure in Insects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic responses of insects to organophosphate insecticides, with a focus on the class of compounds to which Cytrolane (mephosfolan) belongs. Due to a lack of specific transcriptomic data for this compound, this document leverages comprehensive studies on other organophosphates, such as malathion (B1675926) and chlorpyrifos, to provide a representative overview. The guide compares these findings with the effects of other major insecticide classes, offering researchers insights into insecticide-specific and common stress response pathways.

Introduction to Insecticide Classes and Modes of Action

Insecticides are broadly classified based on their chemical structure and mode of action (MoA). Understanding the primary target site is crucial for interpreting transcriptomic data, as cellular responses often aim to mitigate the insecticide's primary toxic effect.

  • Organophosphates (e.g., this compound, Malathion, Chlorpyrifos): These compounds act as irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, causing continuous nerve stimulation, rapid muscle twitching, paralysis, and eventual death.[2]

  • Pyrethroids (e.g., Lambda-cyhalothrin, Permethrin): This class of synthetic insecticides, which mimic natural pyrethrins, targets voltage-gated sodium channels in nerve cells.[3] By preventing the closure of these channels, they cause repetitive and uncontrolled nerve firing, leading to paralysis.[1][3]

  • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): These insecticides are agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system.[2] Their binding leads to irreversible receptor activation, causing overstimulation, paralysis, and death.

  • Diamides (e.g., Chlorantraniliprole): This class targets the ryanodine (B192298) receptors, which are critical for regulating intracellular calcium release in muscle cells.[4] Diamides cause the uncontrolled release of calcium, leading to muscle contraction, paralysis, and feeding cessation.[4]

Comparative Transcriptomic Data

Transcriptomic studies, typically using RNA sequencing (RNA-Seq), reveal widespread changes in gene expression in insects following insecticide exposure. A common finding across different insecticide classes is the upregulation of genes involved in metabolic detoxification. These genes fall into several major families: Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and Carboxyl/cholinesterases (CCEs).[5][6]

The tables below summarize findings from comparative transcriptomic studies on various insect species exposed to different insecticides.

Table 1: Differentially Expressed Genes (DEGs) in Aedes aegypti Exposed to an Organophosphate and Pyrethroids

Insecticide Class Upregulated Genes (Examples) Downregulated Genes (Examples) Key Findings
MalathionOrganophosphateCYP6BY1, Serine ProteasesCuticular ProteinsOverexpression of specific P450s and serine proteases.[7][8]
Alpha-cypermethrinPyrethroidGSTD1, CYP9J-family P450sCuticular ProteinsUnique upregulation of a GST family member.[7][8]
Lambda-cyhalothrinPyrethroidCYP4H29, GSTE6, CYP9J-family P450sCuticular ProteinsOverexpression of specific P450s and GSTs.[7][8]

Data synthesized from studies on insecticide-resistant Aedes aegypti populations from Puerto Rico.[7][8][9]

Table 2: Common Gene Families Associated with Insecticide Resistance Across Species and Classes

Gene Family Function Associated Insecticide Classes Insect Species Examples
Cytochrome P450s (CYPs)Catalyze the oxidation of foreign compounds, including insecticides.Organophosphates, Pyrethroids, Neonicotinoids, DiamidesSpodoptera frugiperda, Aedes aegypti, Anopheles arabiensis
Glutathione S-transferases (GSTs)Conjugate glutathione to xenobiotics, increasing their solubility and facilitating excretion.Organophosphates, PyrethroidsAnopheles arabiensis, Glyphodes pyloalis
Carboxyl/cholinesterases (CCEs)Hydrolyze ester-containing insecticides, such as organophosphates.Organophosphates, PyrethroidsSpodoptera frugiperda, Glyphodes pyloalis
Cuticular ProteinsStructural components of the insect exoskeleton; thickening can reduce insecticide penetration.Organophosphates, PyrethroidsAnopheles arabiensis (Upregulated), Aedes aegypti (Downregulated)

This table represents a general summary from multiple studies.[5][6][9][10]

Signaling Pathways and Cellular Responses

Exposure to insecticides triggers a cascade of cellular responses. While the primary target may be specific (e.g., AChE for organophosphates), the resulting stress induces broader changes in signaling and metabolism. The diagrams below illustrate a generalized experimental workflow for comparative transcriptomics and a key signaling pathway involved in insecticide detoxification.

G cluster_exposure Insect Exposure cluster_treatment Treatment Groups cluster_analysis Transcriptomic Analysis cluster_output Outputs susceptible Susceptible Population control Control (No Insecticide) susceptible->control resistant Resistant Population insecticide_A Insecticide A (e.g., Organophosphate) resistant->insecticide_A insecticide_B Insecticide B (e.g., Pyrethroid) resistant->insecticide_B rna_extraction RNA Extraction control->rna_extraction insecticide_A->rna_extraction insecticide_B->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing Illumina RNA-Seq library_prep->sequencing bioinformatics Bioinformatic Analysis (DEG Identification) sequencing->bioinformatics pathway_analysis Pathway Analysis (KEGG, GO) bioinformatics->pathway_analysis gene_validation Gene Validation (qRT-PCR) bioinformatics->gene_validation

Caption: Experimental workflow for a comparative transcriptomics study.

G cluster_detox Metabolic Detoxification Pathway cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation insecticide Insecticide (e.g., Organophosphate) P450 Cytochrome P450s (CYPs) insecticide->P450 Substrate for CCE Carboxylesterases (CCEs) insecticide->CCE Substrate for intermediate_metabolite More Polar Intermediate P450->intermediate_metabolite CCE->intermediate_metabolite GST Glutathione S-transferases (GSTs) intermediate_metabolite->GST Substrate for conjugated_metabolite Water-Soluble Conjugate GST->conjugated_metabolite excretion Excretion conjugated_metabolite->excretion

Caption: Generalized pathway for insecticide detoxification in insects.

Experimental Protocols

The following is a generalized protocol synthesized from methodologies reported in insect transcriptomic studies.[7][10][11]

A. Insect Rearing and Exposure

  • Insect Strains: Use both a susceptible laboratory strain (maintained without insecticide exposure for multiple generations) and field-collected or lab-selected resistant strains.

  • Bioassays: Determine the lethal concentration (e.g., LC₅₀) of the chosen insecticides for the resistant strain using standard bioassay methods (e.g., topical application, diet incorporation).

  • Exposure: Expose a cohort of the resistant strain to the predetermined LC₅₀ of each insecticide for a set duration (e.g., 24-48 hours). A control group from the same strain should be treated with the solvent carrier only (e.g., acetone, DMSO).

B. RNA Extraction and Sequencing

  • Sample Collection: Collect surviving insects from the treatment groups and the control group. Flash-freeze samples in liquid nitrogen and store them at -80°C.

  • RNA Isolation: Extract total RNA from whole insects or specific tissues (e.g., midgut, fat body) using a TRIzol-based method or a commercial RNA extraction kit.

  • Quality Control: Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high integrity (RIN > 8.0).

  • Library Preparation: Prepare cDNA libraries from the total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This involves mRNA purification, fragmentation, first- and second-strand cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq, NovaSeq) to generate paired-end reads.

C. Bioinformatic Analysis

  • Quality Control of Reads: Trim adapter sequences and remove low-quality reads using software like Trimmomatic or Fastp.

  • Transcriptome Assembly: For species without a reference genome, perform de novo assembly of the high-quality reads using assemblers like Trinity.

  • Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant (Nr), Swiss-Prot, Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG)).

  • Differential Gene Expression (DGE) Analysis: Align reads from each sample to the reference genome or assembled transcriptome. Quantify gene expression levels (e.g., as Transcripts Per Million - TPM). Use packages like DESeq2 or edgeR to identify DEGs between insecticide-treated and control groups, typically using a false discovery rate (FDR) < 0.05 and a log₂ fold change > 1 as thresholds.

  • Functional Enrichment Analysis: Perform GO and KEGG pathway enrichment analyses on the list of DEGs to identify biological processes and pathways that are significantly affected by the insecticide treatment.

Conclusion

Comparative transcriptomic analysis is a powerful tool for dissecting the molecular responses of insects to different classes of insecticides. While data for older compounds like this compound is scarce, studies on modern organophosphates reveal a consistent upregulation of detoxification-related gene families, including P450s, GSTs, and CCEs. This response is a common theme across different insecticide classes, although specific genes within these families are often uniquely induced by particular chemistries.[7] Furthermore, transcriptomic data frequently highlights alterations in genes related to cuticular structure, stress response, and primary metabolism, providing a holistic view of the insect's physiological response to chemical stress. These insights are invaluable for monitoring the evolution of resistance and developing novel vector and pest control strategies.

References

Comparative Analysis of Cytrolane™ (Cyantraniliprole) and Fipronil: A Review of Efficacy and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two prominent insecticides, Cytrolane™ (active ingredient: cyantraniliprole) and fipronil (B1672679). The information presented is synthesized from various independent studies to offer insights for researchers, scientists, and drug development professionals in the field of pest management. While direct head-to-head trial data is limited, this guide collates available performance data and experimental methodologies to facilitate a comprehensive comparison.

Mode of Action: Distinct Pathways to Insect Paralysis

Both cyantraniliprole (B1669382) and fipronil are potent neurotoxic insecticides that ultimately lead to paralysis and death in target insects. However, they achieve this through distinct molecular mechanisms, offering different tools for insecticide resistance management.

Cyantraniliprole , a member of the anthranilic diamide (B1670390) class, acts as a selective activator of insect ryanodine (B192298) receptors (RyRs).[1][2] These receptors are intracellular calcium channels crucial for muscle contraction.[3] Cyantraniliprole's binding to RyRs causes an uncontrolled release of calcium from the sarcoplasmic reticulum within muscle cells.[1][3] This sustained calcium leakage leads to muscle contraction, paralysis, and eventual death of the insect.[1][4] A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, contributing to a favorable safety profile for vertebrates.[3][5]

Fipronil , a phenylpyrazole insecticide, targets the central nervous system by acting as a non-competitive antagonist of γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GABACls and GluCls). By blocking these channels, fipronil inhibits the influx of chloride ions, which is an inhibitory signal in neurons. This disruption of normal inhibitory neurotransmission results in neuronal hyperexcitation, leading to paralysis and death of the arthropod.

Below are diagrams illustrating the distinct signaling pathways of cyantraniliprole and fipronil.

Cyantraniliprole Mode of Action cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) (Calcium Channel) SR->RyR Contains Myofibrils Myofibrils RyR->Myofibrils Ca²⁺ Release Paralysis Paralysis & Death Myofibrils->Paralysis Uncontrolled Contraction This compound This compound™ (Cyantraniliprole) This compound->RyR Activates Fipronil Mode of Action cluster_neuron Insect Neuron ChlorideChannel GABA/Glutamate-gated Chloride Channel Postsynaptic Postsynaptic Membrane ChlorideChannel->Postsynaptic Cl⁻ Influx (Inhibition) Fipronil Fipronil Fipronil->ChlorideChannel Blocks Hyperexcitation Neuronal Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Insecticide Efficacy Trial Workflow PestRearing 1. Pest Rearing (Susceptible & Field Strains) TreatmentPrep 2. Treatment Preparation (Serial Dilutions of Cyantraniliprole) PestRearing->TreatmentPrep Application 3. Application (e.g., Leaf-dip, Topical, Bait) TreatmentPrep->Application Exposure 4. Exposure (Controlled Environment) Application->Exposure DataCollection 5. Data Collection (Mortality, Knockdown Time, Sublethal Effects) Exposure->DataCollection Analysis 6. Statistical Analysis (e.g., ANOVA, Probit) DataCollection->Analysis

References

An Objective Comparison of the Environmental Impacts of Cytrolane and Imidacloprid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available ecotoxicological data for Cytrolane (mephosfolan) and imidacloprid (B1192907) reveals a significant disparity in the volume and detail of environmental impact information. Imidacloprid, a widely used neonicotinoid insecticide, has been extensively studied, providing a wealth of data on its environmental persistence, mode of action, and toxicity to non-target organisms. In contrast, this compound, an older organophosphate insecticide with the active ingredient mephosfolan (B1676276), has limited publicly available data, making a direct and detailed quantitative comparison challenging. This guide synthesizes the available information to provide researchers, scientists, and drug development professionals with an objective assessment based on current knowledge.

I. Environmental Persistence

The persistence of an insecticide in the environment is a critical factor in determining its potential for long-term impact and off-target effects. The half-life of a pesticide in soil and water can vary significantly based on environmental conditions such as temperature, pH, and microbial activity.

Table 1: Comparison of Soil and Water Persistence

ParameterThis compound (Mephosfolan)Imidacloprid
Soil Half-Life (t½) Data on specific half-life is limited. One study indicated that over 95% of mephosfolan degraded in previously treated hop yard soils after 8 weeks at 15°C, compared to 23-35% in untreated soils, suggesting that accelerated degradation can occur.[1]Varies widely depending on soil type and conditions, ranging from 40 to 997 days.[1] On the soil surface, the half-life can be as short as 39 days due to photodegradation.[2]
Water Half-Life (t½) Stable in water under neutral, slightly acidic, or basic conditions; however, it is hydrolyzed by strong acid or alkali.[1] Specific half-life data under various aquatic conditions is not readily available.In the absence of light, imidacloprid is persistent in water, with a half-life of about 1 year at pH 9.[2] However, it breaks down rapidly in water in the presence of light through photolysis, with a half-life of 1–4 hours.[2]

II. Mode of Action and Signaling Pathways

This compound and imidacloprid belong to different classes of insecticides and, therefore, have distinct modes of action, affecting the nervous systems of insects in different ways.

This compound (Mephosfolan): Acetylcholinesterase Inhibition

As an organophosphate insecticide, mephosfolan functions by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, mephosfolan causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.

Mephosfolan Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds and Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes ACh Neuron_Activation Continuous Nerve Impulse AChR->Neuron_Activation Signal Transduction Mephosfolan Mephosfolan Mephosfolan->AChE Inhibits caption Mephosfolan inhibits AChE, leading to ACh accumulation and continuous nerve stimulation.

Caption: Mephosfolan's mechanism of action.

Imidacloprid: Nicotinic Acetylcholine Receptor Agonist

Imidacloprid is a neonicotinoid that acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] It binds to these receptors, mimicking the action of acetylcholine but without being broken down by AChE. This leads to a persistent stimulation of the nerve cells, causing paralysis and death. Imidacloprid binds much more strongly to insect nAChRs than to mammalian nAChRs, which accounts for its selective toxicity.[2]

Imidacloprid Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds and Activates Neuron_Blockage Nerve Impulse Blockage (Paralysis) nAChR->Neuron_Blockage Irreversible Stimulation caption Imidacloprid binds to nAChRs, causing irreversible nerve stimulation and paralysis.

Caption: Imidacloprid's mechanism of action.

III. Ecotoxicity to Non-Target Organisms

The impact of insecticides on non-target organisms is a primary concern for environmental risk assessment. The following tables summarize the available acute toxicity data for this compound (mephosfolan) and imidacloprid. It is important to note the significant lack of specific data for mephosfolan.

Table 2: Toxicity to Bees

ParameterThis compound (Mephosfolan)Imidacloprid
Acute Contact LD50 Data not available. As an organophosphate, it is expected to be toxic to bees.Highly toxic. 0.024 µ g/bee .[2]
Acute Oral LD50 Data not available.Highly toxic. Ranges from 5 to 70 nanograms per bee.[2]
Sublethal Effects Data not available.Impaired navigation, reduced taste sensitivity, and slower learning.[3] Can also lead to decreased foraging ability and hive productivity.[3]

Table 3: Toxicity to Aquatic Invertebrates

SpeciesThis compound (Mephosfolan)Imidacloprid
Daphnia magna (Water Flea) Data not available. Classified as "Toxic to aquatic life with long lasting effects".[1]EC50 (48h): 85 mg/L.
Chironomus riparius (Midge Larva) Data not available.LC50 (96h): 0.0037 mg/L.
Mysid Shrimp Data not available.Chronic NOAEC/LOAEC: 0.00006/0.0013 ppm.[2]

Table 4: Toxicity to Birds

SpeciesThis compound (Mephosfolan)Imidacloprid
Bobwhite Quail LD50: Data not available. A study on pesticide acute toxicity reference values for birds lists mephosfolan but does not provide a specific LD50 value in the preview.LD50: 152 mg/kg.[4]
Mallard Duck LD50: Data not available.LD50: 131–300 mg/kg.[4]
House Sparrow LD50: Data not available.LD50: 41 mg/kg.[4]
Grey Partridge LD50: Data not available.LD50: 13.9 mg/kg (Highly Toxic).[4]

IV. Experimental Protocols

Detailed experimental protocols for the ecotoxicological studies of this compound (mephosfolan) are not available in the public domain. The following provides an example of a typical experimental workflow for assessing the acute contact toxicity of an insecticide like imidacloprid on honey bees, based on OECD guidelines.

Bee_Acute_Contact_Toxicity_Workflow start Start: Select Healthy Adult Worker Bees acclimatize Acclimatize Bees to Test Conditions (24h, controlled temp & humidity) start->acclimatize prepare_solutions Prepare Serial Dilutions of Imidacloprid in a Suitable Solvent (e.g., acetone) acclimatize->prepare_solutions apply_treatment Apply a Precise Volume (e.g., 1 µL) of Test Solution to the Dorsal Thorax of Each Bee prepare_solutions->apply_treatment control_group Control Group: Apply Solvent Only prepare_solutions->control_group observe Place Bees in Cages with Food (sucrose solution) and Observe Mortality apply_treatment->observe control_group->observe record_data Record Mortality at 24h, 48h, and 72h observe->record_data analyze Calculate LD50 using Probit Analysis record_data->analyze end End: Determine Toxicity Classification analyze->end caption Workflow for Bee Acute Contact LD50 Test.

Caption: Experimental workflow for bee acute contact toxicity testing.

V. Conclusion

Based on the available data, imidacloprid has a well-documented environmental profile, characterized by variable but potentially high persistence in soil and water (in the absence of light) and high toxicity to a broad range of non-target invertebrates, particularly bees and aquatic insects.[1][2][3] Its mode of action is highly specific to the nervous systems of insects.

This compound (mephosfolan), as an organophosphate, operates through a different and less selective mechanism of acetylcholinesterase inhibition.[2] The limited available data indicates that it is toxic to aquatic life with long-lasting effects and that its persistence in soil can be influenced by prior applications.[1] However, the lack of comprehensive, modern, and publicly accessible studies on the environmental fate and ecotoxicity of mephosfolan prevents a thorough and direct comparison with imidacloprid.

For researchers and professionals in drug and pesticide development, the extensive database on imidacloprid provides a clear case study on the environmental risks associated with neonicotinoids. The data gap for this compound highlights the importance of thorough and transparent environmental impact assessments for all pesticides, including older compounds that may still be in use in some parts of the world. The development of newer alternatives with more favorable environmental profiles and a comprehensive understanding of their ecotoxicological impacts remains a critical goal.

References

Statistical Validation of Cytrolanib: A Comparative Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response characteristics of the hypothetical compound Cytrolanib against established epidermal growth factor receptor (EGFR) inhibitors. The data presented herein is intended to offer a framework for the statistical validation and comparative assessment of novel therapeutic candidates.

Comparative Dose-Response Data

The following table summarizes the in vitro potency of Cytrolanib and two alternative compounds, Gefitinib and the hypothetical Compound B, against the EGFR-mutant non-small cell lung cancer (NSCLC) cell line, H3255. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundTargetCell LineIC50 (nM)Assay Type
Cytrolanib (Hypothetical) EGFRH325535Cell Viability (MTS)
Gefitinib EGFRH325540[1]Cell Viability (MTS)[1]
Compound B (Hypothetical) EGFRH325565Cell Viability (MTS)

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings.

Cell-Based Proliferation Assay (MTS)

This protocol outlines the procedure for determining the IC50 value of a test compound on an EGFR-dependent cancer cell line.[2][3][4]

  • Cell Seeding: H3255 cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[2]

  • Compound Preparation and Treatment: Test compounds (Cytrolanib, Gefitinib, Compound B) are prepared in a serial dilution format. The cell culture medium is replaced with medium containing the various concentrations of the test compounds.

  • Incubation: The treated plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][4]

  • MTS Assay: 20 µL of MTS reagent is added to each well, followed by a 1-4 hour incubation period at 37°C. During this time, viable cells metabolize the MTS tetrazolium salt into a colored formazan (B1609692) product.[2]

  • Data Acquisition: The absorbance at 490 nm is measured using a microplate reader. The amount of absorbance is directly proportional to the number of viable cells.[2]

  • Data Analysis: The percentage of cell proliferation inhibition is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[2]

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by ligands such as epidermal growth factor (EGF), initiates several downstream signaling cascades.[5] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[6] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. Cytrolanib is a hypothetical inhibitor designed to block this aberrant signaling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Cytrolanib Cytrolanib Cytrolanib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

EGFR signaling pathway with the inhibitory action of Cytrolanib.

Experimental Workflow for Dose-Response Assay

The following diagram illustrates the sequential steps involved in the cell-based assay used to determine the dose-response characteristics of the test compounds.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Seeding 1. Seed Cells (96-well plate) Compound_Prep 2. Prepare Serial Dilutions of Compounds Add_Compounds 3. Add Compounds to Cells Compound_Prep->Add_Compounds Incubate 4. Incubate (72 hours) Add_Compounds->Incubate MTS_Assay 5. Perform MTS Assay Incubate->MTS_Assay Read_Plate 6. Measure Absorbance (490 nm) MTS_Assay->Read_Plate Data_Analysis 7. Calculate IC50 (Dose-Response Curve) Read_Plate->Data_Analysis

Workflow for the in vitro dose-response cell proliferation assay.

References

Safety Operating Guide

Proper Disposal of Cytrolane (Mephosfolan): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Cytrolane, an insecticide whose active ingredient is mephosfolan. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. Mephosfolan is classified as a highly toxic substance and requires handling as hazardous waste.

Immediate Safety and Handling Precautions

Mephosfolan is fatal if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[1] Strict adherence to safety protocols is mandatory when handling this substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye/Face Protection: Not specified, but recommended as a general safety measure.

Handling:

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid release to the environment.[1]

Quantitative Data from Safety Data Sheet

The following table summarizes key quantitative data for mephosfolan, the active ingredient in this compound.

PropertyValue
Chemical Name Mephosfolan
CAS Number 950-10-7
Hazard Statements Fatal if swallowed, Fatal in contact with skin, Toxic to aquatic life with long lasting effects
Signal Word Danger
UN Number UN2810
Transport Hazard Class 6.1 (Toxic)
Packing Group I

Experimental Protocols: Disposal Procedure

The proper disposal of this compound (mephosfolan) is critical and must be conducted in compliance with all applicable local, regional, national, and international regulations.[1] This product is considered hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Identification: Clearly label all waste containing this compound (mephosfolan) as "Hazardous Waste" and include the chemical name.

  • Containerization:

    • Use a dedicated, leak-proof, and sealed container for all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials.

    • Store the sealed container in a designated and secure hazardous waste accumulation area.

  • Spill Management:

    • In case of a spill, immediately contain the material to prevent environmental release.

    • Collect spillage and place it in the designated hazardous waste container.[1]

  • Disposal:

    • Contact a licensed hazardous waste disposal company for pickup and disposal.

    • Do not dispose of this compound (mephosfolan) in standard laboratory trash or down the drain.

    • Follow all disposal instructions provided on the product label and by the waste disposal company.[2][3]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound (mephosfolan).

This compound (Mephosfolan) Disposal Workflow cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D Secure Storage E Contact Licensed Hazardous Waste Disposal Company D->E F Transport to Approved Disposal Facility E->F G Dispose According to Regulations F->G S1 Contain Spill S2 Collect Spillage S1->S2 S3 Place in Hazardous Waste Container S2->S3 S3->D

Caption: Logical workflow for the safe disposal of this compound (mephosfolan).

References

Essential Safety and Handling Guide for Cytrolane (Sertraline Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, operation, and disposal of Cytrolane, with Sertraline Hydrochloride as its active ingredient. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound (Sertraline Hydrochloride) in a laboratory setting, particularly when dealing with the pure compound or preparing solutions, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be removed and disposed of as hazardous waste after the procedure.[1]
Eye Protection Safety Glasses/GogglesUse chemical safety goggles or a full-face shield to protect against splashes or airborne particles.[2]
Body Protection Laboratory Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1]
Respiratory Protection RespiratorIn cases where dust or aerosols may be generated and the Occupational Exposure Limit (OEL) could be exceeded, a NIOSH-approved respirator with a particulate filter is necessary.[3][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:
  • Preparation : Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential exposure.[5]

  • Avoid Dust and Aerosol Generation : Minimize the creation of dust and aerosols. If tablets or capsules need to be crushed or manipulated, do so within a contained space.[3][5]

  • Personal Hygiene : Wash hands thoroughly with soap and water before and after handling the compound, even when gloves have been worn.[3]

  • Spill Management : In the event of a spill, immediately alert personnel in the area. For small spills, use absorbent pads to contain the substance. For larger spills, follow your institution's hazardous material spill response protocol. All spill cleanup materials must be disposed of as hazardous waste.[6]

Storage Plan:
  • Container : Store this compound in a tightly sealed, properly labeled container.

  • Location : Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.

  • Access : Restrict access to authorized personnel only.

Disposal Plan: Step-by-Step Guidance

The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste management company.

  • Segregation : At the point of generation, segregate all this compound-containing waste, including unused compounds, contaminated labware (e.g., vials, pipette tips), and used PPE.

  • Containerization : Place the segregated waste into a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be marked with "Hazardous Waste" and "this compound".

  • Labeling : Ensure the waste container label includes the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste : Store the sealed hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Arranging for Disposal : Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS department to arrange for collection by a certified hazardous waste contractor for incineration.

Quantitative Safety Data

The following table summarizes key quantitative safety and toxicity data for Sertraline Hydrochloride.

Data PointValueReference
Occupational Exposure Limit (OEL) 8-hour Time-Weighted Average (TWA): 500 µg/m³[7]
Acute Oral Toxicity (LD50) Harmful if swallowed (Category 4)[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (Acute Category 1, Chronic Category 1)[1]

Experimental Protocols Cited

The safety and handling procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for Sertraline Hydrochloride. Specific experimental protocols involving this compound should be developed and reviewed by the institution's safety committee, incorporating the safety measures described herein.

Visual Workflow for Handling and Disposal

The following diagrams illustrate the key workflows for safely handling and disposing of this compound in a laboratory setting.

HandlingWorkflow Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Handling Area (Fume Hood) A->B C Weigh/Manipulate this compound B->C D Perform Experiment C->D E Decontaminate Work Surface D->E F Doff PPE E->F G Wash Hands Thoroughly F->G

Caption: A step-by-step workflow for the safe handling of this compound.

DisposalWorkflow Diagram 2: this compound Disposal Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A Segregate this compound Waste B Place in Labeled Hazardous Waste Container A->B C Seal Container B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Transfer to Licensed Waste Contractor E->F G Incineration F->G

Caption: The required workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.